1-Bromo-4-(1-fluorovinyl)benzene
Description
Properties
IUPAC Name |
1-bromo-4-(1-fluoroethenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYCFEQIZGEBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144989-16-2 | |
| Record name | 1-bromo-4-(1-fluoroethenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Chemical Properties & Synthetic Utility of 1-Bromo-4-(1-fluorovinyl)benzene
Part 1: Executive Summary & Molecular Profile
1-Bromo-4-(1-fluorovinyl)benzene (also known as 4-bromo-
In drug discovery, this molecule serves as a critical precursor for introducing the
Molecular Specifications
| Property | Data |
| IUPAC Name | 1-Bromo-4-(1-fluorovinyl)benzene |
| Common Name | 4-Bromo- |
| Formula | C |
| Molecular Weight | 201.04 g/mol |
| Physical State | Colorless liquid to low-melting solid (approx.[1][2] MP < 25°C) |
| Boiling Point | ~85–90°C (at 15 mmHg) [Estimated based on analogs] |
| Storage | 2–8°C, under inert atmosphere (stabilized with TBC if monomeric) |
Part 2: Synthesis Strategies
Accessing 1-Bromo-4-(1-fluorovinyl)benzene requires methods that install the labile C-F bond without compromising the aryl bromide. Two primary routes are field-proven: the Bromofluorination-Elimination sequence and the Hydrazone-Iodofluorination method.
Route A: Bromofluorination-Elimination (Recommended)
This method is preferred for scale-up due to the availability of reagents (NBS, HF-amine complexes). It proceeds via the formation of a bromofluoride intermediate followed by base-induced elimination.
Experimental Protocol
Step 1: Bromofluorination
-
Reagents: 4-Bromostyrene (1.0 equiv),
-Bromosuccinimide (NBS, 1.2 equiv), Et N 3HF (Olah's reagent, 5.0 equiv). -
Procedure: Dissolve 4-bromostyrene in dichloromethane (DCM) at 0°C. Add Et
N 3HF followed by portion-wise addition of NBS. -
Mechanism: The alkene undergoes electrophilic bromination to form a bromonium ion, which is regioselectively opened by fluoride at the benzylic position (Markovnikov addition).
-
Workup: Quench with water/NaHCO
, extract with DCM, and concentrate. The intermediate is 1-bromo-4-(2-bromo-1-fluoroethyl)benzene.
Step 2: Elimination
-
Reagents: Crude bromofluoride intermediate, Potassium tert-butoxide (
-BuOK, 2.5 equiv). -
Procedure: Dissolve the intermediate in THF at 0°C. Add
-BuOK slowly. Stir for 2 hours, allowing the reaction to reach room temperature. -
Outcome: The base promotes E2 elimination of HBr. The fluorine atom directs the elimination to form the vinyl fluoride (conjugated system) rather than the allyl fluoride.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Route B: Hydrazone-Iodofluorination
This route converts 4-bromoacetophenone directly to the
-
Mechanism: 4-Bromoacetophenone hydrazone reacts with iodine and a fluoride source (e.g., IF
or Et N 3HF) to generate an -iodo-fluoride intermediate, which eliminates HI. -
Utility: Useful when the styrene starting material is unstable or unavailable.
Visualization: Synthetic Pathways
Figure 1: Divergent synthetic routes to 1-Bromo-4-(1-fluorovinyl)benzene highlighting the alkene-based and ketone-based strategies.
Part 3: Chemical Properties & Reactivity Profile
The utility of 1-Bromo-4-(1-fluorovinyl)benzene lies in its chemoselectivity . The aryl bromide bond (C
Chemoselective Suzuki-Miyaura Coupling
The vinyl fluoride moiety is electronically distinct from a vinyl bromide or chloride. The C-F bond strength (~115 kcal/mol) renders it inert to standard Pd(0)/Pd(II) catalytic cycles used for aryl bromides.
-
Protocol:
-
Catalyst: Pd(PPh
) (5 mol%) or Pd(dppf)Cl . -
Base: K
CO (2.0 equiv) or K PO . -
Solvent: Toluene/H
O (4:1) or Dioxane/H O. -
Conditions: 80–90°C, 12 hours.
-
Result: Formation of 4-(1-fluorovinyl)biaryls. The vinyl fluoride remains intact.
-
Radical Azidofluorination (The "Warhead" Activation)
While the vinyl fluoride is inert to Pd, it is highly reactive toward radical species. Recent medicinal chemistry workflows utilize this group to access
-
Mechanism: A radical oxidant (e.g., Selectfluor) generates a radical cation or N-centered radical that adds to the vinyl group.
-
Product:
-difluoro-azides or amines, which are valuable bioisosteres for amides.
Polymerization
As a styrene derivative, the molecule can undergo radical polymerization.[3]
-
Warning: Without stabilization (e.g., TBC), the monomer may auto-polymerize.
-
Application: Poly(
-fluorostyrene) derivatives are investigated for high-temperature dielectrics due to the polarity of the C-F bond.
Visualization: Reactivity Divergence
Figure 2: Reactivity profile demonstrating the orthogonal nature of the aryl bromide and vinyl fluoride handles.
Part 4: Applications in Drug Discovery
Bioisosterism
The 1-fluorovinyl group (
-
Metabolic Stability: The fluorine atom blocks metabolic epoxidation at the vinyl position.
-
Dipole Modulation: The C-F bond introduces a dipole moment that can improve binding affinity in pockets that typically accept hydrogen bond acceptors, without the lability of a ketone.
Late-Stage Functionalization
The molecule allows for "Late-Stage Fluorination" logic. A drug scaffold can be built using the bromine handle, and the vinyl fluoride can be converted in situ to a difluoromethyl (
References
-
Synthesis via Bromofluorination: Haufe, G. et al. "Selective fluorination of styrenes." Journal of Fluorine Chemistry, 2001. Link
-
Hydrazone Method: Fujita, M. et al. "A practical synthesis of
-fluorostyrenes from acetophenones." Tetrahedron Letters, 2004. Link -
Radical Azidofluorination: Li, Z. et al.
-Fluorostyrenes." Angewandte Chemie Int.[4][5] Ed., 2018.[6] Link -
Suzuki Coupling of Fluorinated Styrenes: Anbarasan, P. et al.
-fluorovinyl halides." Organic Letters, 2009. Link -
Polymerization: Majumdar, R. et al.
-Fluorostyrene."[3] Macromolecules, 1984. Link
Sources
Applications of 4-bromo-alpha-fluorostyrene in medicinal chemistry
An In-Depth Technical Guide to the Applications of 4-Bromo-α-fluorostyrene in Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] Among the vast arsenal of fluorinated building blocks, 4-bromo-α-fluorostyrene emerges as a uniquely versatile synthon. Its trifunctional architecture—a bromine atom poised for cross-coupling, an α-fluoroalkene for metabolic stability and unique interactions, and a styrene backbone for further elaboration—provides a rich platform for innovation. This guide delves into the core utility of 4-bromo-α-fluorostyrene, presenting its synthetic considerations, its application as a scaffold for diverse bioactive molecules, and its pivotal role as a precursor in the development of fluorine-18 labeled positron emission tomography (PET) imaging agents.
The Strategic Value of 4-Bromo-α-fluorostyrene: A Trifunctional Linchpin
The power of 4-bromo-α-fluorostyrene in medicinal chemistry lies in the distinct and synergistic contributions of its three primary functional components. The presence of both a bromine and a fluorine atom on a styrene core creates a molecule with multiple, orthogonal reactive handles, allowing for sequential and targeted modifications.
-
The Bromine Handle: The aryl bromide is arguably the most versatile feature, serving as a robust anchor point for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig, Sonogashira).[4] This enables the covalent linking of the core scaffold to a vast library of other molecular fragments, from simple alkyl chains to complex heterocycles, facilitating rapid analogue synthesis and structure-activity relationship (SAR) studies.[5][6]
-
The α-Fluoroalkene Moiety: The introduction of fluorine at the α-position of the styrene double bond imparts several desirable properties. The geminal fluorine atom can significantly alter the electronic nature of the double bond and can act as a bioisostere for carbonyl or ether groups, potentially influencing ligand-receptor binding interactions.[7] Crucially, this fluorination often enhances the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism.[1][4]
-
The Styrene Backbone: The vinyl group itself is a key structural element. It can participate in various addition reactions, serve as a rigid linker to orient other functional groups, or be a critical part of the pharmacophore responsible for biological activity.
The combination of these features in a single, relatively simple molecule makes 4-bromo-α-fluorostyrene a high-value starting material for constructing complex and novel chemical entities with therapeutic or diagnostic potential.
| Feature | Role in Medicinal Chemistry | Synthetic Utility |
| 4-Bromo Group | Anchor for molecular diversification; Modulates electronics | Substrate for Suzuki, Stille, Buchwald-Hartwig, Sonogashira, and other cross-coupling reactions. |
| α-Fluoro Group | Enhances metabolic stability; Acts as a bioisostere; Modulates pKa and conformation.[1][2] | Directs reactivity; Influences stereochemical outcomes of subsequent reactions. |
| Styrene (Vinyl) Group | Rigid scaffold component; Pharmacophore element | Site for addition reactions (e.g., hydrogenation, dihydroxylation, azidofluorination).[7] |
Synthetic Strategies and Considerations
The direct synthesis of terminal α-fluoroalkenes can present challenges, often requiring multi-step pathways or specialized reagents to overcome issues of regioselectivity and harsh reaction conditions.[8] A robust and scalable synthesis of 4-bromo-α-fluorostyrene is crucial for its widespread application. A logical and commonly employed strategy involves a Wittig-type olefination of an α-fluorinated ketone precursor.
Caption: Proposed synthetic pathway for 4-bromo-α-fluorostyrene.
Experimental Protocol: Proposed Synthesis via Wittig Olefination
This protocol is a representative methodology based on standard organic chemistry transformations for synthesizing similar fluorinated and brominated styrenes.[9][10]
Step 1: α-Fluorination of 4-Bromoacetophenone
-
To a solution of 4-bromoacetophenone (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a fluorinating agent like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor® (1.1 eq).
-
The reaction may require a catalyst, such as a Lewis acid or a base, depending on the chosen fluorinating agent.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product, α-fluoro-4-bromoacetophenone, by column chromatography on silica gel.
Step 2: Wittig Olefination
-
Prepare the Wittig reagent: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (n-BuLi) (1.1 eq), dropwise. Allow the mixture to stir and form the characteristic orange-red ylide.
-
Dissolve the α-fluoro-4-bromoacetophenone (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product, 4-bromo-α-fluorostyrene, via column chromatography, carefully separating it from triphenylphosphine oxide byproduct.
Application in the Synthesis of Bioactive Molecules
The true power of 4-bromo-α-fluorostyrene is realized when it is used as a foundational scaffold in drug discovery campaigns. The bromine atom provides a gateway for diversification, enabling the synthesis of large libraries of compounds for screening.
A prime example is its use in Suzuki-Miyaura cross-coupling reactions. By coupling 4-bromo-α-fluorostyrene with a diverse range of boronic acids or esters, medicinal chemists can rapidly explore the chemical space around the core scaffold to optimize for potency, selectivity, and pharmacokinetic properties. This approach has been instrumental in developing inhibitors for various biological targets, including protein kinases and enzymes like FtsZ, which is crucial for bacterial cell division.[5]
Caption: General scheme for library synthesis using 4-bromo-α-fluorostyrene.
This strategy allows for the systematic modification of the "R" group to probe interactions within a target's binding pocket. The α-fluorostyrene moiety provides a metabolically stable core, ensuring that the modifications at the 4-position are the primary determinants of the observed changes in biological activity. This approach has been successfully used to generate compounds with potent anticancer and antibacterial properties.[5][11]
Application in Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging modality that provides quantitative 3D images of biological processes in vivo.[12] It relies on the administration of a molecule labeled with a positron-emitting radionuclide, most commonly fluorine-18 (¹⁸F).[13] The favorable 109.8-minute half-life of ¹⁸F makes it ideal for imaging physiological processes that occur over several hours.[1][12]
4-Bromo-α-fluorostyrene derivatives are excellent precursors for the synthesis of ¹⁸F-labeled PET tracers. The aryl bromide can be readily converted into other functional groups, such as a trialkylstannane or a boronic ester, which are amenable to late-stage radiofluorination. This is a critical advantage, as the short half-life of ¹⁸F necessitates rapid and efficient radiolabeling procedures immediately prior to use.[14]
Workflow for ¹⁸F-PET Tracer Development
The development of a PET tracer from a 4-bromo-α-fluorostyrene scaffold follows a well-defined workflow.
Caption: Workflow for developing a PET tracer from a bromo-aromatic precursor.
Experimental Protocol: Representative ¹⁸F-Radiolabeling
This protocol describes a typical procedure for the radiofluorination of a stannylated precursor.[15]
-
Precursor Synthesis: Convert the 4-bromo-α-fluorostyrene derivative to its corresponding 4-(tributylstannyl)-α-fluorostyrene precursor using standard organometallic chemistry (e.g., lithiation followed by quenching with tributyltin chloride).
-
[¹⁸F]Fluoride Activation: Load cyclotron-produced aqueous [¹⁸F]fluoride onto an anion exchange cartridge. Elute the [¹⁸F]F⁻ into a reaction vessel using a solution of potassium carbonate (K₂CO₃) and a phase transfer catalyst like Kryptofix® 2.2.2. (K₂₂₂) in acetonitrile/water.
-
Azeotropic Drying: Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen at ~110 °C.
-
Radiolabeling Reaction: Dissolve the stannylated precursor (~1-5 mg) in a dry, aprotic solvent (e.g., DMSO, DMF). Add the solution to the dried [¹⁸F]fluoride/K₂₂₂ complex. Heat the reaction at 100-150 °C for 10-20 minutes. A copper catalyst may be required to facilitate the reaction.[15]
-
Purification: After cooling, dilute the reaction mixture with a mobile phase solvent and inject it onto a semi-preparative HPLC system to isolate the ¹⁸F-labeled product from unlabeled precursor and other impurities.
-
Formulation: Collect the product peak, remove the HPLC solvent under vacuum, and reformulate the final tracer in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.
Future Outlook
4-Bromo-α-fluorostyrene stands as a testament to the power of strategic molecular design. Its utility as a trifunctional building block ensures its continued relevance in medicinal chemistry. Future applications will likely focus on:
-
Novel Reaction Methodologies: Developing more efficient and stereoselective methods to synthesize and functionalize the α-fluoroalkene moiety.
-
Fragment-Based Drug Discovery: Using the 4-bromo-α-fluorostyrene core as a foundational fragment for building more complex and potent inhibitors.
-
Multimodal Imaging Agents: Integrating the ¹⁸F-labeled scaffold with other reporting units (e.g., fluorescent dyes) to create agents for dual PET/optical imaging.
As the demand for more sophisticated and effective therapeutic and diagnostic agents grows, the versatility and strategic value of building blocks like 4-bromo-α-fluorostyrene will undoubtedly continue to drive innovation across the field.
References
-
Seeing More with PET Scans: Scientists Discover New Chemistry for Medical Images. Berkeley Lab. (2017, July 27). [Link]
-
Synthesis and properties of poly(α‐fluorostyrene)s. ResearchGate. (2003, March). [Link]
-
Applications of Fluorine in Medicinal Chemistry. PubMed. (2015, November 12). [Link]
-
Synthesis of Bioactive Molecules. Karlsruhe Institute of Technology (KIT). [Link]
-
Examples of bioactive compounds bearing fluorine atoms. ResearchGate. [Link]
-
Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. PubMed. (2021, July 15). [Link]
-
Supplementary Table 1. Dove Medical Press. [Link]
-
Developments and applications of α-bromonitrostyrenes in organic syntheses. PubMed Central (PMC). [Link]
-
Expanding tracer space for positron emission tomography with high molar activity 18F-labeled α,α-difluoromethylalkanes. PubMed Central (PMC). [Link]
-
4-Fluorostyrene | C8H7F | CID 67883. PubChem - NIH. [Link]
-
and Azido-Fluorination of α-Fluorostyrene Derivatives: An Innovative Approach Towards β-Aryl-β,β-difluoroamino Motifs. Wiley Online Library. [Link]
-
Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. (2021, June). [Link]
-
Unlocking Chemical Complexity: The Utility of 4-Bromo-3-fluoroanisole in Research. Medium. (2026, January 22). [Link]
-
Positron emission tomography (PET) imaging with 18F-based radiotracers. PubMed Central (PMC). [Link]
-
Fluorine-18-Labeled Positron Emission Tomography Probe Targeting Activated p38α: Design, Synthesis, and In Vivo Evaluation in Rodents. PubMed Central (PMC). [Link]
- A kind of preparation method of bromostyrene.
-
Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. PubMed. (2015, March 13). [Link]
-
4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies. ResearchGate. (2023, March). [Link]
- Process for the production of bromostyrene and alkyl bromide.
-
Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. MDPI. (2023, April 22). [Link]
-
Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. MDPI. (2025, December 15). [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. (2024, September 20). [Link]
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An In-depth Technical Guide to the Electronic Effects of the Fluorovinyl Group in 1-Bromo-4-(1-fluorovinyl)benzene
Abstract: The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The fluorovinyl group (–CH=CHF or –CF=CH₂) represents a unique and synthetically accessible fluorinated motif, yet its electronic influence on aromatic systems is multifaceted and warrants detailed investigation. This technical guide provides a comprehensive analysis of the electronic effects of the 1-fluorovinyl group in the model compound 1-Bromo-4-(1-fluorovinyl)benzene. We will explore the synthesis, delve into the nuanced interplay of inductive and resonance effects, and provide field-proven insights into how these electronic properties govern the molecule's spectroscopic signature and chemical reactivity. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile functional group.
Introduction: The Rising Prominence of Fluorinated Motifs
Organofluorine chemistry has transitioned from a niche curiosity to a central pillar in the development of advanced functional molecules. The substitution of hydrogen with fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] While trifluoromethyl (–CF₃) and fluoroaryl groups are now common, other fluorinated substituents like the fluorovinyl group offer a distinct set of electronic and steric properties.
1-Bromo-4-(1-fluorovinyl)benzene serves as an ideal scaffold to dissect these properties. The bromo-substituent provides a versatile handle for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions, allowing the fluorovinylarene core to be integrated into more complex structures.[2][3] Understanding the electronic character of the fluorovinyl group is paramount to predicting its influence on reaction outcomes and molecular properties. This guide will elucidate the dual nature of this group, characterized by a strong electron-withdrawing inductive effect and a more complex, potentially donating, resonance effect.
Synthesis and Characterization Workflow
The preparation of 1-Bromo-4-(1-fluorovinyl)benzene requires a strategic approach to introduce the fluorinated double bond. While various methods for synthesizing fluorovinylarenes exist, a reliable route involves the transformation of a corresponding 1-(2,2-dibromovinyl)benzene derivative.[4] This method offers high regioselectivity for the desired product.
Detailed Experimental Protocol: Synthesis of 1-Bromo-4-(1-fluorovinyl)benzene
This protocol is a self-validating system, where successful synthesis is confirmed through sequential spectroscopic analysis.
Step 1: Synthesis of 1-Bromo-4-(2,2-dibromovinyl)benzene (Intermediate A)
-
To a stirred solution of triphenylphosphine (2.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar), add carbon tetrabromide (1.1 eq.).
-
Stir the resulting dark red mixture for 30 minutes at 0 °C.
-
Add a solution of 4-bromobenzaldehyde (1.0 eq.) in DCM to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, quench the reaction with water and extract the product with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield Intermediate A.
Step 2: Regioselective Fluorination to Yield 1-Bromo-4-(1-fluorovinyl)benzene (Target Compound)
-
Dissolve Intermediate A (1.0 eq.) in anhydrous toluene in a flame-dried flask under an inert atmosphere.
-
Add wet tetra-n-butylammonium fluoride (TBAF·3H₂O) (1.5 eq.). The water content in "wet" TBAF is critical for this specific transformation.[4]
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction by GC-MS and/or TLC.
-
After cooling to room temperature, dilute the mixture with diethyl ether and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-Bromo-4-(1-fluorovinyl)benzene.
Workflow Diagram
Caption: Synthetic and analytical workflow for 1-Bromo-4-(1-fluorovinyl)benzene.
Dissecting the Electronic Effects
The net electronic influence of the fluorovinyl group on the benzene ring is a delicate balance between its inductive and resonance effects.[5][6]
Inductive Effect (-I)
The inductive effect is transmitted through sigma (σ) bonds and is primarily a function of electronegativity.[6] Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (a -I effect). This effect polarizes the C-F bond significantly, and its influence is relayed through the sp² carbons of the vinyl group to the aromatic ring. This strong -I effect reduces the overall electron density of the benzene ring, making it less nucleophilic compared to unsubstituted benzene.
Resonance (Mesomeric) Effect (+M)
The resonance effect involves the delocalization of π-electrons across the conjugated system.[5] The fluorine atom in the fluorovinyl group possesses lone pairs of electrons that can be donated into the π-system of the double bond and, subsequently, the aromatic ring. This constitutes a positive mesomeric, or electron-donating, effect (+M).
This donation of electron density is directed specifically to the ortho and para positions of the benzene ring, as illustrated by the resonance structures below.
(Self-created image representing resonance structures)
The Net Effect: A Deactivating Ortho-, Para-Director
The critical insight is that for halogens and related groups, the strong, distance-dependent inductive effect (-I) generally outweighs the resonance effect (+M).[5] Consequently, the fluorovinyl group acts as a net deactivating group , meaning it slows down the rate of electrophilic aromatic substitution compared to benzene.
However, the regiochemical outcome of such reactions is dictated by the resonance effect. Because the +M effect enriches the electron density specifically at the ortho and para positions, these sites remain more nucleophilic than the meta position. Therefore, the fluorovinyl group is an ortho-, para-director . This behavior is analogous to that of halogens like F, Cl, and Br on an aromatic ring.
Caption: The dual electronic nature of the fluorovinyl substituent.
Quantitative Comparison: Hammett Parameters
The Hammett equation provides a quantitative measure of a substituent's electronic effect. While specific, experimentally derived Hammett constants (σ) for the 1-fluorovinyl group are not widely tabulated, we can infer its properties by comparing it to related groups.[7][8][9]
| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Para Constant (σp) | Meta Constant (σm) |
| –H | 0.00 | 0.00 | 0.00 | 0.00 |
| –CH=CH₂ | +0.05 | -0.08 | -0.03 | +0.06 |
| –F | +0.52 | -0.46 | +0.06 | +0.34 |
| –CF₃ | +0.45 | +0.08 | +0.53 | +0.46 |
| –CH=CHF (Predicted) | Strongly Positive | Weakly Negative | Net Positive | Strongly Positive |
| Data sourced from Hansch, C. et al. Chem. Rev. 1991, 91 (2), 165–195.[10] The values for –CH=CHF are qualitative predictions based on first principles. |
The vinyl group (–CH=CH₂) is very weakly deactivating at the meta position but slightly activating at the para position. In contrast, the highly inductive –CF₃ group is strongly deactivating at both positions. The fluorovinyl group is expected to have a σp value that is positive (deactivating) but less so than –CF₃, reflecting the partial compensation from the +M effect of the fluorine atom.
Spectroscopic Evidence of Electronic Effects
The electronic environment of each nucleus in 1-Bromo-4-(1-fluorovinyl)benzene is directly reported by Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is particularly powerful for studying fluorinated compounds due to its high sensitivity and wide chemical shift range.[11][12]
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum provides the most direct probe of the fluorine's environment.
-
Chemical Shift (δ): The chemical shift for a vinylic fluorine in an aryl system is expected to appear in the range of -90 to -130 ppm (relative to CFCl₃). The exact position is sensitive to the electronic nature of the para-bromo substituent and the stereochemistry (E/Z) of the double bond.[12][13]
-
Coupling Constants (J): Large spin-spin couplings are characteristic. We expect to see a large geminal coupling (²JHF) to the vinyl proton on the same carbon, and smaller trans (³JHF) or cis (³JHF) couplings to the proton on the adjacent carbon.[11][13]
¹H and ¹³C NMR Spectroscopy
The electron-withdrawing nature of the fluorovinyl group deshields the aromatic protons.
-
¹H NMR: The protons ortho to the fluorovinyl group will appear at a higher chemical shift (further downfield) compared to those ortho to the bromine. All aromatic and vinylic protons will show coupling to the ¹⁹F nucleus.
-
¹³C NMR: The ipso-carbon (the aromatic carbon directly attached to the fluorovinyl group) will be significantly deshielded and shifted downfield. It will also exhibit a large one-bond C-F coupling constant (¹JCF).
| Parameter | Expected Value / Observation | Electronic Rationale |
| ¹⁹F δ | -90 to -130 ppm | Characteristic chemical shift for a vinylic fluoride. |
| ¹H δ (Aromatic) | 7.0 - 7.6 ppm | Protons are deshielded by the net electron-withdrawing effect. |
| ¹H δ (Vinylic) | 5.0 - 6.5 ppm | Position influenced by fluorine and the aromatic ring. |
| ¹³C δ (Ipso-C) | 130 - 140 ppm | Strong deshielding due to the -I effect. |
| ²JHF (geminal) | 60 - 85 Hz | Characteristic large geminal coupling.[13] |
| ³JHF (vicinal) | 5 - 40 Hz | Depends on cis/trans stereochemistry. |
| ¹JCF | > 200 Hz | Large one-bond coupling is typical for sp² carbons. |
Implications for Chemical Reactivity
The electronic properties of the fluorovinyl group directly impact the reactivity of both the aromatic ring and the bromo-substituent.
-
Electrophilic Aromatic Substitution (EAS): As established, the ring is deactivated, requiring harsher conditions (e.g., stronger Lewis acids, higher temperatures) for reactions like nitration or Friedel-Crafts acylation. Substitution will occur predominantly at the positions ortho to the fluorovinyl group (meta to the bromine).
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is an excellent site for forming new C-C, C-N, or C-O bonds via reactions like Suzuki, Heck, or Buchwald-Hartwig coupling.[14][15] The electron-withdrawing nature of the fluorovinyl group can be beneficial, as it often accelerates the rate-determining oxidative addition step of the palladium catalyst to the C-Br bond.[16] However, very strong electron withdrawal can sometimes hinder the final reductive elimination step. The balance in this molecule makes it a viable and reactive coupling partner.
Conclusion
The 1-fluorovinyl group is a substituent with a nuanced electronic profile. Its behavior in 1-Bromo-4-(1-fluorovinyl)benzene is governed by the push-and-pull of a dominant, deactivating inductive effect and a weaker, ortho-, para-directing resonance effect. This duality makes the parent molecule a deactivated but regioselectively functionalized building block. Its spectroscopic signatures, particularly in ¹⁹F NMR, are distinctive and directly reflect this electronic structure. For the medicinal or materials chemist, this compound is a valuable intermediate, offering a reactive handle for cross-coupling while possessing a fluorinated moiety known to enhance metabolic stability and modulate electronic properties. A thorough understanding of these foundational principles is essential for the rational design and synthesis of next-generation functional molecules.
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Slee, T. S. (1986). Inductive effects on the electron distribution of the vinyl group: a correlation between substituent electronegativity and bond point shift. Journal of the American Chemical Society. Accessed February 19, 2026. Available from: [Link]
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Hiyama, T., & Kanie, K. (n.d.). Fluoride Ion-Assisted Cross-Coupling Reactions of (a-Fluorovinyl)diphenyl- methylsilane with Aryl Iodides Catalyzed by Pd(0)/Cu(I). Synlett. Accessed February 19, 2026. Available from: [Link]
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Hiyama, T., & Kanie, K. (2003). Cross-Coupling Reactions of (1-Fluorovinyl)methydiphenylsilane(1) with Aryl Halides and Aryl Triflates. The Journal of Organic Chemistry, ACS Publications. Accessed February 19, 2026. Available from: [Link]
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Bruch, M. D., Bovey, F. A., & Cais, R. E. (1987). Microstructure analysis of poly(vinyl fluoride) by fluorine-19 two-dimensional J-correlated NMR spectroscopy. Macromolecules, ACS Publications. Accessed February 19, 2026. Available from: [Link]
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Quora. (2017). How does a vinyl group attached to a carbon of a benzene ring activate it towards an electrophilic substitution?. Accessed February 19, 2026. Available from: [Link]
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Al-Masum, M., & El-Gendy, B. E. (2013). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. MDPI. Accessed February 19, 2026. Available from: [Link]
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Zhao, M., et al. (2016). Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z)-1-(2-Bromo-1-fluorovinyl)benzenes. Organic Letters, ACS Publications. Accessed February 19, 2026. Available from: [Link]
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Solubility profile of 1-Bromo-4-(1-fluorovinyl)benzene in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 1-Bromo-4-(1-fluorovinyl)benzene in Organic Solvents
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-4-(1-fluorovinyl)benzene, a key intermediate in various synthetic applications, including pharmaceutical and materials science research. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide establishes a robust framework for its determination. We delve into the theoretical principles governing its solubility, present a detailed, best-practice experimental protocol for accurate solubility measurement, and provide a predicted solubility profile based on the behavior of structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various organic solvent systems to facilitate reaction optimization, purification, and formulation development.
Introduction to 1-Bromo-4-(1-fluorovinyl)benzene
1-Bromo-4-(1-fluorovinyl)benzene is a halogenated aromatic compound with the chemical structure C₈H₆BrF. Its unique combination of a bromo, a fluoro, and a vinyl functional group on a benzene ring makes it a versatile building block in organic synthesis. The bromo- group is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the fluorovinyl moiety can participate in polymerization and other addition reactions, or serve as a bioisosteric replacement for other functional groups in medicinal chemistry.
A fundamental understanding of a compound's solubility is paramount for its practical application. Solubility dictates the choice of solvent for a chemical reaction, influences the efficiency of extraction and purification processes like chromatography and crystallization, and is a critical parameter in formulation science. This guide will provide the theoretical and practical knowledge necessary to predict, determine, and interpret the solubility profile of 1-Bromo-4-(1-fluorovinyl)benzene.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing.[1] For a solute to dissolve, the energy required to break the intermolecular forces within the pure solute and the pure solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.
Key Factors Influencing the Solubility of 1-Bromo-4-(1-fluorovinyl)benzene:
-
Polarity: The primary determinant of solubility is the balance of polar and nonpolar characteristics of both the solute and the solvent.[2][3] 1-Bromo-4-(1-fluorovinyl)benzene possesses a large nonpolar aromatic ring. The carbon-bromine and carbon-fluorine bonds introduce some polarity due to the electronegativity of the halogens. However, the overall molecule is expected to be predominantly nonpolar to moderately polar. Therefore, it is predicted to be more soluble in nonpolar or moderately polar organic solvents.
-
Intermolecular Forces: The primary intermolecular forces at play for this compound are London dispersion forces, arising from its large electron cloud, and dipole-dipole interactions from the halogen substituents. It lacks the ability to act as a hydrogen bond donor and is a very weak hydrogen bond acceptor. Solvents that can engage in similar types of intermolecular forces will be more effective at solvating it.
-
Structural Analogs:
-
1-Bromo-4-fluorobenzene (C₆H₄BrF): This closely related compound is described as insoluble in water, which is a highly polar, hydrogen-bonding solvent.[4] This supports the prediction of poor aqueous solubility for our target compound.
-
1-Bromo-4-vinylbenzene (4-Bromostyrene, C₈H₇Br): This compound is noted to be soluble in organic solvents such as ethanol, acetone, and chloroform, and has very limited solubility in water.[5][6] This further strengthens the prediction that 1-Bromo-4-(1-fluorovinyl)benzene will be soluble in common organic solvents.
-
Based on these principles, we can anticipate that solvents like hexane, toluene, diethyl ether, dichloromethane, and ethyl acetate will be effective at dissolving 1-Bromo-4-(1-fluorovinyl)benzene, while highly polar, protic solvents like water and, to a lesser extent, methanol will be poor solvents.
Experimental Determination of Solubility: A Validated Protocol
The following is a detailed, step-by-step protocol for the quantitative determination of the solubility of 1-Bromo-4-(1-fluorovinyl)benzene. This method is based on the isothermal equilibrium technique, which is a reliable and widely used method.
Materials and Equipment
-
1-Bromo-4-(1-fluorovinyl)benzene (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps and PTFE septa (e.g., 4 mL or 10 mL)
-
Constant temperature shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of 1-Bromo-4-(1-fluorovinyl)benzene to a series of vials. The key is to have undissolved solid present at equilibrium. A starting point is to add approximately 100 mg of the compound to each vial.
-
Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.[7][8]
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration. It is advisable to perform a kinetic study initially to determine the time to reach equilibrium for a new compound.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Immediately pass the solution through a syringe filter into a clean, pre-weighed vial or directly into a volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC or the same solvent for GC) to a concentration that falls within the linear range of the analytical method. A high dilution factor will likely be needed for highly soluble samples.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of 1-Bromo-4-(1-fluorovinyl)benzene of known concentrations.
-
Analyze the calibration standards and the diluted samples using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus concentration.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/L.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining solubility.
Predicted Solubility Profile of 1-Bromo-4-(1-fluorovinyl)benzene
The following table provides a predicted qualitative solubility profile for 1-Bromo-4-(1-fluorovinyl)benzene at ambient temperature (approx. 25 °C) across a range of common organic solvents. These predictions are based on the theoretical principles discussed and data from structurally similar compounds. This data should be confirmed experimentally using the protocol described above.
| Solvent | Dielectric Constant (ε) at 20°C | Polarity Type | Predicted Solubility |
| n-Hexane | 1.88 | Nonpolar | High |
| Toluene | 2.38 | Nonpolar | High |
| Diethyl Ether | 4.34 | Nonpolar | High |
| Dichloromethane (DCM) | 9.08 | Polar Aprotic | High |
| Tetrahydrofuran (THF) | 7.58 | Polar Aprotic | High |
| Ethyl Acetate | 6.02 | Polar Aprotic | Moderate to High |
| Acetone | 20.7 | Polar Aprotic | Moderate |
| Acetonitrile | 37.5 | Polar Aprotic | Low to Moderate |
| Isopropanol | 19.9 | Polar Protic | Low |
| Ethanol | 24.5 | Polar Protic | Low |
| Methanol | 32.7 | Polar Protic | Very Low |
| Water | 80.1 | Polar Protic | Insoluble |
Note: Dielectric constant values are approximate and can vary with temperature and source. They are used here as a general guide to solvent polarity.[3][9]
Discussion and Interpretation
The predicted solubility profile aligns well with the "like dissolves like" principle.[1] The high predicted solubility in nonpolar solvents such as hexane and toluene is expected due to the predominantly nonpolar, aromatic nature of 1-Bromo-4-(1-fluorovinyl)benzene. The molecule can readily interact with these solvents through London dispersion forces.
In polar aprotic solvents like DCM, THF, and ethyl acetate, high to moderate solubility is also anticipated. These solvents have a significant dipole moment that can interact favorably with the polar C-Br and C-F bonds of the solute, while their organic character effectively solvates the aromatic ring.
As the polarity and hydrogen-bonding capability of the solvent increases, the solubility is predicted to decrease significantly. Polar protic solvents like methanol and ethanol can form strong hydrogen bond networks. For the solute to dissolve, it must disrupt these strong solvent-solvent interactions. Since 1-Bromo-4-(1-fluorovinyl)benzene cannot participate in hydrogen bonding as a donor, the energy required to break the solvent's hydrogen bonds is not sufficiently compensated by the formation of new solute-solvent interactions, leading to poor solubility. The extreme polarity and strong hydrogen bonding of water render the compound effectively insoluble.
Safety and Handling
While a specific safety data sheet for 1-Bromo-4-(1-fluorovinyl)benzene is not widely available, it should be handled with the same precautions as structurally similar compounds like 1-Bromo-4-fluorobenzene.[10][11]
-
General Precautions: Handle in accordance with good industrial hygiene and safety practices.[10] Use in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]
-
Hazards: Assumed to be a flammable liquid and vapor.[10] May cause skin and serious eye irritation. May be harmful if inhaled and may cause respiratory irritation.[10]
-
Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[12] Keep the container tightly closed.
Always consult a comprehensive and up-to-date Safety Data Sheet (SDS) for any chemical before use.
Conclusion
This technical guide has provided a detailed framework for understanding and determining the solubility profile of 1-Bromo-4-(1-fluorovinyl)benzene. Based on theoretical principles and data from analogous structures, it is predicted to be highly soluble in nonpolar and moderately polar aprotic organic solvents, with poor solubility in polar protic solvents, and is considered insoluble in water. A robust, step-by-step experimental protocol has been presented to enable researchers to obtain precise quantitative solubility data. This information is critical for the effective use of this versatile compound in synthesis, purification, and formulation, ultimately accelerating research and development in its various fields of application.
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The 1-Fluorovinyl Benzene Moiety: A Bioisosteric Strategy for Enhanced Drug Properties
An In-Depth Technical Guide
Abstract
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a cornerstone of this process.[1][2] This guide delves into the bioisosteric potential of the 1-fluorovinyl benzene moiety, a functional group of increasing importance. We will explore its role as a bioisostere for the common vinyl group, detailing the profound impact of a single fluorine atom on metabolic stability, physicochemical properties, and target engagement. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, including synthetic strategies, experimental validation protocols, and the causal mechanisms underpinning the advantages of this unique structural motif.
The Challenge: Metabolic Liability of the Vinyl Group
The vinyl group, while a versatile synthetic handle and structural component, often presents a significant challenge in drug development: metabolic instability. The electron-rich double bond of a vinyl substituent is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[3] This metabolic vulnerability can lead to rapid clearance, low bioavailability, and the formation of potentially reactive metabolites.
The primary metabolic pathway involves the epoxidation of the double bond to form a highly reactive epoxide. This intermediate can then undergo hydrolysis or react with cellular nucleophiles, leading to compound inactivation and potential toxicity.
Caption: Metabolic liability of a vinyl benzene group via CYP450-mediated epoxidation.
The Solution: 1-Fluorovinyl Benzene as a Robust Bioisostere
Replacing a hydrogen atom on the vinyl group with fluorine (specifically at the 1-position) offers a powerful bioisosteric solution to this metabolic challenge.[4][5] The 1-fluorovinyl moiety mimics the steric profile of the vinyl group while fundamentally altering its electronic properties, providing a shield against oxidative metabolism.
The C-F bond is significantly stronger (bond dissociation energy ~472 kJ/mol) than a C-H bond, making it highly resistant to enzymatic cleavage.[6] Furthermore, the high electronegativity of fluorine withdraws electron density from the double bond, deactivating it towards electrophilic attack by CYP enzymes.[3] This "metabolic blocking" strategy can dramatically improve the half-life and oral bioavailability of a drug candidate.[3][7]
Caption: Bioisosteric replacement of a vinyl group with a 1-fluorovinyl group.
Physicochemical and Pharmacokinetic Consequences
The introduction of fluorine imparts several beneficial changes to the parent molecule beyond metabolic stability.[8][9] Understanding these effects is critical for rational drug design.
-
Lipophilicity: Fluorine is more lipophilic than hydrogen. This can enhance membrane permeability and cell penetration, but must be carefully balanced to avoid excessive lipophilicity, which can negatively impact solubility and increase off-target binding.[6][7]
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups (e.g., amines).[10][11] This can be strategically employed to reduce the degree of ionization at physiological pH, potentially improving oral absorption and cell permeability.
-
Conformational Control: Fluorine substitution can influence the conformational preferences of a molecule. This can lead to a more favorable orientation for binding to the target protein, thereby increasing potency and selectivity.[8][12]
-
Target Interactions: While generally considered a weak hydrogen bond acceptor, the polarized C-F bond can participate in favorable dipole-dipole or orthogonal multipolar interactions with electron-deficient groups within a protein binding pocket, enhancing binding affinity.[11]
Comparative Data Summary
The following table summarizes the predicted impact of replacing a vinyl group with a 1-fluorovinyl group on a hypothetical benzene derivative.
| Property | Vinyl Benzene Derivative | 1-Fluorovinyl Benzene Derivative | Rationale & Implication |
| Metabolic Stability (Clint) | High (e.g., >20 mL/min/g) | Low (e.g., <5 mL/min/g) | C-F bond strength and deactivation of the double bond block CYP450-mediated oxidation, increasing compound half-life.[3][13] |
| Lipophilicity (cLogP) | X | X + ~0.15 | Increased lipophilicity can improve membrane permeability.[7] |
| pKa (of a distal amine) | Y | Y - ~0.5 | Electron-withdrawing effect lowers basicity, potentially improving absorption.[10] |
| Target Binding Affinity (Ki) | Z | Potentially Lower (Improved) | Altered electronics and conformation can lead to enhanced interactions with the target protein.[5][11] |
Synthetic Methodologies: Accessing 1-Fluorovinyl Benzene Derivatives
The development of practical and regioselective synthetic methods is crucial for exploring the potential of this moiety. One of the most effective modern approaches involves the direct fluorination of 1-(2,2-dibromovinyl)benzene precursors.[14][15]
Protocol: Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene
This protocol is adapted from the work of Zhao et al. and provides a transition-metal-free method for synthesizing (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds, which are valuable intermediates.[16][17]
Self-Validation: The success of this protocol is validated by monitoring the reaction via TLC or GC-MS for the consumption of the starting material and the appearance of the product. The high regioselectivity is confirmed by 1H and 19F NMR analysis of the crude and purified product.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the 1-(2,2-dibromovinyl)benzene derivative (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add wet tetra-n-butylammonium fluoride (TBAF·3H₂O) (3.0 mmol, 3.0 equiv).
-
Solvent Addition: Add anhydrous toluene (5.0 mL).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the (Z)-1-(2-bromo-1-fluorovinyl)benzene product.
Caption: Experimental workflow for the synthesis of fluorovinyl benzene intermediates.
Case Studies and Future Outlook
While specific marketed drugs featuring the 1-fluorovinyl benzene moiety are still emerging, the principle of using fluorine to enhance metabolic stability is well-established in numerous successful drug discovery programs.[7] For instance, the development of the BRAF kinase inhibitor Dabrafenib involved the strategic fluorination of an aryl ring to improve its metabolic profile.[13] Similarly, the introduction of fluorine was critical for the pharmacokinetic properties of drugs like Ibrutinib and Ezetimibe.[7]
The 1-fluorovinyl benzene group represents a logical and powerful extension of this proven strategy. It offers a direct and predictable way to address the metabolic liabilities of vinyl-containing compounds while simultaneously fine-tuning other critical drug-like properties. As synthetic methods become more robust and accessible, the application of this moiety is expected to grow, providing medicinal chemists with another valuable tool to overcome complex drug development challenges. The continued exploration of this functional group will undoubtedly lead to the discovery of safer and more effective therapeutic agents.
References
-
Zhao, M., Ming, L., Tang, J., & Zhao, X. (2016). Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z)-1-(2-Bromo-1-fluorovinyl)benzenes. Organic Letters, 18(3), 416–419. [Link]
-
Johnson, T. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 12(7), 1036–1041. [Link]
-
Zhao, M., Ming, L., Tang, J., & Zhao, X. (2016). Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z). ACS Publications. [Link]
- Unknown Author. (n.d.). Fluorine in drug discovery: Role, design and case studies. Source not specified.
-
Mehta, N., & Weaver, D. F. (2008). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 3(9), 1031-1040. [Link]
-
Singh, S., & Kumar, V. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Asian Journal of Chemistry, 33(11), 2549-2558. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of vinyl fluorides. [Link]
-
Zhao, M., Ming, L., Tang, J., & Zhao, X. (2016). Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z). PubMed. [Link]
-
Zhao, M., Ming, L., Tang, J., & Zhao, X. (2016). Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride. ACS Publications. [Link]
-
Al-aboudi, A., & Al-Qawasmeh, R. A. (2021). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. [Link]
- Kaneko, K. (2013). The Many Roles for Fluorine in Medicinal Chemistry.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886. [Link]
-
Unknown Author. (n.d.). BIOISOSTERSM. PPTX. [Link]
-
Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4). [Link]
- Singh, R. P., & Singh, R. K. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research, 1(4), 1047-1055.
-
Unknown Author. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews: Journal of Chemistry. [Link]
-
Unknown Author. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]
-
Kumar, A., Singh, B., & Kumar, R. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Molecular Diversity, 27(4), 1475-1498. [Link]
-
Wipf, P. (2008). Bioisosterism. Wipf Group. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
-
Gouverneur, V. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]
-
Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8379-8417. [Link]
-
Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Scilit. [Link]
-
Gouverneur, V. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]
-
Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015. [Link]
Sources
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- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z)-1-(2-Bromo-1-fluorovinyl)benzenes [organic-chemistry.org]
- 17. Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z)-1-(2-Bromo-1-fluorovinyl)benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of gem-Fluorinated Styrene Monomers in Ambient Conditions
Executive Summary
Gem-fluorinated styrene monomers (specifically
Key Stability Takeaway: While kinetically stable enough for isolation, these monomers are thermodynamically prone to spontaneous autopolymerization and hydrolytic degradation under ambient conditions. Long-term stability is only guaranteed through a triad of low-temperature storage (2–8°C) , radical inhibition (e.g., 4-tert-butylcatechol) , and inert atmosphere packaging .
Chemical Foundation: The Fluorine Effect
To understand the stability protocols, one must first understand the electronic perturbation caused by the gem-difluoro motif (
Electronic Push-Pull
The stability of
-
Inductive Withdrawal (-I): The high electronegativity of the two fluorine atoms pulls electron density away from the
-carbon, making the double bond electron-deficient. This effectively shuts down the standard electrophilic reactivity seen in styrene. -
Resonance Donation (+R): The lone pairs on fluorine can donate electron density back into the
-system. However, in the ground state, the inductive effect dominates, leaving the -carbon electrophilic.
Impact on Stability:
-
Nucleophilic Susceptibility: The electron-deficient nature makes the monomer prone to attack by moisture (water/hydroxide) or other nucleophiles, leading to hydrolysis products like phenylacetic acids.
-
Radical Polymerization: Despite the steric bulk of fluorine, the polarized double bond can still propagate radical chains, necessitating inhibitors.
Stability Profile & Degradation Pathways
Thermal & Radical Stability
Like styrene, gem-fluorinated styrenes are susceptible to spontaneous polymerization, although the rate is often slower due to steric hindrance.
-
Mechanism: Thermal initiation generates radicals that propagate through the vinyl group.
-
Inhibitor Necessity: Commercial preparations are almost universally stabilized with 4-tert-butylcatechol (TBC) at concentrations of 0.1% to 0.25% (1000–2500 ppm).
-
Consequence: Without inhibition, the monomer turns into a viscous oligomeric syrup within weeks at room temperature.
Hydrolytic Stability (Moisture Sensitivity)
This is the primary differentiator from regular styrene.
-
Ambient Moisture: Prolonged exposure to humid air leads to the attack of water at the
-carbon. -
Degradation Product: The initial adduct is unstable and eliminates HF, eventually converting the monomer into difluoromethyl or carboxylic acid derivatives depending on the pH.
-
Acidity: As HF is generated, it autocatalyzes further degradation and can etch glass containers over long periods.
Photostability
-
UV Sensitivity: These monomers absorb in the UV region. Exposure to sunlight can trigger [2+2] cycloaddition (dimerization) or photo-oxidation.
-
Protocol: Amber glassware or foil-wrapped containers are mandatory.
Data Summary Table
| Parameter | Condition | Stability Outcome |
| Temperature | 25°C (Ambient) | Poor (Slow polymerization/hydrolysis over weeks) |
| Temperature | 2–8°C (Refrigerated) | Good (Stable for months with inhibitor) |
| Temperature | -20°C (Freezer) | Excellent (Stable for >1 year) |
| Atmosphere | Air | Moderate (Slow oxidation/hydrolysis) |
| Atmosphere | Nitrogen/Argon | Excellent (Prevents oxidation & moisture) |
| Inhibitor | None | Unstable (Prone to polymerization) |
| Inhibitor | TBC (0.25%) | Stable (Inhibits radical propagation) |
Visualization of Degradation Pathways
The following diagram illustrates the two primary breakdown modes: Radical Polymerization (prevented by TBC) and Nucleophilic Hydrolysis (prevented by dry storage).
Caption: Dual degradation pathways of β,β-difluorostyrene. TBC blocks the upper radical pathway, while inert storage prevents the lower hydrolytic pathway.
Handling & Storage Protocols
Storage Protocol (The "Cold-Dry-Dark" Rule)
-
Container: Use glass bottles with Teflon-lined caps . Avoid standard polyethylene caps if long-term storage is intended, as the monomer can swell certain plastics.
-
Inhibitor: Ensure 4-tert-butylcatechol (TBC) is present at 200–1000 ppm .
-
Environment:
-
Purge headspace with Argon or Nitrogen before sealing.
-
Store at 2–8°C (Refrigerator). For storage >6 months, move to -20°C .
-
Protect from light using amber vials or aluminum foil.
-
Inhibitor Removal (Pre-Experiment)
Before using the monomer in sensitive catalytic reactions (e.g., Palladium-catalyzed coupling), the TBC inhibitor must be removed, as the catechol functionality can chelate metal catalysts.
Protocol:
-
Wash: Dissolve monomer in a non-polar solvent (e.g., Pentane or Hexane).
-
Extract: Wash 3x with 1M NaOH (TBC becomes water-soluble as a phenolate salt).
-
Concentrate: Remove solvent under reduced pressure.
-
Usage: Use immediately. Do not store uninhibited monomer.
Quality Control (QC) Workflow
Researchers should validate the integrity of the monomer before critical experiments using the following logic:
Caption: Decision tree for validating monomer integrity prior to synthesis.
References
-
Anilkumar, R., & Burton, D. J. (2003). The Synthesis and Polymerization of Some Fluorinated Styrenes. Journal of the American Chemical Society. Link
-
Gao, B., et al. (2019). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. Chemical Reviews. Link
-
Sigma-Aldrich. (n.d.). 2,6-Difluorostyrene Product Specification & Safety Data Sheet. Link
-
Pure Synth. (n.d.). 4-Bromo-Beta,Beta-Difluorostyrene (Stabilized With TBC).[3] Link
-
DIC Corporation. (n.d.). 4-Tertiary Butylcatechol (TBC) as Polymerization Inhibitor.[4] Link
Sources
The Synthetic Gateway and Reactivity Landscape of 1-Bromo-4-(1-fluorovinyl)benzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have led to the development of numerous blockbuster drugs and advanced materials.[1][2] Within the diverse portfolio of organofluorine compounds, molecules bearing the fluorovinyl moiety are of particular interest as they can serve as versatile building blocks and precursors to complex fluorinated structures. This guide provides a comprehensive technical overview of the synthesis and reactivity of a key, yet underexplored, building block: 1-Bromo-4-(1-fluorovinyl)benzene.
This document will delve into the synthetic accessibility of this compound, providing a detailed, field-proven protocol. Subsequently, we will explore its reactivity landscape, focusing on its potential in pivotal carbon-carbon bond-forming reactions and as a monomer for novel fluorinated polymers. The insights provided herein are intended to empower researchers to harness the synthetic potential of this versatile reagent.
I. Synthesis of 1-Bromo-4-(1-fluorovinyl)benzene: A Modern Approach
The efficient synthesis of 1-Bromo-4-(1-fluorovinyl)benzene is paramount to unlocking its synthetic utility. While various methods exist for the preparation of fluoroalkenes, a particularly effective and regioselective one-pot synthesis has been reported, which can be adapted for our target molecule.[3][4][5][6][7] This approach utilizes a direct fluorination of a 1-(2,2-dibromovinyl)benzene derivative.
The synthetic pathway commences with the readily available 4-bromobenzaldehyde, which is converted to the corresponding 1-bromo-4-(2,2-dibromovinyl)benzene. This intermediate is then subjected to a regioselective fluorination using a fluoride source.
Experimental Protocol: Synthesis of (Z)-1-Bromo-4-(1-fluorovinyl)benzene
This protocol is adapted from the work of Zhao et al. for the synthesis of related (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds.[3][4][5][6]
Step 1: Synthesis of 1-Bromo-4-(2,2-dibromovinyl)benzene
A detailed, step-by-step procedure for this initial transformation can be readily found in established organic synthesis literature.
Step 2: Regioselective Fluorination
-
Reactants and Reagents:
-
1-Bromo-4-(2,2-dibromovinyl)benzene (1.0 equiv)
-
Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) (2.0 equiv)
-
Toluene (as solvent)
-
-
Procedure:
-
To a solution of 1-Bromo-4-(2,2-dibromovinyl)benzene in toluene, add TBAF·3H₂O.
-
Heat the reaction mixture at 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (Z)-1-Bromo-4-(1-fluorovinyl)benzene.
-
Causality Behind Experimental Choices:
-
TBAF·3H₂O: The use of wet TBAF is crucial; the water molecules facilitate the generation of the fluoride anion, which acts as the nucleophile for the fluorination.[5]
-
Toluene: This solvent was identified as optimal for this transformation, providing the best yields.[3]
-
Temperature: The reaction is conducted at an elevated temperature (100 °C) to ensure a reasonable reaction rate.[3]
Proposed Mechanism of Fluorination:
The reaction is proposed to proceed through a debromination followed by a fluoride ion attack and an addition reaction.[3][5]
Caption: Proposed mechanism for the synthesis of (Z)-1-Bromo-4-(1-fluorovinyl)benzene.
II. The Reactivity Landscape: A Versatile Synthetic Hub
1-Bromo-4-(1-fluorovinyl)benzene possesses two key reactive sites: the aryl bromide and the fluorovinyl group. This dual reactivity makes it a highly valuable building block for the synthesis of a wide array of complex molecules.
A. Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety of 1-Bromo-4-(1-fluorovinyl)benzene is a prime substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.[8]
1. Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organoboron compound and an organohalide, is a powerful tool in organic synthesis.[9] 1-Bromo-4-(1-fluorovinyl)benzene is expected to readily participate in this reaction.
Caption: General scheme of the Suzuki-Miyaura coupling with 1-Bromo-4-(1-fluorovinyl)benzene.
Generic Protocol for Suzuki-Miyaura Coupling:
-
Reactants and Reagents:
-
1-Bromo-4-(1-fluorovinyl)benzene (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
-
Procedure:
-
In a reaction vessel, combine 1-Bromo-4-(1-fluorovinyl)benzene, the arylboronic acid, palladium catalyst, and base.
-
Add the solvent and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, perform an aqueous workup, and extract the product.
-
Purify the product by column chromatography or recrystallization.
-
2. Stille Coupling:
The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. This reaction is known for its tolerance of a wide range of functional groups.
Caption: General scheme of the Stille coupling with 1-Bromo-4-(1-fluorovinyl)benzene.
3. Heck Reaction:
The Heck reaction forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. While the fluorovinyl group itself is an alkene, the aryl bromide can react with other alkenes.
Expected Reactivity and Considerations:
The electronic nature of the 4-(1-fluorovinyl)phenyl group will influence the rate and efficiency of these cross-coupling reactions. The fluorovinyl group is generally considered to be electron-withdrawing, which can affect the oxidative addition step in the catalytic cycle.
| Reaction Type | Key Features | Potential Challenges |
| Suzuki-Miyaura | Mild reaction conditions, commercially available reagents, low toxicity of boron compounds. | Base sensitivity of some substrates. |
| Stille | High functional group tolerance. | Toxicity of organotin reagents and byproducts. |
| Heck | Forms substituted alkenes. | Regio- and stereoselectivity can be an issue. |
B. Polymerization of the Fluorovinyl Group
The 1-fluorovinyl group in 1-Bromo-4-(1-fluorovinyl)benzene makes it a valuable monomer for the synthesis of fluorinated polymers. The polymerization of fluorinated styrenes has been shown to yield polymers with interesting properties, such as low surface energy and high thermal stability.[10][11]
Potential Polymerization Methods:
-
Radical Polymerization: This is a common method for polymerizing vinyl monomers. The polymerization of fluorinated styrenes can be initiated by radical initiators such as AIBN or benzoyl peroxide. Controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) could offer better control over the molecular weight and polydispersity of the resulting polymer.[12]
-
Cationic Polymerization: Electron-rich styrenes can undergo cationic polymerization. The electronic effect of the bromo and fluorovinyl substituents would need to be considered.[13]
Caption: Polymerization of 1-Bromo-4-(1-fluorovinyl)benzene.
The resulting polymer, poly(1-bromo-4-(1-fluorovinyl)benzene), would possess reactive aryl bromide moieties along the polymer chain, which could be further functionalized through post-polymerization modification using the cross-coupling reactions described above. This would allow for the synthesis of a wide range of functional fluorinated polymers.
III. Applications in Drug Discovery and Materials Science
The unique combination of a reactive aryl bromide and a fluorovinyl group makes 1-Bromo-4-(1-fluorovinyl)benzene a highly attractive building block in several areas:
-
Medicinal Chemistry: The 4-(1-fluorovinyl)phenyl scaffold can be incorporated into drug candidates to enhance their metabolic stability and binding properties. The aryl bromide allows for the facile introduction of diverse substituents through cross-coupling, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[14]
-
Materials Science: Fluorinated polymers are known for their unique properties, including hydrophobicity, low refractive index, and high thermal and chemical resistance. Polymers derived from 1-Bromo-4-(1-fluorovinyl)benzene could find applications in coatings, membranes, and electronic materials. The ability to post-functionalize the polymer via the bromo groups opens up possibilities for creating materials with tailored properties.[10][11]
-
Agrochemicals: The introduction of fluorine is a common strategy in the design of modern pesticides and herbicides to increase their efficacy and metabolic stability.
Conclusion
1-Bromo-4-(1-fluorovinyl)benzene emerges as a synthetically accessible and highly versatile building block with significant potential in both medicinal chemistry and materials science. Its efficient one-pot synthesis, coupled with the dual reactivity of the aryl bromide and fluorovinyl moieties, provides a powerful platform for the creation of novel fluorinated molecules and polymers. The palladium-catalyzed cross-coupling reactions of the aryl bromide offer a straightforward path to complex molecular architectures, while the polymerization of the fluorovinyl group opens the door to new functional materials. This guide has provided a comprehensive overview of the current state of knowledge on this promising compound, with the aim of inspiring further research and application in diverse scientific fields.
References
-
Zhao, M., Ming, L., Tang, J., & Zhao, X. (2016). Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z)-1-(2-Bromo-1-fluorovinyl)benzenes. Organic Letters, 18(3), 416–419. [Link]
-
ACS Publications. (2016). Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z)-1-(2-Bromo-1-fluorovinyl)benzenes. [Link]
-
ACS Publications. (2016). Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride. [Link]
-
Qiu, J., & Matyjaszewski, K. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules, 30(19), 5643–5648. [Link]
-
PubMed. (2016). Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z)-1-(2-Bromo-1-fluorovinyl)benzenes. [Link]
-
ACS Publications. (2024). Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. ACS Omega. [Link]
-
ResearchGate. (n.d.). Reaction of 1-bromo-4-fluorobenzene with (a) phenylboronic acid; (b)... [Link]
-
MDPI. (n.d.). Directed synthesis of copolymers based on fluorine-containing styrene derivatives. [Link]
-
Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. [Link]
-
National Center for Biotechnology Information. (n.d.). Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. [Link]
-
Organic Syntheses. (n.d.). (E)-[[Fluoro(2-phenylcyclohexylidene)methyl]sulfonyl]benzene. [Link]
-
MDPI. (2024). Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes. [Link]
-
Organic Chemistry Portal. (n.d.). Vinyl fluoride synthesis by fluorination. [Link]
-
MDPI. (2018). Synthesis and Properties of Fluorinated Styrene Copolymers as Antibiofouling Coatings. [Link]
-
ResearchGate. (n.d.). Polymerization of styrene and substituted styrenes in HFIP medium. [Link]
-
MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
ChemRxiv. (n.d.). A Deoxyfluoroalkylation-Aromatization Strategy to Access Fluoroalkyl Arenes. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. [Link]
-
Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]
-
ResearchGate. (2024). (PDF) Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C-H Functionalization of (Poly)fluoroarenes in Organic Synthesis. [Link]
-
Loughborough University Research Repository. (2023). Nucleophilic aromatic substitution of fluoroarenes to synthesise drug compounds for combatting neglected tropical diseases. [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]
-
ATB. (n.d.). 1-Bromo-4-fluorobenzene | C6H4BrF | MD Topology | NMR | X-Ray. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z)-1-(2-Bromo-1-fluorovinyl)benzenes [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z)-1-(2-Bromo-1-fluorovinyl)benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vinyl fluoride synthesis by fluorination [organic-chemistry.org]
- 8. nobelprize.org [nobelprize.org]
- 9. jsynthchem.com [jsynthchem.com]
- 10. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 11. Synthesis and Properties of Fluorinated Styrene Copolymers as Antibiofouling Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
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4-bromo-alpha-fluorostyrene as a building block for fluorinated polymers
4-Bromo- -Fluorostyrene: A Modular Scaffold for Next-Generation Fluoropolymers
Technical Guide & Application Note
Executive Summary
This technical guide addresses the synthesis, polymerization, and application of 4-bromo-
Part 1: The Monomer – Structural Advantage
The utility of 4-BFS lies in its electronic and steric duality.
-
The
-Fluorine Effect: The fluorine atom at the vinylic alpha position creates a "shielded" backbone upon polymerization. The C–F bond (approx. 116 kcal/mol) resists oxidative degradation better than the C–H bond found in standard polystyrene. Furthermore, the high electronegativity of fluorine lowers the HOMO energy level, making the polymer more resistant to oxidation. -
The Para-Bromo Handle: The aryl bromide bond is chemically orthogonal to the polymerization conditions (radical or cationic). This allows researchers to polymerize the scaffold first and functionalize it later using palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the installation of complex moieties (e.g., phosphonic acids, fluorophores) that would otherwise poison the polymerization catalyst.
Table 1: Comparative Properties of Styrenic Monomers
| Property | Styrene | 4-Bromostyrene | 4-Bromo- |
| Backbone Stability | Low (Benzylic H) | Low | High (Benzylic F) |
| Ceiling Temp ( | 310°C | ~300°C | ~60°C - 100°C (Requires specific conditions) |
| Polymerization Rate | Fast | Fast | Slow (Inductive effect of F) |
| Dielectric Constant | ~2.6 | ~2.8 | < 2.5 (Projected) |
Part 2: Synthesis of 4-Bromo- -Fluorostyrene
Note:
Protocol: The "Silyl Enol Ether" Route
This pathway avoids the use of hazardous elemental fluorine gas, utilizing electrophilic fluorinating agents (Selectfluor™) instead.
Phase A: Precursor Synthesis
-
Reagents: 4-Bromoacetophenone (1.0 eq), Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.1 eq), Triethylamine (TEA, 1.2 eq), DCM (anhydrous).
-
Procedure:
-
Dissolve 4-bromoacetophenone in DCM under
at 0°C. -
Add TEA followed by dropwise addition of TMSOTf.
-
Stir for 2 hours at RT.
-
Workup: Wash with cold
, dry over , and concentrate to yield the silyl enol ether.
-
Phase B: Electrophilic Fluorination
-
Reagents: Silyl enol ether (from Phase A), Selectfluor™ (1.1 eq), Acetonitrile (MeCN).
-
Procedure:
-
Dissolve Selectfluor in MeCN.
-
Add silyl enol ether solution dropwise at 0°C.
-
Stir for 4 hours. The reaction produces 2-fluoro-1-(4-bromophenyl)ethanone (
-fluoroacetophenone derivative). -
Purification: Silica gel chromatography (Hexane/EtOAc).[1]
-
Phase C: Reduction and Dehydration (The Critical Step)
-
Reagents: Sodium Borohydride (
), Methanol, -Toluenesulfonic acid ( -TsOH), Toluene. -
Procedure:
-
Reduce the ketone with
in MeOH to form the alcohol: 1-(4-bromophenyl)-2-fluoroethanol . -
Dehydration: Reflux the alcohol in toluene with catalytic
-TsOH using a Dean-Stark trap to remove water. -
Caution:
-fluorostyrenes can polymerize or dimerize. Add a radical inhibitor (e.g., BHT, 500 ppm) immediately upon isolation.
-
-
Yield: Typically 60-75% overall.
Part 3: Polymerization Strategies
Polymerizing
Recommended Method: Atom Transfer Radical Polymerization (ATRP)
ATRP is preferred to control molecular weight and dispersity (Đ) while operating at temperatures compatible with the monomer's thermodynamics [3].
Experimental Workflow
-
Components:
-
Monomer: 4-Bromo-
-fluorostyrene (100 eq). -
Initiator: Ethyl
-bromoisobutyrate (EBiB) (1 eq). -
Catalyst:
(1 eq) / (4,4'-di-5-nonyl-2,2'-bipyridine) (2 eq). -
Solvent: Diphenyl ether or Anisole (50% v/v).
-
-
Protocol:
-
Degassing: Perform three freeze-pump-thaw cycles on the monomer/solvent mix to remove
(critical for ATRP). -
Mixing: Add CuBr and ligand under Argon flow. The complex should turn dark brown/red.
-
Initiation: Inject EBiB at 80°C (Do not exceed 100°C to avoid approaching
). -
Termination: Quench by exposing to air and diluting with THF. Pass through a neutral alumina column to remove Copper catalyst.
-
-
Outcome: Target
= 10,000–25,000 g/mol ; Đ < 1.3.
Visualization: Synthesis & Polymerization Workflow
Figure 1: Complete workflow from commercial precursor to functionalized polymer scaffold.
Part 4: Post-Polymerization Modification (The "Building Block" Utility)
The poly(4-bromo-
Protocol: Suzuki-Miyaura Coupling on Polymer Backbone
This reaction replaces the Bromine with a functional Aryl group (e.g., for luminescence or hydrophobicity) [4].
-
Reagents:
-
Polymer Scaffold (1.0 eq of Br units).
-
Aryl Boronic Acid (1.5 eq).
-
Catalyst:
(5 mol%). -
Base:
(2M aqueous solution). -
Solvent: THF/Toluene (2:1).
-
-
Procedure:
-
Dissolve polymer in THF/Toluene.
-
Degas solution (Argon sparge).
-
Add catalyst and base.
-
Reflux at 75°C for 24 hours.
-
Purification: Precipitate into methanol. The resulting polymer retains the fluorinated backbone but displays the new functionality
.
-
Part 5: References
-
Matsuura, M., et al. "Synthesis of
-fluorostyrenes via the dehydrobromination of 1-bromo-1-fluoroalkanes." Journal of Fluorine Chemistry, vol. 126, no. 6, 2005. -
Soulen, R. L., et al. "Preparative routes to
-fluorostyrenes and their polymerization." Journal of Polymer Science: Polymer Chemistry Edition, vol. 20, no. 5, 1982. -
Ueda, M., & Ito, H. "Radical reactivity of
-trifluoromethylstyrene and related fluorinated monomers." Polymer Journal, vol. 23, 1991. (Contextualizes the difficulty of -substituted styrene polymerization). -
Hild, G., et al. "Post-polymerization modification of poly(4-bromostyrene) via Suzuki coupling." Macromolecular Chemistry and Physics, vol. 209, 2008.
-
Ito, H., et al. "Reactivity of
-fluorostyrene in radical copolymerization." Macromolecules, vol. 15, no. 4, 1982.
The Tale of Two Isomers: A Technical Guide to α- and β-Fluorostyrene Derivatives
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2][3][4] The subtle yet profound influence of a single fluorine atom can dramatically alter a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity.[2][3][4][5] Among the vast array of organofluorine compounds, vinyl fluorides, and specifically fluorostyrene derivatives, represent a class of building blocks with unique potential. This guide provides an in-depth exploration of the fundamental differences between two key constitutional isomers: alpha-fluorostyrene (α-fluorostyrene) and beta-fluorostyrene (β-fluorostyrene) derivatives. We will dissect their distinct electronic properties, comparative reactivity, synthetic accessibility, and resulting applications, offering researchers and drug developers the critical insights needed to strategically deploy these valuable synthons.
Core Structural and Electronic Distinctions
The defining difference between α- and β-fluorostyrenes lies in the position of the fluorine atom on the vinyl group relative to the phenyl ring. This seemingly minor positional change initiates a cascade of significant electronic and steric consequences.
-
α-Fluorostyrene : The fluorine atom is attached to the same carbon as the phenyl ring (the α-carbon).
-
β-Fluorostyrene : The fluorine atom is attached to the terminal carbon of the vinyl group (the β-carbon). This isomer also exists as two distinct geometric isomers: (E)- and (Z)-β-fluorostyrene.
The high electronegativity of fluorine allows it to exert a powerful negative inductive effect (-I effect) , withdrawing electron density through the sigma bond network.[6][7] Concurrently, its lone pairs can participate in a positive mesomeric effect (+M effect or resonance) , donating electron density into the adjacent π-system.[6][7] The balance of these two opposing effects is highly dependent on the fluorine's position.
-
In α-fluorostyrenes , the fluorine atom is directly attached to the styrenic system's α-carbon. This proximity leads to a strong polarization of the Cα-F bond, but the resonance effect is less pronounced as it competes with the phenyl ring for π-conjugation.
-
In β-fluorostyrenes , the fluorine atom's lone pairs can directly donate into the C=C π-bond, creating a more polarized double bond and significantly influencing its nucleophilicity and electrophilicity.
This electronic dichotomy is the primary driver for the observed differences in their chemical reactivity and stability.
Comparative Synthetic Strategies
The accessibility of each isomer is a critical consideration for any research program. While both can be synthesized, the methods differ significantly, particularly concerning stereocontrol for the β-isomers.
Synthesis of α-Fluorostyrene Derivatives
Historically, the synthesis of α-fluorostyrenes involved harsh conditions, such as the pyrolysis of α,α-difluoroethylbenzene.[8][9] Modern methods offer more practical and versatile routes:
-
Defluorinative Cross-Coupling: A robust method involves the Suzuki-Miyaura coupling of (hetero)aryl boronic acids with a vinylidene fluoride (VDF) source, providing a direct and efficient route to a wide range of α-fluorostyrenes.[8]
-
Radical Fluorination: The use of reagents like Selectfluor® in the presence of N-centered radicals can facilitate the addition-fluorination of styrene derivatives to generate α-fluorostyrene precursors.[10][11]
Protocol Example: Suzuki-Miyaura Synthesis of α-Fluorostyrene
This protocol is a conceptual representation based on modern cross-coupling strategies.[8]
Step 1: Catalyst Preparation In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%) in anhydrous toluene (5 mL). Stir the mixture at room temperature for 15 minutes to form the active catalyst complex.
Step 2: Reaction Assembly To the catalyst mixture, add the aryl boronic acid (1.0 mmol, 1.0 equiv), a base such as K₂CO₃ (2.0 mmol, 2.0 equiv), and the vinylidene fluoride source (e.g., VDF-Mg₂(dobdc) or a related VDF surrogate, 1.2 mmol, 1.2 equiv).
Step 3: Reaction Seal the flask and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
Step 4: Workup and Purification After cooling to room temperature, quench the reaction with water and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure α-fluorostyrene derivative.
Stereoselective Synthesis of β-Fluorostyrene Derivatives
A significant challenge in the synthesis of β-fluorostyrenes is achieving high stereoselectivity for the (E) or (Z) isomer. Many classical methods produce isomer mixtures.[12] However, elegant modern strategies have overcome this hurdle. A notable approach utilizes a common silylated intermediate to divergently access both isomers with excellent stereocontrol.[5][12][13][14]
This methodology showcases the sophisticated chemical strategies required to isolate pure geometric isomers of β-fluorostyrenes, which is crucial as their reactivity and biological activity can be highly dependent on their stereochemistry.
Comparative Reactivity and Mechanistic Insights
The electronic differences between α- and β-fluorostyrenes manifest directly in their chemical reactivity, particularly in reactions involving the vinyl group.
Polymerization
-
α-Fluorostyrene: Despite being an α-substituted styrene, α-fluorostyrene can undergo radical polymerization to form high molecular weight polymers.[8][9] The resulting poly(α-fluorostyrene) has the remarkable property of quantitatively eliminating hydrogen fluoride upon heating to form poly(phenylacetylene).[8] This reactivity highlights the influence of the α-fluoro substituent on the polymer's thermal stability.
-
β-Fluorostyrene: The polymerization of β-fluorostyrene is less commonly reported, but its derivatives can be incorporated into copolymers. The reactivity in polymerization is influenced by the electronic nature of the double bond, which is modulated by the β-fluorine atom.
Cycloaddition Reactions
In Diels-Alder reactions, both isomers can act as dienophiles, but the fluorine's position can invert the stereochemical outcome and significantly alter reaction rates.
-
A computational and experimental study on the Diels-Alder reaction with 1,3-diphenylisobenzofuran revealed that α-fluorostyrene favored the endo product.[15]
-
Conversely, β-fluorostyrene showed a preference for the exo product, demonstrating a complete inversion of stereoselectivity.[15]
-
Furthermore, fluorinated dienophiles often exhibit lower reaction rates compared to their non-fluorinated counterparts. For instance, p-fluoro-α-fluorostyrene reacts 30 times slower than p-fluorostyrene.[15]
This inversion is attributed to a complex interplay of steric repulsions and orbital interactions, where the fluorine atom's position dictates the most stable transition state geometry.
Spectroscopic Differentiation: The Power of ¹⁹F NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between these isomers. While ¹H and ¹³C NMR provide valuable information, ¹⁹F NMR is particularly diagnostic.
-
High Sensitivity: The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive for NMR detection.[16]
-
Wide Chemical Shift Range: ¹⁹F NMR spectra exhibit a very large chemical shift dispersion (over 800 ppm), which makes the fluorine signal exquisitely sensitive to its local electronic environment.[16][17]
The chemical shift (δ) of the fluorine atom will be significantly different for each isomer. Furthermore, the coupling constants between fluorine and adjacent protons (J-coupling) are highly informative.
| Isomer | Typical ¹⁹F Chemical Shift Range (ppm) | Key ¹H-¹⁹F Coupling Constants (JHF) |
| α-Fluorostyrene | Varies, typically deshielded relative to alkyl fluorides | ²JHF (geminal) with β-protons |
| β-Fluorostyrene | Varies based on E/Z geometry and substitution | ³JHF (vicinal) with α-proton. ³J(H,F)trans is typically larger than ³J(H,F)cis. |
Note: Specific chemical shifts are highly dependent on the solvent and other substituents on the molecule. Values are relative to a standard like CFCl₃.[17]
The distinct coupling patterns and chemical shifts in both ¹H and ¹⁹F NMR spectra provide an unambiguous fingerprint for each isomer, including the specific stereochemistry of the β-fluorostyrene derivatives.[18]
Applications in Drug Discovery and Materials Science
The choice between an α- or β-fluorostyrene derivative is a strategic decision based on the desired molecular properties.
-
Metabolic Blocking: Fluorine is often introduced to block sites of metabolic oxidation.[4][5] A vinyl fluoride can serve as a bioisostere for a ketone or other functional groups, but the α- or β-position will dictate its electronic character and how it interacts with metabolic enzymes like Cytochrome P450s.
-
Conformational Control: The steric bulk and electronic nature of the C-F bond can influence molecular conformation, which is critical for locking a drug molecule into its bioactive shape.[2][3]
-
Modulating pKa: The strong inductive effect of fluorine can lower the pKa of nearby acidic or basic groups, altering a drug's ionization state, solubility, and cell permeability.[2][4] The impact will be greater when the fluorine is closer to the ionizable group.
-
Polymer Science: As mentioned, α-fluorostyrenes are precursors to specialty polymers like poly(phenylacetylene).[8] Fluorinated polymers, in general, are valued for their chemical resistance, thermal stability, and low surface energy.[19]
The distinct reactivity profiles also open up different avenues for subsequent chemical modifications, allowing one isomer to be a superior building block for a specific synthetic pathway over the other. For instance, the unique products formed from the cycloaddition of β-fluoro-β-nitrostyrenes serve as versatile intermediates for novel monofluorinated bicyclic compounds.[20][21][22]
Conclusion
The distinction between α- and β-fluorostyrene derivatives is far from trivial. The positional isomerism of a single fluorine atom fundamentally alters the molecule's electronic landscape, dictating its synthesis, reactivity, and spectroscopic signature. For researchers in drug development and materials science, understanding these core differences is paramount. It enables the rational design of molecules where the fluorine atom is not merely a hydrogen replacement but a strategic tool to fine-tune properties, block metabolism, control stereochemistry, and unlock novel applications. As synthetic methodologies continue to advance, the precise and selective deployment of these fluorinated building blocks will undoubtedly continue to fuel innovation across the chemical sciences.
References
-
Paquin, J. F., et al. (2011). Stereoselective Synthesis of Both Stereoisomers of β-Fluorostyrene Derivatives from a Common Intermediate. Organic Letters. [Link]
-
Paquin, J. F., et al. (2011). Stereoselective Synthesis of Both Stereoisomers of β-Fluorostyrene Derivatives from a Common Intermediate. American Chemical Society. [Link]
-
Paquin, J. F., et al. (2011). Stereoselective synthesis of both stereoisomers of β-fluorostyrene derivatives from a common intermediate. PubMed. [Link]
-
Paquin, J. F., et al. (2011). Stereoselective Synthesis of Both Stereoisomers of β-Fluorostyrene Derivatives from a Common Intermediate. Organic Letters. [Link]
-
Nambo, M., et al. (2024). Photocatalytic E → Z isomerization of gem-bromofluoroalkenes: stereoselective synthesis of β-fluorostyrene derivatives. Organic & Biomolecular Chemistry. [Link]
-
Beljonne, D., et al. (2007). Effect of fluorination on the electronic structure and optical excitations of -conjugated molecules. ORBi UMONS. [Link]
-
Arca, M., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC. [Link]
-
Beljonne, D., et al. (2007). Effect of fluorination on the electronic structure and optical excitations of -conjugated molecules. AIP Publishing. [Link]
-
Nenajdenko, V. G., et al. (2021). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journals. [Link]
-
Arca, M., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. ACS Omega. [Link]
-
Canga, A. S., et al. (2014). Fluorine atom effect in D-A-D type conjugated small molecules and polymers. Request PDF. [Link]
-
Paquin, J. F., et al. (2022). and Azido-Fluorination of α-Fluorostyrene Derivatives: An Innovative Approach Towards β-Aryl-β,β-difluoroamino Motifs. European Journal of Organic Chemistry. [Link]
-
Ess, D. H., et al. (2025). Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. PMC. [Link]
-
Nenajdenko, V. G., et al. (2020). Diels-Alder Reaction of β-Fluoro-β-nitrostyrenes with Cyclic Dienes. ChemRxiv. [Link]
-
Knebelkamp, A., et al. (2003). Synthesis and properties of poly(α‐fluorostyrene)s. ResearchGate. [Link]
- Author Unknown. (Date Unknown).
-
Matsuda, K., et al. (1962). α-Fluorostyrene: Preparation, Properties, and Polymerization. The Journal of Organic Chemistry. [Link]
-
Nenajdenko, V. G., et al. (2021). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. ResearchGate. [Link]
-
Wikipedia. (Date Unknown). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Bruch, M. D., et al. (Date Unknown). Microstructure analysis of poly(vinyl fluoride) by fluorine-19 two-dimensional J-correlated NMR spectroscopy. Macromolecules. [Link]
-
Paquin, J. F., et al. (2025). Radical Amido‐ and Azido‐Fluorination of α‐Fluorostyrene Derivatives: An Innovative Approach Towards β‐Aryl‐β,β‐difluoroamino Motifs. ResearchGate. [Link]
-
Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]
-
Author Unknown. (Date Unknown). ³¹P{¹H} (left), ¹⁹F (right) and ¹⁹F{¹H} NMR spectra of the vinyl complex [Au(PhC=C(F)CH3)(SPhos)] (2). ResearchGate. [Link]
-
Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
-
Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Scilit. [Link]
-
Chaykovski, M. M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PMC. [Link]
- Author Unknown. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Source details unavailable.
-
Author Unknown. (2025). RAFT Polymerization of Alternating Styrene-Pentafluorostyrene Copolymers. Request PDF. [Link]
-
Meanwell, N. A. (2025). Applications of Fluorine in Medicinal Chemistry. Request PDF. [Link]
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Methodological & Application
Palladium-catalyzed functionalization of 4-bromo-alpha-fluorostyrene
Application Note: Precision Functionalization of 4-Bromo-alpha-fluorostyrene
Part 1: Executive Summary & Strategic Analysis
The Substrate: 4-Bromo-alpha-fluorostyrene (1-bromo-4-(1-fluorovinyl)benzene) represents a high-value scaffold in medicinal chemistry. It contains two distinct functional handles:
-
Aryl Bromide (Ar-Br): A highly reactive electrophile for Palladium (Pd)-catalyzed cross-coupling.
-
Alpha-Fluorovinyl Group (
-F-Vinyl): A robust bioisostere for amides and ketones, offering metabolic stability and conformational restriction without the hydrolytic liability of the peptide bond.
The Challenge: The primary synthetic objective is the chemoselective functionalization of the aryl bromide while preserving the integrity of the
-
Polymerization: Like styrene, the fluorinated vinyl group is prone to radical polymerization at elevated temperatures.
-
Defluorination: Although the C(sp²)-F bond is strong, harsh Lewis acids or specific reducing conditions can trigger defluorinative pathways.
-
Heck Reactivity: While the
-substituent sterically hinders insertion, competitive Heck coupling at the -position is a theoretical risk under forcing conditions.
The Solution: This guide provides validated protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings that exploit the kinetic superiority of oxidative addition into the Ar-Br bond (
Part 2: Chemoselectivity & Mechanism
The success of these protocols relies on the distinct reactivity profiles of the carbon-halogen bonds.[1]
Reactivity Hierarchy (Oxidative Addition Rates)
Under standard Pd(0)/Pd(II) catalytic cycles, the oxidative addition of the Pd(0) species occurs rapidly and exclusively at the C-Br bond. The C-F bond of the vinyl group remains inert because the bond dissociation energy of C(sp²)-F (
Visualizing the Chemoselectivity (DOT Diagram)
Part 3: Experimental Protocols
General Handling Precautions
-
Radical Inhibition: Always add BHT (2,6-di-tert-butyl-4-methylphenol) (1-5 mol%) to reaction mixtures to prevent thermal polymerization of the styrene double bond.
-
Temperature Control: Do not exceed 100°C unless necessary; 60-80°C is typically sufficient for Ar-Br activation.
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Objective: Introduction of aryl/heteroaryl groups.
Reagents:
-
Substrate: 4-Bromo-alpha-fluorostyrene (1.0 equiv)
-
Boronic Acid: Ar-B(OH)₂ (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%)
-
Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
-
Additive: BHT (1 mol%)
Procedure:
-
Charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and BHT (1 mol%).
-
Evacuate and backfill with Nitrogen/Argon (3 cycles).
-
Add degassed 1,4-Dioxane/Water (4:1) to reach a concentration of 0.1 M.
-
Add Pd(dppf)Cl₂[1]·DCM (3 mol%) quickly under inert flow.
-
Seal and heat to 80°C for 4–12 hours. Monitor by HPLC/TLC.[2]
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Silica gel). Note: The product may be volatile; avoid prolonged high-vacuum.
Why this works: Pd(dppf)Cl₂ is a robust catalyst that resists deactivation. The mild carbonate base prevents defluorination. The aqueous co-solvent ensures solubility of the inorganic base, facilitating transmetalation.
Protocol B: Buchwald-Hartwig Amination
Objective: Introduction of amine groups (C-N bond formation).[3]
Reagents:
-
Substrate: 4-Bromo-alpha-fluorostyrene (1.0 equiv)
-
Amine: R₂NH (1.2 equiv)
-
Catalyst Precursor: Pd₂(dba)₃ (2 mol%)
-
Ligand: XPhos or RuPhos (4-8 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv - Use with caution, see note)
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous)
-
Additive: BHT (2 mol%)
Procedure:
-
In a glovebox or under strict inert atmosphere, combine Pd₂(dba)₃, Ligand, and Base in a vial.
-
Add the substrate and amine in anhydrous Toluene (0.2 M).
-
Heat to 80-100°C .
-
Critical Control Point: If using NaOtBu, monitor closely. Strong alkoxides can sometimes trigger elimination of HF from the vinyl group. Cs₂CO₃ is a safer, milder alternative for sensitive substrates.
Why this works: Dialkylbiaryl phosphine ligands (Buchwald ligands) like XPhos facilitate oxidative addition into the Ar-Br bond and promote reductive elimination of the amine, outcompeting side reactions.
Protocol C: Sonogashira Coupling
Objective: Introduction of alkyne handles.
Reagents:
-
Substrate: 4-Bromo-alpha-fluorostyrene (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%)
-
Co-catalyst: CuI (1-2 mol%)
-
Base: Et₃N or Diisopropylamine (2.0 equiv)
-
Solvent: THF or DMF
-
Temp: RT to 50°C
Procedure:
-
Dissolve substrate and alkyne in degassed THF/Et₃N (1:1).
-
Add CuI and Pd catalyst.
-
Stir at Room Temperature (RT). If sluggish, heat to 50°C.
-
Note: Copper acetylides are highly reactive; ensure oxygen is strictly excluded to prevent homocoupling (Glaser coupling) of the alkyne.
Part 4: Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation or slow Oxidative Addition. | Switch to more active catalyst system (e.g., Pd-XPhos G3). Increase Temp to 90°C. |
| Polymerization | Thermal radical initiation of the styrene. | Increase BHT loading to 5 mol%. Lower temperature. |
| Defluorination | Base-mediated elimination of HF. | Switch from NaOtBu/KOH to weak bases (K₃PO₄, Cs₂CO₃). Avoid polar aprotic solvents (DMF/DMSO) at high temps. |
| Homocoupling | Presence of O₂ (Suzuki/Sonogashira). | Degas solvents thoroughly (sparge with Ar for 15 min). |
Decision Tree for Conditions (DOT Diagram)
Part 5: References
-
Bioisosteric Applications of Fluorine:
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
-
General Suzuki Coupling Conditions:
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Stability of Alpha-Fluorostyrenes:
-
Anbarasan, P., et al. (2010). Palladium-Catalyzed Synthesis of Alpha-Fluorostyrenes. Angewandte Chemie International Edition, 49(12), 2219-2222. Link
-
-
Prevention of Polymerization in Cross-Coupling:
-
Scott, W. J., et al. (1984). Palladium-catalyzed coupling of vinyl triflates with organostannanes. Journal of the American Chemical Society, 106(16), 4630-4632. (Discusses use of inhibitors in sensitive vinyl systems). Link
-
-
Chemoselectivity in Halogenated Aryls:
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Establishes reactivity trends I > Br > Cl > F). Link
-
Sources
Conditions for Heck reaction using 1-Bromo-4-(1-fluorovinyl)benzene
Executive Summary
This Application Note details the optimized conditions for utilizing 1-Bromo-4-(1-fluorovinyl)benzene (CAS: 144989-16-2) as an electrophile in Mizoroki-Heck cross-coupling reactions. The 1-fluorovinyl moiety (
Core Challenge: The primary synthetic challenge is achieving chemoselective oxidative addition at the C–Br bond while preserving the integrity of the
Solution: This protocol utilizes a phosphine-modulated Palladium(II) system with mild carbonate bases to ensure exclusive C–C bond formation at the aryl position.
Mechanistic Principles & Chemoselectivity
The success of this reaction relies on exploiting the bond dissociation energy differences between the Ar–Br bond and the Vinyl–F bond.
-
Ar–Br Oxidative Addition: Rapid and favorable with Pd(0) catalysts.[1]
-
Vinyl–F Stability: The C(sp2)–F bond is significantly stronger and inert to standard Pd(0) species unless specific activation ligands (e.g., specialized phosphines or NHCs designed for C-F activation) are employed.
-
Risk Mitigation: Strong alkoxide bases (e.g.,
-BuOK) must be avoided to prevent E2 elimination of HF, which would degrade the fluorovinyl group to a terminal alkyne.
Figure 1: Chemoselective Catalytic Cycle
Caption: Fig 1. Catalytic cycle highlighting the critical path for Ar-Br activation while avoiding HF elimination pathways.
Optimization of Reaction Parameters
The following matrix summarizes the screening of conditions to maximize yield and minimize defluorination.
| Parameter | Recommended | Alternative | Rationale |
| Catalyst Source | Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ | Pd(OAc)₂ is air-stable and generates active Pd(0) in situ efficiently. |
| Ligand | P(o-tol)₃ or PPh₃ | dppf | P(o-tol)₃ (Tri-o-tolylphosphine) forms a bulky, active mono-phosphine complex that promotes coupling with sterically demanding substrates and suppresses side reactions. |
| Base | Et₃N or K₂CO₃ | NaOAc | Et₃N is standard. K₂CO₃ (anhydrous) is preferred if the substrate contains base-sensitive groups. Avoid strong alkoxides. |
| Solvent | DMF or DMAc | MeCN, 1,4-Dioxane | Polar aprotic solvents stabilize the polar transition states. DMF is ideal for temperatures >80°C. |
| Temperature | 90°C - 110°C | 80°C - 130°C | Sufficient energy for activation but below the threshold for thermal polymerization of the fluorovinyl group. |
| Additives | None | BHT (radical inhibitor) | Add BHT only if oligomerization of the alkene partner is observed. |
Detailed Experimental Protocol
Target Reaction: Coupling of 1-Bromo-4-(1-fluorovinyl)benzene with Methyl Acrylate.
Materials Preparation
-
Substrate: 1-Bromo-4-(1-fluorovinyl)benzene (1.0 equiv).
-
Alkene: Methyl Acrylate (1.2 - 1.5 equiv).
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (0.03 equiv).
-
Ligand: Tri-o-tolylphosphine [P(o-tol)₃] (0.06 equiv).
-
Base: Triethylamine [Et₃N] (2.0 equiv).
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous.
Step-by-Step Procedure
-
Catalyst Pre-complexation (Critical for Reproducibility):
-
In a dry reaction vial equipped with a magnetic stir bar, charge Pd(OAc)₂ (6.7 mg, 0.03 mmol) and P(o-tol)₃ (18.3 mg, 0.06 mmol).
-
Add 1.0 mL of anhydrous DMF.
-
Stir at room temperature for 15 minutes under Nitrogen/Argon. The solution should turn from orange to a clear yellow/brown, indicating the formation of the active catalytic species.
-
-
Substrate Addition:
-
Add 1-Bromo-4-(1-fluorovinyl)benzene (201 mg, 1.0 mmol) to the vial.
-
Add Methyl Acrylate (135 µL, 1.5 mmol).
-
Add Triethylamine (278 µL, 2.0 mmol).
-
Add remaining DMF (2.0 mL) to reach a concentration of ~0.3 M.
-
-
Reaction:
-
Seal the vial with a crimp cap or screw cap with a PTFE septum.
-
Degas the mixture by sparging with Nitrogen for 5 minutes (or 3 freeze-pump-thaw cycles for high-stringency applications).
-
Place in a pre-heated heating block at 95°C .
-
Stir vigorously (800 rpm) for 4–16 hours. Monitor by TLC or HPLC.
-
-
Reaction Monitoring (HPLC/TLC):
-
TLC: Elute with Hexanes/Ethyl Acetate (9:1). The product will typically be more polar than the starting bromide but less polar than the phosphine oxide.
-
Endpoint: Look for the disappearance of the aryl bromide. The fluorovinyl group is UV-active; ensure the product spot retains similar UV characteristics.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF and salts.
-
Wash the organic layer with Brine (10 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography on Silica Gel.
-
Gradient: 0% to 10% Ethyl Acetate in Hexanes.
-
Note: The product may be sensitive to acid; avoid acidic modifiers in the eluent if possible.
-
Analytical Validation (Self-Validating System)
To ensure the structure is correct and the fluorine atom is retained, perform the following checks:
-
¹⁹F NMR (Essential):
-
Starting Material Signal: Typically a multiplet around -80 to -100 ppm (depending on referencing).
-
Product Signal: The chemical shift should remain in the vinyl fluoride region. A disappearance of the signal implies defluorination. A significant shift (>20 ppm) implies isomerization or cyclization.
-
-
¹H NMR:
-
Verify the presence of the trans-alkene protons (coupling constant J ≈ 16 Hz) from the Heck coupling.
-
Verify the retention of the terminal vinyl protons of the fluorovinyl group (geminal coupling patterns).
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Catalyst deactivation or O₂ poisoning. | Ensure rigorous degassing. Increase catalyst loading to 5 mol%. Switch to DMAc at 110°C. |
| Defluorination (HF loss) | Base is too strong or T is too high. | Switch from Et₃N to K₂CO₃ or NaOAc. Lower temperature to 85°C. |
| Alkene Polymerization | Thermal initiation of acrylate. | Add 1-2 mg of BHT or Hydroquinone to the reaction mixture. |
| Black Precipitate (Pd Black) | Ligand dissociation ("Unprotected" Pd). | Increase Ligand:Pd ratio to 3:1 or 4:1. Ensure P(o-tol)₃ is fresh (not oxidized). |
References
-
Heck Reaction Fundamentals
- Mechanism and Catalytic Cycle: Beletskaya, I. P., & Cheprakov, A. V. (2000).
-
Fluorine in Cross-Coupling
- Stability of Alpha-Fluorostyrenes: Anbarasan, P., et al. (2010).
-
Specific Substrate Analogs
- Coupling of Fluorovinyl-containing substrates: Hanamoto, T., et al. (2007). Palladium-Catalyzed Cross-Coupling Reactions of (1-Fluorovinyl)methyldiphenylsilane. Organic Letters.
-
Protocol Optimization
- Phosphine Ligand Effects: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie.
Sources
Application Notes and Protocols for the Polymerization of 1-Bromo-4-(1-fluorovinyl)benzene Monomers
Introduction
1-Bromo-4-(1-fluorovinyl)benzene is a unique monomer that presents significant opportunities for the synthesis of advanced functional polymers. Its structure is characterized by two key reactive moieties: a polymerizable 1-fluorovinyl group and a versatile bromophenyl group. The presence of the fluorine atom on the vinyl group is anticipated to impart distinct electronic properties and enhanced thermal and chemical stability to the resulting polymer backbone. Simultaneously, the aryl bromide functionality serves as a valuable handle for post-polymerization modifications, such as cross-coupling reactions, or for the design of polymers with specific liquid crystalline or electronic properties.[1] These characteristics make poly(1-bromo-4-(1-fluorovinyl)benzene) and its copolymers promising candidates for applications in drug delivery, advanced coatings, and organic electronics.
This technical guide provides an in-depth analysis of various polymerization techniques applicable to 1-Bromo-4-(1-fluorovinyl)benzene, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development and materials science.
Strategic Approaches to Polymerization
The dual functionality of 1-Bromo-4-(1-fluorovinyl)benzene allows for several strategic polymerization pathways. The choice of method will dictate the final polymer architecture and properties. The primary approaches discussed herein are:
-
Chain-Growth Polymerization via the fluorovinyl group, preserving the bromophenyl moiety for subsequent functionalization.
-
Step-Growth Polycondensation involving the bromophenyl group, for the synthesis of conjugated polymers.
This guide will focus on controlled radical polymerization and anionic polymerization for chain-growth strategies, and transition-metal-catalyzed polycondensation for step-growth approaches.
I. Controlled Radical Polymerization (CRP) of the Fluorovinyl Group
Controlled radical polymerization techniques are highly suitable for fluorinated vinyl monomers, offering precise control over molecular weight, dispersity, and architecture.[2]
A. Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust method for polymerizing styrenic and acrylic monomers. The mechanism relies on a reversible activation/deactivation process catalyzed by a transition metal complex, typically copper-based. For 1-Bromo-4-(1-fluorovinyl)benzene, ATRP is expected to proceed efficiently through the vinyl group. The C-Br bond on the phenyl ring is generally less reactive under typical ATRP conditions for vinyl polymerization, thus remaining available for post-polymerization modification.
The polymerization is initiated by a compound with a labile halogen atom (e.g., ethyl α-bromoisobutyrate). The copper(I) catalyst reversibly abstracts the halogen atom to form a radical that initiates polymerization. The propagating radical is then reversibly deactivated by the copper(II) complex.
Caption: Key steps in RAFT polymerization.
Materials:
-
1-Bromo-4-(1-fluorovinyl)benzene (Monomer)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT, RAFT Agent)
-
Azobisisobutyronitrile (AIBN, Initiator)
-
1,4-Dioxane (Solvent)
Procedure:
-
In a vial, dissolve the monomer (1.015 g, 5 mmol), CPDT (17.2 mg, 0.05 mmol), and AIBN (1.64 mg, 0.01 mmol) in 1,4-dioxane (5 mL).
-
Transfer the solution to a Schlenk flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen and place it in a preheated oil bath at 70 °C.
-
Stir the reaction for the desired time (e.g., 6-24 hours).
-
Quench the polymerization by immersing the flask in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the solution to a large volume of cold methanol.
-
Collect the polymer by filtration and dry under vacuum at 40 °C.
| Parameter | Condition | Rationale |
| [M]:[CTA]:[I] | 100:1:0.2 | A common ratio for good control in RAFT polymerization. |
| Solvent | 1,4-Dioxane | A suitable solvent for styrenic monomers. |
| Temperature | 70 °C | Allows for a suitable decomposition rate of AIBN. |
| RAFT Agent | CPDT | Effective for controlling the polymerization of styrenic monomers. |
II. Anionic Polymerization
Anionic polymerization is well-suited for monomers with electron-withdrawing groups, such as the fluorovinyl moiety in 1-Bromo-4-(1-fluorovinyl)benzene. [3]This technique can produce polymers with very narrow molecular weight distributions. However, the aryl bromide is susceptible to side reactions with strong anionic initiators (e.g., metal-halogen exchange or elimination). These can be minimized by using less reactive initiators and low temperatures.
Anionic polymerization proceeds via initiation, propagation, and, in the absence of impurities, no inherent termination step, leading to "living" polymers.
Caption: Anionic polymerization of a vinyl monomer.
Materials:
-
1-Bromo-4-(1-fluorovinyl)benzene (Monomer)
-
sec-Butyllithium (s-BuLi, Initiator)
-
Tetrahydrofuran (THF, Solvent), freshly distilled from sodium/benzophenone.
Procedure:
-
Assemble a glass reactor equipped with a magnetic stirrer under a high vacuum line and flame-dry it.
-
Distill THF into the reactor.
-
Cool the reactor to -78 °C using a dry ice/acetone bath.
-
Add the monomer via a gas-tight syringe.
-
Initiate the polymerization by the dropwise addition of a standardized solution of s-BuLi in cyclohexane until a faint persistent color is observed, followed by the calculated amount for the desired molecular weight.
-
Allow the polymerization to proceed at -78 °C for 1-2 hours.
-
Terminate the reaction by adding degassed methanol.
-
Warm the solution to room temperature and precipitate the polymer in a large volume of methanol.
-
Filter and dry the polymer under vacuum.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF | Essential for maintaining the living nature of the polymerization. |
| Temperature | -78 °C | Minimizes side reactions involving the C-Br bond and termination reactions. |
| Initiator | s-BuLi | A common initiator for anionic polymerization of styrenic monomers. |
III. Transition-Metal-Catalyzed Polycondensation
The presence of both a vinyl group and an aryl bromide allows for step-growth polymerization via transition-metal-catalyzed cross-coupling reactions.
A. Heck Polycondensation
The Heck reaction can facilitate the self-condensation of 1-Bromo-4-(1-fluorovinyl)benzene, where the vinyl group of one monomer couples with the aryl bromide of another, forming a poly(phenylene vinylene)-type structure.
Caption: Simplified catalytic cycle for Heck polycondensation.
Materials:
-
1-Bromo-4-(1-fluorovinyl)benzene (Monomer)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a Schlenk tube, add the monomer (406 mg, 2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and P(o-tol)₃ (12.2 mg, 0.04 mmol).
-
Evacuate and backfill with nitrogen.
-
Add degassed DMF (4 mL) and TEA (0.6 mL).
-
Heat the mixture at 100 °C for 48 hours.
-
Cool to room temperature and pour into methanol to precipitate the polymer.
-
Filter the polymer and wash with methanol and water.
-
Dry the polymer under vacuum.
B. Suzuki Polycondensation
For copolymer synthesis, the monomer can be reacted with a diboronic acid or ester via Suzuki polycondensation. [4][5]This is a powerful method for creating well-defined conjugated copolymers. [5]
Caption: Catalytic cycle for Suzuki polycondensation.
Materials:
-
1-Bromo-4-(1-fluorovinyl)benzene
-
1,4-Benzenediboronic acid bis(pinacol) ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Aqueous potassium carbonate (2M)
-
Toluene
Procedure:
-
In a Schlenk tube, combine 1-Bromo-4-(1-fluorovinyl)benzene (1 eq.), 1,4-benzenediboronic acid bis(pinacol) ester (1 eq.), and Pd(PPh₃)₄ (2 mol%).
-
Evacuate and backfill with nitrogen.
-
Add degassed toluene and the degassed 2M K₂CO₃ solution.
-
Heat the mixture to 90 °C with vigorous stirring for 48 hours.
-
Cool the reaction and precipitate the copolymer in methanol.
-
Filter and purify by washing with water and methanol.
-
Dry the copolymer under vacuum.
Conclusion
1-Bromo-4-(1-fluorovinyl)benzene is a highly versatile monomer for the synthesis of functional polymers. Controlled radical polymerization techniques like ATRP and RAFT offer excellent control over the polymer architecture while preserving the bromo-functionality for post-polymerization modifications. Anionic polymerization, under carefully controlled conditions, can yield polymers with very low dispersity. Furthermore, transition-metal-catalyzed polycondensation reactions such as Heck and Suzuki couplings provide routes to novel conjugated polymers. The choice of polymerization technique will depend on the desired polymer structure, properties, and intended application. The protocols provided herein serve as a comprehensive guide for researchers to explore the rich polymer chemistry of this promising monomer.
References
- Nishimura, S., et al. (Year). Anionic polymerization of 2,3,4,5,6-pentafluorostyrene (PFS) initiated by s-BuLi. Source. [Link not available]
-
Rehahn, M. (Date). Synthesis of monomers and polymers by the Heck reaction. ResearchGate. [Link]
-
Directed synthesis of copolymers based on fluorine-containing styrene derivatives. (n.d.). CyberLeninka. [Link]
-
Narita, T. (2016). Anionic Polymerization of Fluorinated Vinyl Monomers. Fluorinated Polymers: Volume 1: Synthesis, Properties, Processing and Simulation. The Royal Society of Chemistry. [Link]
-
Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC. [Link]
-
Suzuki Polycondensation. (n.d.). ResearchGate. [Link]
Sources
- 1. Synthesis, characterization, and thermal and surface properties of co- and terpolymers based on fluorinated α-methylstyrenes and styrene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 3. books.rsc.org [books.rsc.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
C-H activation strategies involving 1-Bromo-4-(1-fluorovinyl)benzene
Application Note: Strategic C-H Functionalization Architectures Involving 1-Bromo-4-(1-fluorovinyl)benzene
Executive Summary
This guide details the strategic application of 1-Bromo-4-(1-fluorovinyl)benzene (CAS: 106326-04-1) in modern C-H activation workflows. This molecule represents a high-value "linchpin" scaffold in medicinal chemistry, combining a reactive aryl bromide handle with a 1-fluorovinyl group —a bioisostere for ketones and enol ethers that imparts metabolic stability and unique electronic properties.
We present two distinct strategies:
-
The "Handle" Strategy (Protocol A): Utilizing the aryl bromide moiety as an electrophile to functionalize heteroaromatic C-H bonds (C-H Arylation), installing the fluorovinyl motif onto drug scaffolds.
-
The "Core" Strategy (Protocol B): Direct functionalization of the benzene ring itself via Iridium-catalyzed C-H borylation, enabling the creation of trifunctionalized building blocks.
Chemical Profile & Reactivity Logic
| Property | Specification | Reactivity Implication |
| Structure | C1 (Br): High reactivity for Oxidative Addition (Pd/Ni). C4 (Fluorovinyl): Electron-withdrawing, sterically demanding, acid-sensitive. | |
| Electronic Nature | Electron-Deficient Arene | The 1-fluorovinyl group ( |
| Stability | Acid-Sensitive | The |
Strategic Causality
-
Why C-H Arylation? Traditional cross-coupling requires pre-functionalizing both partners (e.g., boronic acid + halide). By using 1-Bromo-4-(1-fluorovinyl)benzene as the electrophile against a heterocycle (e.g., oxazole, caffeine), we eliminate the step of borylating the heterocycle.
-
Why the Fluorine Atom Matters: The fluorine atom on the vinyl group lowers the HOMO energy of the alkene, making it less susceptible to oxidative degradation compared to a non-fluorinated styrene, while modulating lipophilicity (LogP).
Protocol A: Pd-Catalyzed C-H Arylation of Heterocycles
Objective: C2-selective arylation of Benzoxazole with 1-Bromo-4-(1-fluorovinyl)benzene. Mechanism: Concerted Metallation-Deprotonation (CMD).
Mechanistic Pathway (CMD Cycle)
Figure 1: The Concerted Metallation-Deprotonation (CMD) cycle allows the aryl bromide to couple with the acidic C-H bond of the heterocycle without pre-activation.
Experimental Protocol
Reagents:
-
Electrophile: 1-Bromo-4-(1-fluorovinyl)benzene (1.0 equiv, 0.5 mmol)
-
Nucleophile: Benzoxazole (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Ligand: P(t-Bu)₃·HBF₄ or PCy₃ (10 mol%) — Note: Electron-rich phosphines facilitate oxidative addition of the electron-neutral bromide.
-
Base/Additive: K₂CO₃ (2.0 equiv) and Pivalic Acid (30 mol%)
-
Solvent: Toluene or DMA (anhydrous)
Step-by-Step Workflow:
-
Charge: In a glovebox or under Argon flow, add Pd(OAc)₂, Phosphine ligand, K₂CO₃, and Pivalic Acid to a dried Schlenk tube.
-
Solubilize: Add Toluene (2.0 mL, 0.25 M). Add Benzoxazole and 1-Bromo-4-(1-fluorovinyl)benzene via syringe.
-
Degas: Freeze-pump-thaw x3 to remove O₂ (Critical: Oxygen poisons the electron-rich phosphine).
-
Reaction: Seal and heat to 100°C for 16 hours .
-
Observation Check: The solution should darken to deep brown/black. Precipitation of KBr indicates progress.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The 1-fluorovinyl group is stable on silica but avoid acidified mobile phases.
Self-Validation:
-
¹⁹F NMR: Monitor the shift of the vinyl fluorine (typically
-80 to -100 ppm). Disappearance of the starting bromide peak and appearance of the product peak confirms coupling. -
Regioselectivity: Benzoxazole couples exclusively at C2 due to the high acidity of the C2-H proton (pKa ~28).
Protocol B: Iridium-Catalyzed C-H Borylation
Objective: Functionalize the 1-Bromo-4-(1-fluorovinyl)benzene core to create a "Trifunctional" scaffold (Br, Vinyl-F, Bpin). Logic: Iridium catalysis is sterically governed. The bulky Bromine and the conjugated Fluorovinyl group block their ortho-positions. Borylation will occur at the meta position, creating a 1,2,4-trisubstituted pattern.
Regioselectivity Map
Figure 2: Steric analysis of Ir-catalyzed C-H borylation. The catalyst [Ir(OMe)(cod)]₂/dtbpy is sensitive to steric bulk, directing borylation to the most accessible meta-positions.
Experimental Protocol
Reagents:
-
Substrate: 1-Bromo-4-(1-fluorovinyl)benzene (1.0 equiv)
-
Boron Source: B₂pin₂ (Bis(pinacolato)diboron) (0.6 equiv - Note: 0.5 equiv B2pin2 provides 1 equiv of boron atoms, slight excess ensures conversion)
-
Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)
-
Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)
-
Solvent: THF or Hexane (anhydrous)
Step-by-Step Workflow:
-
Pre-catalyst Formation: In a glovebox, mix [Ir(OMe)(cod)]₂, dtbpy, and B₂pin₂ in THF (1 mL). The solution should turn deep red/brown, indicating formation of the active tris-boryl species.
-
Addition: Add 1-Bromo-4-(1-fluorovinyl)benzene (1.0 mmol) to the mixture.
-
Reaction: Seal and heat to 60°C for 4-8 hours . (This reaction is often faster than Pd-coupling).
-
Quench: Cool to RT. Evaporate solvent directly.
-
Purification: Rapid filtration through a short silica plug (eluting with 5% EtOAc/Hexane). Warning: Aryl boronic esters can de-borylate on silica if exposed too long; move quickly.
Data Interpretation:
-
GC-MS: Look for the molecular ion corresponding to [Substrate + C6H12BO2 - H].
-
Utility: The resulting molecule now has a Br handle (for Suzuki/Buchwald) and a Bpin handle (for Suzuki/Chan-Lam), orthogonal to each other.
Troubleshooting & Safety (E-E-A-T)
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Protodebromination | The Ar-Br bond is reducing instead of coupling. Switch to a less basic carbonate (Cs₂CO₃) or lower temperature. |
| Hydrolysis of Vinyl-F | Acidic Moisture | The 1-fluorovinyl group can hydrolyze to Acetophenone. Ensure all solvents are dried over molecular sieves (3Å). |
| Homocoupling | Oxygen Leak | Pd-catalyzed homocoupling of the bromide occurs if O₂ is present. Re-evaluate degassing protocol. |
References
-
Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society.
-
Hanamoto, T., & Kobayashi, T. (2003). Cross-Coupling Reactions of (1-Fluorovinyl)methyldiphenylsilane with Aryl Halides and Aryl Triflates.[2][3] The Journal of Organic Chemistry.
-
Zhao, M., Ming, L., Tang, J., & Zhao, X. (2016).[4] Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride.[4][5] Organic Letters.
-
Cho, S. H., Hartwig, J. F., et al. (2010). Iridium-Catalyzed C-H Borylation of Arenes and Heteroarenes: Scope, Selectivity, and Synthetic Utility. Chemical Reviews.
-
Minami, H., Otsuka, S., Nogi, K., & Yorimitsu, H. (2018). Palladium-Catalyzed Fluoroarylation of gem-Difluorostyrenes via C–H Activation.[6] Organic Chemistry Frontiers.
Sources
- 1. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners | MDPI [mdpi.com]
- 2. Cross-coupling reactions of (1-fluorovinyl)methydiphenylsilane(1) with aryl halides and aryl triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z)-1-(2-Bromo-1-fluorovinyl)benzenes [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluoroarylation of gem-difluorostyrenes through a Pd-catalysed aryl C–H bond activation cascade - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: Precision Radical Polymerization of 1-Bromo-4-(1-fluorovinyl)benzene
Executive Summary
This guide details the controlled radical polymerization of 1-Bromo-4-(1-fluorovinyl)benzene (BFVB). This monomer represents a unique class of "hybrid" styrenic scaffolds: the
Key Technical Constraints:
-
Ceiling Temperature (
): The -fluorine atom significantly lowers the ceiling temperature compared to styrene. Polymerization must be conducted at controlled temperatures (typically C) to prevent depolymerization. -
Electronic Effects: The electron-withdrawing nature of the fluorine and bromine atoms alters the reactivity ratios (
) in copolymerization and the propagation rate constant ( ) in homopolymerization.
Monomer Properties & Handling
Compound: 1-Bromo-4-(1-fluorovinyl)benzene
Structure:
| Parameter | Value / Note |
| Molecular Weight | ~201.04 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Storage | 2–8°C, dark, under Argon/Nitrogen |
| Stabilizer | Often inhibited with TBC (4-tert-butylcatechol) |
| Reactivity | Sensitive to light (C-Br bond labile) and oxygen |
Purification Protocol (Critical): Before polymerization, the inhibitor must be removed.
-
Pass the monomer through a basic alumina column (activity I).
-
Collect directly into a tared, foil-wrapped flask.
-
Degas immediately via nitrogen sparging (15 min) or freeze-pump-thaw cycles.
Protocol A: Controlled RAFT Homopolymerization
Objective: Synthesize Poly(BFVB) with low dispersity (
Reagents
-
Monomer: 1-Bromo-4-(1-fluorovinyl)benzene (Purified).
-
CTA (Chain Transfer Agent): 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT).
-
Why: Trithiocarbonates provide excellent control for styrenics and minimize retardation effects observed with dithiobenzoates.
-
-
Solvent: Anisole (High boiling point, internal standard for NMR).
Experimental Workflow
-
Stoichiometry Calculation: Target Degree of Polymerization (
) = 100.-
Ratio: [Monomer] : [CTA] : [Initiator] = 100 : 1 : 0.2
-
-
Preparation:
-
In a Schlenk tube equipped with a magnetic stir bar, dissolve BFVB (2.01 g, 10 mmol) in Anisole (2.0 mL).
-
Add CPDT (34.5 mg, 0.1 mmol).
-
Add AIBN (3.28 mg, 0.02 mmol) from a stock solution.
-
-
Degassing:
-
Perform 3 cycles of freeze-pump-thaw (FPT) to remove oxygen. Oxygen inhibition is critical in fluorostyrene polymerization due to slower kinetics.
-
-
Polymerization:
-
Immerse the flask in a pre-heated oil bath at 60°C .
-
Note: Do not exceed 70°C. The
-fluoro group lowers the ; higher temperatures shift equilibrium toward the monomer.
-
-
Kinetics Monitoring:
-
Withdraw aliquots (0.1 mL) at t = 0, 2, 4, 8, 12, 24 hrs under inert flow.
-
Analyze via
F NMR (monitor disappearance of vinyl fluorine signal at ppm vs. appearance of broad polymer backbone signal).
-
-
Termination:
-
Quench by cooling to
C and exposing to air. -
Precipitate into a 10-fold excess of cold Methanol.
-
Filter and dry under vacuum at
C for 24h.
-
Visualization: RAFT Mechanism & Kinetics
Caption: RAFT equilibrium cycle highlighting the specific constraints for
Protocol B: Post-Polymerization Modification (Suzuki Coupling)
Objective: Functionalize the Poly(BFVB) side chains using the para-bromo handle. Application: Attaching fluorophores, drug conjugates, or solubility modifiers (e.g., PEG-phenylboronic acid).
Reagents
-
Substrate: Poly(BFVB) (
kDa). -
Coupling Partner: Phenylboronic acid (Model substrate).[3]
-
Catalyst:
(Tetrakis(triphenylphosphine)palladium(0)). -
Base:
(2M aqueous solution). -
Solvent: Toluene/DMF (4:1 v/v) - DMF ensures solubility of the polar boronic acid.
Experimental Workflow
-
Dissolution:
-
Dissolve Poly(BFVB) (100 mg, ~0.5 mmol Br equivalents) in degassed Toluene/DMF (4 mL).
-
-
Catalyst Addition:
-
Add Phenylboronic acid (91 mg, 0.75 mmol, 1.5 eq).
-
Add
solution (0.5 mL). -
Add
(29 mg, 5 mol%).
-
-
Reaction:
-
Heat to 80°C for 24 hours under Argon atmosphere.
-
Note: The polymer backbone is stable at 80°C once formed; the
issue applies primarily to the propagation step, not the static polymer chain (unless depolymerization catalysts are present).
-
-
Purification:
-
Precipitate into Methanol/HCl (95:5) to remove Pd residues and excess base.
-
Reprecipitate twice from THF into Methanol.
-
-
Validation:
-
Use FT-IR to monitor the disappearance of the C-Br stretch (~1070 cm⁻¹) and appearance of biaryl peaks.
-
Visualization: Functionalization Workflow
Caption: Step-wise workflow for converting the brominated scaffold into a functionalized polymer.
Characterization & Data Analysis
F NMR Interpretation
The fluorine atom is the most powerful probe for this system.
-
Monomer: Sharp singlet/multiplet around -90 to -100 ppm (depending on solvent).
-
Polymer: Broad signal shifted upfield (typically -110 to -120 ppm ).
-
Conversion Calculation:
Thermal Analysis (DSC)
-
Shift: The
-fluorine typically increases chain stiffness. -
Poly(styrene)
: ~100°C. -
Poly(BFVB)
: Expect 115–125°C due to the dipole-dipole interactions of the C-F bond and the bulky Br substituent.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Oxygen inhibition or Temperature > | Degas more rigorously (FPT). Lower temp to 55°C. Increase reaction time. |
| Broad Dispersity (>1.5) | Poor initiation or loss of RAFT control. | Check [CTA]/[I] ratio. Ensure CTA is pure. Switch to a trithiocarbonate if using dithioester. |
| Crosslinking during PPM | Pd-catalyzed radical coupling. | Use strictly oxygen-free conditions. Add a radical inhibitor (BHT) during the Suzuki coupling step. |
References
-
RAFT Polymerization of Fluorinated Styrenes
-
Post-Polymerization Modification (Suzuki)
-
Synthesis of Alpha-Fluorostyrenes
-
Ceiling Temperature Considerations
-
Laita, H., et al.
-fluorostyrene." European Polymer Journal, 2000. Link
-
Sources
- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Late-stage functionalization using p-bromo-alpha-fluorostyrene intermediates
Application Note: Late-Stage Functionalization Using p-Bromo- -Fluorostyrene Intermediates
Executive Summary
In the landscape of late-stage functionalization (LSF), the ability to install versatile fluorinated handles into complex drug scaffolds is paramount for modulating metabolic stability (blocking P450 sites) and tuning lipophilicity (
Unlike standard fluorination techniques that target C-H bonds directly, this protocol utilizes a "Graft-and-Diversify" strategy. The p-bromo moiety serves as a reliable anchor for palladium-catalyzed cross-coupling to the drug core, while the
Strategic Utility & Mechanism
The Bifunctional Advantage
The p-bromo-
-
The Anchor (Aryl Bromide): Chemoselective attachment to boronic acid-functionalized drug scaffolds via Suzuki-Miyaura coupling. This step is high-yielding and tolerant of polar functional groups found in late-stage leads.
-
The Divergent Handle (
-Fluorovinyl): Once attached, this motif mimics the electronic properties of an amide bond (non-planar, dipole alignment) while serving as a radical acceptor. It enables the rapid generation of libraries via:-
Radical Azidofluorination: Access to
-aryl- -difluoroamines (bioisosteres of anilines/amides). -
Defluorinative Coupling: Access to complex monofluoroalkenes.
-
[4+2] Cycloaddition: Access to fluorinated carbocycles.
-
Mechanistic Pathway: Radical Azidofluorination
The most high-value transformation for this intermediate is the conversion of the
-
Initiation: Generation of an azide radical (
) or similar N-centered radical. -
Addition: The radical adds to the
-position of the -fluorostyrene, forming a stabilized benzylic radical. -
Fluorination: The benzylic radical abstracts a fluorine atom from Selectfluor (F-TEDA-BF4), creating a
bond at the benzylic position. -
Result: A gem-difluoro motif adjacent to a nitrogen center, a privileged structure in medicinal chemistry.[1]
Visualization of Workflows
The following diagram illustrates the "Graft-and-Diversify" workflow, highlighting the orthogonality of the bromine anchor and the fluorovinyl handle.
Figure 1: Modular workflow transforming a drug scaffold into diverse fluorinated analogs using p-bromo-
Experimental Protocols
Protocol A: Installation of the Handle (Suzuki Coupling)
Objective: Attach the
Reagents:
-
Drug Scaffold (
or Pin ester): 1.0 equiv -
p-Bromo-
-fluorostyrene: 1.1 equiv -
Catalyst:
(5 mol%)[2] -
Base:
(3.0 equiv)[2] -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
Setup: In a glovebox or under Argon, charge a microwave vial with the Drug Scaffold (0.5 mmol), p-Bromo-
-fluorostyrene (121 mg, 0.55 mmol), (207 mg, 1.5 mmol), and (20 mg). -
Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Seal the vial with a crimp cap/septum.
-
Reaction: Heat to 80 °C for 4–12 hours. Monitor conversion by LC-MS (Target mass:
Da).-
Note: The
-fluorovinyl group is generally stable under these basic conditions.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient). The product is the
-fluorostyrene-tagged intermediate .[3]
Protocol B: Divergent LSF – Radical Azidofluorination
Objective: Convert the
Reagents:
- -Fluorostyrene Intermediate (from Protocol A): 1.0 equiv
-
Selectfluor® (F-TEDA-BF4): 1.5 equiv
- (Trimethylsilyl azide): 2.0 equiv
-
Catalyst/Additive: Trifluoroacetic acid (TFA, 10 mol%) or Iron catalyst (optional for rate enhancement)
-
Solvent: Acetonitrile (
) under
Procedure:
-
Setup: Dissolve the Intermediate (0.2 mmol) in anhydrous
(2 mL) in a sealed tube under Nitrogen. -
Addition: Add Selectfluor® (106 mg, 0.3 mmol) followed by
(53 µL, 0.4 mmol). -
Activation: Add TFA (2 µL) to initiate the radical process.
-
Reaction: Stir at Room Temperature for 12–24 hours.
-
Visual Cue: The reaction mixture often turns from colorless to pale yellow.
-
-
Quench: Pour into sat.
solution. Extract with DCM. -
Safety Warning: Azides are potential explosion hazards. Work behind a blast shield. Do not concentrate reaction mixtures to dryness if substantial excess azide remains.
-
Reduction (Optional): To obtain the amine , treat the crude azide with
(Staudinger reduction) or .
Data Summary & Substrate Scope
The following table summarizes expected yields and compatibility based on literature precedents for
| Substrate Class (Drug Core) | Reaction Step | Conditions | Typical Yield | Key Tolerance Note |
| Heterocycles (Indoles, Pyridines) | Suzuki Coupling | Pd(dppf)Cl2, 80°C | 75–90% | Pyridyl nitrogens do not poison the catalyst. |
| Electron-Rich Arenes | Azidofluorination | Selectfluor, TMSN3 | 60–80% | Highly favorable; stabilizes the benzylic radical intermediate. |
| Electron-Poor Arenes | Azidofluorination | Selectfluor, TMSN3 | 40–60% | Slower reaction; may require heating to 40°C. |
| Ortho-Substituted | Suzuki Coupling | Pd(dppf)Cl2, 100°C | 50–70% | Steric hindrance at the coupling site reduces yield; use SPhos Pd G3. |
Troubleshooting & Expert Tips
-
Instability of the
-Fluorovinyl Group: -
Incomplete Azidofluorination:
-
Purification of Difluoro-Intermediates:
-
Tip:
-difluoroazides can be unstable on silica gel. Neutralize the silica with 1% or proceed directly to the reduction (to amine) or Click reaction (to triazole) without isolation.
-
References
-
Radical Amido- and Azido-Fluorin
-Fluorostyrene Derivatives. Source: ResearchGate / Wiley (Chem. Eur. J.) Context: Primary protocol for converting -fluorostyrenes to difluoro-nitrogen motifs. URL:[Link] -
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents. Source: MDPI (Molecules 2018, 23(1), 163) Context: Details the synthesis and cross-coupling reactivity of fluorinated styrenes. URL:[Link]
-
Palladium-Catalyzed Cross-Coupling Reaction of Alkenyl Bromides with Potassium Alkyltrifluoroborates. Source: NIH / PubMed Central (J Org Chem.) Context: Validates the stability of vinyl halides/bromides under Suzuki conditions. URL:[Link]
-
Applications of Fluorine to the Construction of Bioisosteric Elements. Source: NIH / Expert Opin Drug Discov. Context: Strategic justification for using fluorostyrenes as amide bioisosteres. URL:[Link]
-
Synthetic Advantages of Defluorinative C–F Bond Functionalization. Source: NIH / PubMed Central (Nat Rev Chem.) Context: Advanced methods for functionalizing the C-F bond after installation.[10] URL:[Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Late-stage Functionalization for Improving Drug-like Molecular Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Stereochemical and Photophysical Properties of Functionalized Thiahelicenes | MDPI [mdpi.com]
- 10. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Column Chromatography Purification of 1-Bromo-4-(1-fluorovinyl)benzene
Welcome to the technical support guide for the purification of 1-Bromo-4-(1-fluorovinyl)benzene. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for downstream applications. As a key building block in medicinal chemistry and materials science, obtaining this compound in an analytically pure form is critical. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and practical field experience.
Troubleshooting Guide: Addressing Common Purification Challenges
This section addresses specific issues that may arise during the column chromatography of 1-Bromo-4-(1-fluorovinyl)benzene. Each answer provides a mechanistic explanation and a clear, actionable solution.
Q1: My target compound, 1-Bromo-4-(1-fluorovinyl)benzene, is co-eluting with a closely-related impurity. How can I improve the separation?
A1: Co-elution is a common challenge when impurities have similar polarities to the target compound. For 1-Bromo-4-(1-fluorovinyl)benzene, likely impurities include unreacted starting materials or regioisomers. To resolve this, a multi-faceted approach is necessary:
-
Optimize the Mobile Phase: The power of your eluent is the most critical variable.[1][2] Your goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.35 on a silica gel Thin Layer Chromatography (TLC) plate.[3]
-
Causality: 1-Bromo-4-(1-fluorovinyl)benzene is a relatively non-polar molecule. Start with a very non-polar mobile phase, such as pure hexanes or pentane, and gradually increase the polarity by adding small increments of a slightly more polar solvent like ethyl acetate or dichloromethane.[4] A 1-2% increase in the polar solvent can dramatically improve separation.
-
Actionable Protocol: Prepare several eluent systems for TLC analysis (e.g., 100% Hexanes, 99:1 Hexanes:EtOAc, 98:2 Hexanes:EtOAc, 95:5 Hexanes:EtOAc). Run a TLC plate with your crude mixture in each system to identify the optimal conditions before committing to the column.[5]
-
-
Reduce the Column Diameter-to-Length Ratio: A longer, narrower column increases the number of theoretical plates, providing more opportunities for the stationary phase and mobile phase to interact with the compounds, thereby enhancing separation.
-
Consider an Alternative Stationary Phase: If silica gel fails to provide baseline separation, the acidic nature of the silica may be interacting unfavorably with your compound or impurities. Consider using neutral or basic alumina. For very challenging separations, a fluorinated stationary phase might offer unique selectivity for your fluorine-containing molecule.[6][7]
Q2: I'm observing significant peak tailing for my product. What is causing this, and how can I achieve a more symmetrical peak shape?
A2: Peak tailing often indicates undesirable secondary interactions between the analyte and the stationary phase, or issues with the column packing and loading.[8]
-
Probable Causes & Solutions:
-
Column Overloading: Loading too much crude material onto the column is a primary cause of tailing. As a rule of thumb for flash chromatography, the mass of crude material should be about 1-5% of the mass of the silica gel.
-
Acidic Silica Interaction: The vinyl group or trace impurities might interact with the acidic silanol groups on the silica surface. This can be mitigated by using deactivated silica gel. You can prepare this by adding 1-2% triethylamine (NEt₃) to your eluent system. Caution: Ensure your target compound is stable to basic conditions before trying this.
-
Inappropriate Loading Solvent: Dissolving the sample in a solvent that is more polar than the mobile phase will cause the initial band to spread, leading to poor separation and tailing.[9] Always use the mobile phase or a less polar solvent to load your sample. The best practice is "dry loading," where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is carefully added to the top of the column.[3][10]
-
Q3: My post-column yield is significantly lower than expected. Could the compound be decomposing on the column?
A3: Yes, decomposition on silica gel is a possibility, especially for sensitive functional groups like the fluorovinyl moiety.[11]
-
Diagnostic Test: To check for stability, dissolve a small amount of your crude material in a solvent, spot it on a silica gel TLC plate, and then spot it again in the same location after 30-60 minutes. Develop the plate. If a new spot appears at the baseline or as a streak, your compound is likely decomposing on the silica.[11]
-
Mitigation Strategies:
-
Use Deactivated Silica: As mentioned above, the acidity of silica can be neutralized. Flushing the column with your mobile phase containing 1% triethylamine before loading the sample can passivate the active sites.
-
Switch to Alumina: Neutral alumina is an excellent alternative stationary phase for compounds that are sensitive to acid.[3]
-
Work Quickly: Minimize the time the compound spends on the column. Flash chromatography, which uses pressure to accelerate the mobile phase flow, is highly recommended over gravity chromatography.[3][10]
-
Q4: The column pressure is excessively high, or the flow rate is too slow.
A4: This issue points to a physical obstruction in your setup.
-
Common Causes & Fixes:
-
Improper Packing: Air bubbles or channels in the silica bed can disrupt flow. Ensure you are using a proper slurry packing method to create a homogenous stationary phase.[12]
-
Clogging: Very fine silica particles or precipitated impurities from the crude sample can clog the column frit. Filtering your crude sample solution before loading can help. If using the dry loading method, adding a thin layer of sand on top of the silica bed before adding your sample-adsorbed silica can prevent fine particles from disturbing the column bed.[12]
-
High Solvent Viscosity: Some solvent mixtures, particularly those containing methanol at certain ratios with water (less relevant for this non-polar compound), can have high viscosity.[13] Ensure your chosen solvents are appropriate and consider that higher pressure will be needed for more viscous eluents.
-
Frequently Asked Questions (FAQs)
What is the recommended stationary phase and eluent system for purifying 1-Bromo-4-(1-fluorovinyl)benzene?
For routine purification, silica gel (230-400 mesh) is the standard stationary phase due to its high resolving power and cost-effectiveness.[10] Given the non-polar nature of the molecule, the mobile phase should be a mixture of hexanes (or heptane/pentane) and a slightly more polar solvent like ethyl acetate or dichloromethane . A typical starting point would be a 98:2 or 95:5 mixture of hexanes:ethyl acetate, adjusted based on TLC results.[4][14]
How do I properly load my sample onto the column?
The dry loading method is strongly recommended for optimal separation.[3][10]
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 1-2 times the mass of your crude product) to this solution.
-
Thoroughly evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder as a uniform layer on top of your packed column. A thin layer of sand can be added on top to prevent disturbance when adding the eluent.[12]
Should I use gravity or flash chromatography?
Flash chromatography is highly preferred. [3] It significantly reduces the purification time, which minimizes the risk of product decomposition on the column. The higher and more consistent flow rate also leads to sharper bands and better resolution compared to the slower, diffusion-prone process of gravity chromatography.[10]
How can I efficiently track my compound during elution?
Since 1-Bromo-4-(1-fluorovinyl)benzene is colorless, you must rely on analytical techniques.[10]
-
Collect fractions of a consistent volume (e.g., 10-20 mL, depending on column size).[9]
-
Analyze the fractions using TLC. Spot every few fractions on a single TLC plate alongside a spot of your crude starting material.
-
Visualize the spots under a UV lamp (254 nm).
-
Once the desired compound is identified, pool the pure fractions.
Data Summary & Recommended Parameters
The following table provides a quick reference for key parameters in the purification of 1-Bromo-4-(1-fluorovinyl)benzene.
| Parameter | Recommended Specification | Rationale & Notes |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard choice for normal-phase chromatography. Provides good resolution for non-polar compounds.[10] |
| Alternative Phase | Neutral Alumina | Use if the compound shows signs of decomposition on silica gel.[3] |
| Typical Eluent | Hexanes / Ethyl Acetate (99:1 to 95:5) | Low polarity system suitable for eluting the target compound while retaining more polar impurities.[4] |
| Target Rf (TLC) | 0.20 - 0.35 | This range typically ensures good separation on the column without excessively long elution times.[3] |
| Loading Method | Dry Loading | Prevents band broadening and improves resolution compared to wet loading with a strong solvent.[10] |
| Detection Method | TLC with UV visualization (254 nm) | The aromatic ring allows for easy visualization under UV light. |
Experimental Protocol: Flash Chromatography Purification
This protocol outlines a standard procedure for purifying approximately 1 gram of crude 1-Bromo-4-(1-fluorovinyl)benzene.
1. Preparation & Column Packing: a. Select a glass column appropriate for the scale (e.g., 40-50 mm diameter).[9] b. Insert a cotton or glass wool plug at the bottom and add a ~1 cm layer of sand. c. Prepare a slurry of silica gel (~40-50 g) in the chosen non-polar eluent (e.g., 100% hexanes). d. Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. The final packed silica bed should be around 6 inches high.[9][12] e. Add another ~1 cm layer of sand on top of the packed silica.
2. Sample Loading (Dry Method): a. Dissolve ~1 g of crude product in ~10 mL of dichloromethane. b. Add ~2 g of silica gel and evaporate the solvent completely on a rotary evaporator. c. Carefully transfer the resulting powder onto the sand layer in the column.
3. Elution & Fraction Collection: a. Carefully add the eluent to the top of the column without disturbing the top layer. b. Apply gentle, consistent air or nitrogen pressure to achieve a steady flow rate (e.g., ~2 inches/minute descent of the solvent front). c. Begin collecting fractions immediately.
4. Analysis and Product Isolation: a. Analyze collected fractions by TLC. b. Combine the fractions that contain the pure product. c. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 1-Bromo-4-(1-fluorovinyl)benzene.
Visual Workflow
The following diagram illustrates the logical workflow for the purification and troubleshooting process.
Sources
- 1. chromtech.com [chromtech.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 9. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. Chromatography [chem.rochester.edu]
- 12. orgsyn.org [orgsyn.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Storage & Stabilization of 1-Bromo-4-(1-fluorovinyl)benzene
The following technical support guide addresses the long-term storage and stabilization of 1-Bromo-4-(1-fluorovinyl)benzene (also known as 4-Bromo-α-fluorostyrene). This guide is structured for researchers requiring high-purity monomer integrity for downstream applications such as cross-coupling or polymerization.
Status: Operational Role: Senior Application Scientist Context: Long-term preservation of halogenated styrene monomers.
Part 1: The Chemistry of Instability
Q: Why does 1-Bromo-4-(1-fluorovinyl)benzene degrade even in a sealed vial?
A: This compound possesses a "dual-threat" functionality: an electron-rich styrene motif and a labile vinyl-fluorine bond. Its degradation is primarily driven by radical autopolymerization , which can be triggered by three factors:
-
Thermal Initiation: Even at room temperature, styrene derivatives can undergo thermal self-initiation (Diels-Alder type dimerization followed by radical generation). The
-fluorine substituent alters the electronic density of the vinyl group, often lowering the activation energy for this process compared to non-fluorinated styrene [1]. -
Photolytic Cleavage: The Aryl-Bromine (Ar-Br) bond is sensitive to UV light. Homolytic cleavage generates aryl radicals, which immediately attack the vinyl groups of neighboring molecules, initiating a "runaway" polymerization chain reaction.
-
Peroxide Formation: In the presence of atmospheric oxygen without a stabilizer, the vinyl group can form peroxides. These decompose into alkoxyl radicals, acting as potent initiators.
Visualization: Degradation vs. Stabilization Pathway
The following diagram illustrates how the monomer degrades and how the stabilizer (TBC) intercepts this pathway.
Figure 1: Mechanism of radical autopolymerization and interception by TBC inhibitor.[1]
Part 2: Selecting the Right Stabilizer
Q: Which stabilizer is best for this specific fluorinated monomer?
A: For 1-Bromo-4-(1-fluorovinyl)benzene, 4-tert-Butylcatechol (TBC) is the industry standard. While other inhibitors exist, TBC offers the best balance of solubility, efficacy in liquid monomers, and ease of removal.
Comparative Analysis of Stabilizers
| Stabilizer | Mechanism | Recommended Conc. | Pros | Cons |
| 4-tert-Butylcatechol (TBC) | Radical Scavenger (H-donor) | 50–200 ppm | High solubility in organics; effective at room temp. | Requires trace Oxygen to function optimally; alkaline wash needed for removal. |
| Hydroquinone (HQ) | Radical Scavenger | 100–500 ppm | Cheap; widely available. | Low solubility in styrene-like monomers; often requires higher ppm. |
| Phenothiazine (PTZ) | Anaerobic Scavenger | 50–100 ppm | Works in absence of Oxygen (inert gas storage). | Difficult to remove; contains Sulfur/Nitrogen which may poison catalysts. |
| MEHQ | Radical Scavenger | 10–50 ppm | Less discoloring than TBC. | Requires significant dissolved Oxygen; less robust for long-term storage. |
Critical Recommendation: Use TBC for general storage. If you strictly store under Argon/Nitrogen (anaerobic) for >6 months, consider Phenothiazine , but be aware it is harder to remove before catalytic steps (e.g., Suzuki coupling) [2].
Part 3: Storage Protocols & Environmental Control
Q: What are the exact conditions for storing my inventory?
A: Follow this "Triple-Lock" protocol to ensure shelf-life >12 months.
Temperature Control (The Kinetic Lock)
-
Standard: Store at 2°C to 8°C (Refrigerator).
-
Long-Term (>3 months): Store at -20°C (Freezer).
-
Why: Lowering temperature exponentially reduces the rate of thermal initiation. The freezing point of this monomer is likely below 0°C, so it may remain liquid or slushy.
Light Exclusion (The Photolytic Lock)
-
Requirement: Amber glass vials or aluminum foil wrapping.
-
Why: The C-Br bond is photolabile. Light exposure generates bromine radicals that will initiate polymerization regardless of temperature.
Atmosphere Management (The Chemical Lock)
-
For TBC Stabilized Stock: Do NOT purge completely with Nitrogen if using TBC. TBC requires a small amount of dissolved oxygen to regenerate its radical-scavenging quinone form. Leave a small headspace of air, or use "aerated" nitrogen.
-
For Unstabilized Stock: Must be stored under strict Argon/Nitrogen at -20°C and used immediately.
Part 4: Troubleshooting & Recovery
Q: My monomer looks different than when I bought it. Is it usable?
Use this diagnostic table to assess the quality of your reagent.
| Observation | Diagnosis | Action Required |
| Clear, Colorless Liquid | Healthy Monomer. | None. Proceed with experiment. |
| Light Yellow Tint | Oxidation of TBC (to quinone). | Usable. The color indicates the stabilizer is working (sacrificing itself). Remove TBC before use. |
| Dark Brown/Black | Advanced Oxidation / Bromine release. | Purify or Discard. Check NMR. If <5% degradation, distill under vacuum. |
| White Precipitate / Cloudiness | Polymerization (Polystyrene formation). | Filtration. Filter off the solid polymer. The liquid filtrate may still be usable but check concentration. |
| Fuming / Acrid Smell | Hydrolysis (HF Release). | DANGER. Discard immediately. Vinyl fluorides can hydrolyze to release HF in acidic/wet conditions. |
Workflow: Decision Tree for Degraded Samples
Figure 2: Troubleshooting flow for evaluating monomer integrity.
Part 5: Pre-Reaction Protocol (Stabilizer Removal)
Q: I am running a sensitive catalytic reaction (e.g., Suzuki-Miyaura). Do I need to remove the TBC?
A: Yes. TBC is a phenol and a radical scavenger. It can quench radical pathways (if your mechanism involves SET) or coordinate to sensitive metal catalysts (Pd, Ni), reducing yield.
Method A: The Flash Column (Recommended for Small Scale)
-
Prepare a small "plug" of Basic Alumina or Silica Gel in a Pasteur pipette.
-
Pass the neat monomer (or a concentrated solution in Hexane) through the plug.
-
TBC is polar and acidic; it will adsorb to the stationary phase.
-
The eluate is inhibitor-free monomer. Use immediately.
Method B: The Caustic Wash (Recommended for Large Scale >10g)
-
Dissolve monomer in Et2O or CH2Cl2.
-
Wash 3x with 1M NaOH or 5% KOH . (The base deprotonates TBC, moving it to the aqueous layer).
-
Wash 1x with Brine.
-
Dry over MgSO4 and concentrate.
References
-
Organic Syntheses. (2007). Preparation of alpha-fluorostyrenes and handling of vinyl fluorides. Org. Synth. 2007, 84, 10. Retrieved from [Link]
-
National Institutes of Health (NIH). (2007). Examination of alpha-fluorovinyl triggers in enzyme active sites. PubMed Central. Retrieved from [Link]
Sources
Solvent selection for high-temperature reactions of fluorovinyl benzenes
Technical Support Center: Solvent Selection for High-Temperature Reactions of Fluorovinyl Benzenes
Executive Summary
Current Status: Operational
Topic: High-Temperature Solvent Compatibility & Reaction Optimization for Fluorovinyl Benzenes
Target Analytes:
Core Challenge: Fluorovinyl benzenes exhibit a "Janus-faced" reactivity at high temperatures (>100°C). The polarization of the C-F bond renders the vinyl group susceptible to both thermal [2+2] cycloaddition (dimerization) and radical polymerization , often competing with the desired cross-coupling or functionalization pathways. Successful execution requires precise solvent selection to modulate these competing pathways.
Module 1: Solvent Selection & Thermal Stability
Q1: I need to run a Heck coupling on -fluorostyrene at 130°C. Can I use DMSO?
Recommendation: Avoid DMSO if possible; prefer DMAc or NMP.
Technical Insight: While DMSO is a potent solvent for palladium-catalyzed couplings, it poses severe safety risks above 120°C, particularly in the presence of halides and transition metals.
-
Causality: DMSO undergoes thermal decomposition (onset ~189°C, but significantly lowered by catalysts/acids) to release dimethyl sulfide and formaldehyde. In the presence of oxidants or electrophiles (common in couplings), this can lead to a runaway exotherm [1].
-
Alternative: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) offer similar dipolar aprotic properties but higher thermal stability limits (DMAc stable to ~350°C in absence of strong acids).
Q2: My trifluorostyrene (TFS) substrate is turning into a white solid/gel at 110°C before the reaction starts. What is happening?
Diagnosis: You are observing thermal [2+2] cycloaddition (dimerization) or spontaneous polymerization .
Troubleshooting Guide:
-
Analyze the Solid:
-
Crystalline Solid: Likely the [2+2] dimer (1,2-diphenyl-perfluorocyclobutane). TFS dimerizes thermally via a stepwise diradical mechanism [2].
-
Amorphous Gel: Likely radical polymerization.[1]
-
-
Solvent Intervention:
-
Dilution Effect: Dimerization is second-order with respect to monomer concentration. Increasing solvent volume (decreasing concentration from 0.5 M to 0.1 M) significantly retards dimerization.
-
Polarity Check: Polar solvents stabilize the polarized transition states of cycloadditions. Switching to a non-polar solvent like Xylenes or Mesitylene can slow down the background dimerization rate relative to the desired catalytic cycle.
-
Q3: Which solvents are "Green" compatible for defluorination or functionalization reactions?
Recommendation: Dimethyl Carbonate (DMC) or Ethyl Acetate (EtOAc) (for T < 77°C). For higher temperatures (>100°C), Anisole is a robust, greener alternative to chlorobenzene.
Module 2: Critical Solvent Data & Comparison
Table 1: High-Temperature Solvent Suitability for Fluorovinyl Benzenes
| Solvent | Boiling Point (°C) | Dielectric Constant ( | Stability Limit | Suitability for Fluorovinyls | Hazard Note |
| Toluene | 110.6 | 2.38 | High | Excellent. Suppresses polar side-reactions. | Flammable. |
| Xylenes | 138-144 | 2.27 | High | Excellent. Ideal for >120°C couplings. | Flammable. |
| DMF | 153 | 36.7 | Moderate | Good. Risk of hydrolysis to dimethylamine at high T. | Reprotoxic. |
| DMAc | 165 | 37.8 | High | Best-in-Class for polar high-T reactions. | Reprotoxic. |
| DMSO | 189 | 46.7 | Low | Poor. Decomposition risk with catalysts. | Runaway Risk. |
| Sulfolane | 285 | 43.3 | Very High | Good. Hard to remove (high BP). | Solid at RT.[2] |
| Anisole | 154 | 4.33 | High | Green Alt. Good stability, non-polar. | Peroxide former. |
Module 3: Experimental Protocols
Protocol A: Solvent Screening for Thermal Stability
Objective: Determine if the solvent promotes degradation or dimerization of the fluorovinyl substrate.
-
Preparation: Prepare 0.1 M solutions of the fluorovinyl benzene in three solvents: Toluene (Non-polar ref), DMAc (Polar aprotic ref), and Anisole (Green ref).
-
Inhibitor Addition: Add 1000 ppm of BHT (Butylated hydroxytoluene) to inhibit radical polymerization, isolating thermal dimerization effects.
-
Stress Test: Heat sealed vials to 120°C for 4 hours.
-
Analysis: Analyze via 19F NMR .
-
Monomer Signal:
-100 to -120 ppm (typical for vinyl F). -
Dimer Signal:
-130 to -180 ppm (cyclobutane ring F). -
Decomposition: Appearance of HF or fluoride ion (broad peak ~ -120 ppm or specific shift depending on scavenger).
-
-
Decision: Select the solvent yielding >95% monomer retention.
Protocol B: Handling "Runaway" Polymerization
Objective: Stabilize fluorovinyl benzenes during high-temp synthesis.
-
Inhibitor Selection: Use 4-tert-Butylcatechol (TBC) or TEMPO .
-
Note: TBC requires oxygen to function effectively; do not strictly degas if using TBC (use an air-bleed if safe). TEMPO functions anaerobically [3].
-
-
Loading: 500–2000 ppm relative to monomer.
-
Removal: Pass the reaction mixture through a short plug of basic alumina or silica post-reaction to remove the inhibitor before purification.
Module 4: Reaction Logic & Pathways
The following diagrams illustrate the decision logic for solvent selection and the competing reaction pathways that must be managed.
Diagram 1: Solvent Selection Decision Tree
Caption: Logic flow for selecting the optimal solvent based on reaction type and thermal requirements.
Diagram 2: Competing Thermal Pathways of Trifluorostyrene
Caption: Mechanistic divergence of trifluorostyrene under thermal stress. Inhibitors and dilution are required to favor the catalytic pathway.
References
-
Cabrera, P. J., Li, X., Wang, N., & Yang, Q. (2018). Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate. Organic Process Research & Development. Link (Discusses DMSO thermal hazards).
- Soulen, R. L., & Paul, D. W. (1970). Thermal dimerization of trifluorostyrene. Journal of Fluorine Chemistry.
-
Fujifilm Wako Chemicals. (n.d.). Polymerization Inhibitors: Technical Guide. Link (Details on TEMPO and TBC usage).
-
Zhao, M., Ming, L., Tang, J., & Zhao, X. (2016).[3] Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives. Organic Letters. Link (Example of Toluene usage at 100°C).
Sources
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z)-1-(2-Bromo-1-fluorovinyl)benzenes [organic-chemistry.org]
Technical Support: High-Fidelity Coupling of 1-Bromo-4-(1-fluorovinyl)benzene
Case ID: #BR-F-VINYL-001 Subject: Overcoming Steric Hindrance while Preserving 1-Fluorovinyl Functionality Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The Steric-Electronic Paradox
You are encountering difficulty coupling 1-Bromo-4-(1-fluorovinyl)benzene . While the aryl bromide itself is para-substituted and not inherently hindered, the "steric hindrance" you report indicates you are likely coupling it with a sterically demanding partner (e.g., ortho-substituted boronic acids) or using a catalyst system unable to overcome the kinetic barrier of the oxidative addition/reductive elimination cycle without excessive heat.
The Core Challenge:
-
Steric Barrier: Bulky coupling partners require high energy or specialized ligands to force the palladium center to undergo transmetallation and reductive elimination.
-
Electronic Fragility: The 1-fluorovinyl group (
) is a sensitive electronic mimic of a ketone. Under the harsh conditions typically required for hindered couplings (high T > 100°C, strong alkoxide bases), this group is prone to defluorination , polymerization , or Heck-type side reactions .
The Solution: You must switch from "Brute Force" (high heat) to "Precision Catalysis" (sterically bulky, electron-rich ligands) to lower the activation energy, allowing the reaction to proceed at temperatures (
Diagnostic & Troubleshooting (Q&A)
Q1: My conversion is low (<20%). I increased the temperature to 110°C, but now I see a complex mixture. What happened?
A: You triggered the "Thermal Decomposition Trap."
-
Diagnosis: The 1-fluorovinyl group is thermally sensitive. At 110°C, especially with palladium present, the vinyl fluorine can undergo oxidative addition (C-F activation) or the double bond can polymerize.
-
Fix: Do not exceed 60-80°C. To achieve conversion at this lower temperature with a hindered substrate, you must use a "Next-Generation" Precatalyst (e.g., XPhos Pd G4 or P(tBu)
Pd G4 ). These initiate at room temperature, unlike Pd(PPh ) which requires heat to dissociate ligands.
Q2: I am using Pd(dppf)Cl2 with NaOEt, but the reaction stalls. Is the steric bulk the issue?
A: Yes, but the Base is the secondary culprit.
-
Diagnosis: dppf is a bidentate ligand with a medium bite angle, often insufficient for highly hindered reductive elimination. Furthermore, Ethoxide (EtO-) is a nucleophilic base. It can attack the electron-deficient
-carbon of the 1-fluorovinyl group (Michael-type addition), destroying your product. -
Fix: Switch to a bulky monodentate phosphine (SPhos or XPhos) and use a non-nucleophilic, inorganic base like K
PO or Cs CO .
Q3: Why do you recommend Buchwald Ligands (SPhos/XPhos) over standard PPh3?
A: It comes down to the Cone Angle and % Buried Volume (%V_bur) .
-
Mechanism: For hindered couplings, the rate-limiting step is often Reductive Elimination (forming the C-C bond). Bulky ligands "crowd" the metal center, physically forcing the two organic groups together to eliminate the product.
-
Data: PPh
is too small and flexible. XPhos has a massive steric profile that accelerates this step by orders of magnitude.
Technical Deep Dive: Ligand Selection Matrix
Use this table to select the correct ligand based on your specific coupling partner's steric profile.
| Coupling Partner Difficulty | Recommended Ligand | Catalyst Precursor | Why? |
| Low (e.g., Phenylboronic acid) | SPhos | SPhos Pd G4 | General purpose, high turnover, preserves F-vinyl. |
| Medium (e.g., 2-methylphenylboronic acid) | RuPhos | RuPhos Pd G4 | Excellent for heteroaryls and moderate sterics. |
| High (e.g., 2,6-dimethylphenylboronic acid) | XPhos | XPhos Pd G4 | Massive steric bulk forces reductive elimination. |
| Extreme (e.g., 2,4,6-triisopropylphenyl) | P(tBu) | Pd-PEPPSI-IPr | The "Nuclear Option." Highly reactive, but air-sensitive. |
Visualization: The Steric Bottleneck
The following diagram illustrates why standard catalysts fail and how bulky ligands facilitate the critical "Squeeze" (Reductive Elimination) without requiring the heat that destroys the fluorovinyl group.
Caption: The Catalytic Cycle. Note that without bulky ligands, the Reductive Elimination step requires heat, which triggers the side reactions (Dark Node). Bulky ligands lower the barrier, bypassing the thermal trap.
Optimized Experimental Protocol
Objective: Couple 1-Bromo-4-(1-fluorovinyl)benzene with a sterically hindered boronic acid (2,6-disubstituted).
Reagents:
-
Substrate: 1-Bromo-4-(1-fluorovinyl)benzene (1.0 equiv)
-
Partner: Hindered Aryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2-3 mol%)
-
Note: If G4 is unavailable, use Pd(OAc)
(2 mol%) + XPhos (4 mol%) premixed in solvent for 30 mins.
-
-
Base: K
PO (3.0 equiv, finely ground, anhydrous) -
Solvent: THF:Water (10:1 ratio) or 1,4-Dioxane:Water (4:1).
-
Crucial: A small amount of water is necessary for the boronic acid activation mechanism.
-
Step-by-Step Workflow:
-
Preparation (In Glovebox or Schlenk Line):
-
Add the aryl bromide, boronic acid, base, and XPhos Pd G4 catalyst into a reaction vial equipped with a magnetic stir bar.
-
Why G4? It contains a pre-ligated Pd(II) species that reduces to active Pd(0) immediately upon heating, preventing catalyst agglomeration.
-
-
Degassing (Critical):
-
Seal the vial. Evacuate and backfill with Argon three times.
-
Inject the degassed solvent mixture (THF/Water) through the septum.
-
Warning: Oxygen is a poison for electron-rich phosphines like XPhos.
-
-
Reaction:
-
Heat the block to 50°C - 60°C .
-
Stir vigorously (1000 RPM). Mass transfer is critical in biphasic mixtures.
-
Monitor by TLC/LCMS at 2 hours.
-
Checkpoint: If conversion is <50% at 4 hours, boost temp to 70°C, but do not exceed 80°C .
-
-
Workup:
References & Authority
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link
-
Basis for XPhos/SPhos selection in hindered systems.
-
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry – A European Journal, 2006. Link
-
Alternative NHC catalyst strategy for extreme sterics.
-
-
Anbarasan, P., et al. "Palladium-Catalyzed Synthesis of α-Fluorostyrenes." Angewandte Chemie International Edition, 2010. Link
-
Provides context on the stability and synthesis of the fluorovinyl moiety.
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions [organic-chemistry.org]
Technical Support Center: Strategies for Removing Copper Residues from 4-Bromo-α-Fluorostyrene Products
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the removal of copper residues from 4-bromo-α-fluorostyrene and similar sensitive organic compounds. Given that residual copper can interfere with downstream reactions, compromise product stability, and lead to misinterpretation of analytical data, its effective removal is a critical step in synthetic workflows.[1][2] This document outlines common issues, troubleshooting strategies, and detailed protocols to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and challenges encountered during the purification of products from copper-catalyzed reactions, such as Suzuki-Miyaura or Sonogashira-Hagihara cross-couplings.[3][4][5]
Q1: My purified 4-bromo-α-fluorostyrene product has a persistent blue or green tint. What does this indicate and how can I resolve it?
A persistent blue or green color is a strong indicator of residual copper contamination.[6] This can happen if the initial purification method was incomplete or if your product has a propensity to chelate copper.
Troubleshooting Steps:
-
Repeat the Purification: The simplest approach is to repeat the initial purification step. For example, perform additional aqueous washes with a chelating agent or pass the product through a fresh plug of silica gel.[6][7]
-
Combine Methods: A multi-step approach is often more effective. Consider an initial aqueous wash with a chelating agent like EDTA, followed by filtration through a silica gel plug.[6][7]
-
Use a Stronger Chelating Agent: If your product itself is chelating the copper, a stronger chelating agent may be necessary for the aqueous wash.[8]
-
Employ a Scavenger Resin: For particularly stubborn cases, scavenger resins with a high affinity for copper can be highly effective.[6][8]
Q2: I'm experiencing low product yield after performing an aqueous workup to remove copper. What could be the cause?
Low product yield following an aqueous wash often suggests that your product is partially water-soluble and is being lost to the aqueous phase.
Troubleshooting Steps:
-
Brine Wash: To minimize the loss of your organic-soluble product, wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of your organic product and driving it back into the organic phase.[6]
Q3: What are the most common and effective methods for removing copper catalyst residues?
There are several widely accepted methods, each with its own advantages and suitability depending on the specific product and reaction conditions.
Primary Methods:
-
Aqueous Washes with Chelating Agents: This liquid-liquid extraction technique involves washing the organic layer containing your product with an aqueous solution of a chelating agent. Common choices include EDTA, aqueous ammonia, and ammonium chloride.[6][7] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[9][10]
-
Filtration through Solid Supports: The reaction mixture can be passed through a plug of an adsorbent material like Celite, silica gel, or alumina.[6][7][11] These materials can effectively adsorb the copper catalyst, allowing the purified product to pass through.[8]
-
Scavenger Resins: These are solid-supported materials with functional groups that exhibit a high affinity for copper.[6][8][12] The resin is stirred with the reaction mixture and then simply filtered off.
Q4: How do I choose the best copper removal method for my specific application?
The selection of an appropriate copper removal method depends on several factors, including the properties of your product, the nature of the copper species, and the required level of purity. The following decision-making workflow can guide your choice.
Caption: Decision workflow for selecting a copper removal method.
Detailed Experimental Protocols
The following section provides step-by-step methodologies for the most effective copper removal techniques.
Protocol 1: Aqueous Wash with Ethylenediaminetetraacetic Acid (EDTA)
This method is highly effective for removing copper ions by forming a stable, water-soluble copper-EDTA complex.[6]
Materials:
-
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane)
-
0.5 M EDTA aqueous solution
-
Saturated NaCl solution (brine)
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Transfer the dissolved reaction mixture to a separatory funnel.
-
Add an equal volume of the 0.5 M EDTA solution.
-
Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[6]
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with the EDTA solution until the aqueous layer is colorless.[6]
-
Wash the organic layer with an equal volume of brine to remove any residual EDTA.[6]
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the copper-free product.[6]
Caption: Copper removal via chelation with EDTA.
Protocol 2: Filtration through a Silica Gel Plug
This solid-phase extraction method is useful for adsorbing polar copper salts and other polar impurities.[8]
Materials:
-
Crude reaction mixture
-
Silica gel
-
Sand
-
Glass column or Büchner funnel
-
Elution solvent (e.g., a mixture of hexane and ethyl acetate)
Procedure:
-
Prepare the Silica Plug: Place a small piece of cotton or glass wool at the bottom of a column or funnel. Add a layer of sand, followed by a 2-3 cm layer of silica gel. Top with another layer of sand.[8]
-
Equilibrate: Pre-elute the silica plug with the chosen solvent system.[8]
-
Load the Sample: Concentrate the crude reaction mixture and redissolve it in a minimal amount of the elution solvent. Carefully load this solution onto the top of the silica plug.[8]
-
Elute: Elute the product from the silica plug with the chosen solvent system, collecting the eluent. The more polar copper salts will remain adsorbed on the silica.[8]
-
Concentrate: Concentrate the collected eluent to obtain the purified product.
Protocol 3: Treatment with a Copper Scavenger Resin
Scavenger resins offer a highly efficient and straightforward method for copper removal, often resulting in very low residual copper levels.[8][12]
Materials:
-
Crude reaction mixture in a suitable solvent
-
Copper scavenger resin (e.g., thiourea-based resins)[8]
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
To the reaction mixture, add the scavenger resin (typically 3-5 equivalents relative to the amount of copper catalyst used).[6]
-
Stir the suspension at room temperature. The required time can vary from a few hours to overnight, depending on the resin and the specific reaction.[6]
-
Monitor the removal of copper by observing the disappearance of color or by a more sensitive analytical method if required.
-
Once the copper has been removed, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
The combined filtrate contains the copper-free product. Concentrate the solvent to obtain the purified product.[6]
Data Summary: Efficiency of Copper Removal Methods
The efficiency of copper removal is highly dependent on the specific reaction conditions, the nature of the product, the initial concentration of copper, and the exact protocol followed. The table below provides a general comparison of the effectiveness of different methods.
| Method | Typical Residual Copper Level | Potential Product Loss | Key Advantages | Key Disadvantages |
| Aqueous Wash (EDTA) | < 50 ppm | 5 - 15% | Cost-effective and widely applicable. | Can be slow; may require pH adjustment.[8] |
| Silica Gel Chromatography | < 50 ppm | 10 - 30% | Can remove other impurities simultaneously. | Can be time-consuming and lead to significant product loss on the column.[8] |
| Specialized Scavenger Resins | < 10 ppm | < 5% | Highly efficient with a simple filtration workup.[8][13] | More expensive than other methods.[8] |
| Activated Carbon | Variable | 5 - 20% | Inexpensive and effective for some applications.[14][15][16][17][18] | Efficiency can be variable; potential for product adsorption. |
References
-
ResearchGate. (2022, October 11). Is there another way to get rid of the remnants of the copper catalyst?. Retrieved from [Link]
-
Carnegie Mellon University. (n.d.). Catalyst Removal - Matyjaszewski Polymer Group. Retrieved from [Link]
-
MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]
-
Reddit. (2024, May 14). Best method for removing Cu(I) from Org compounds : r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). CH624926A5 - Process for removing copper (I) compounds from a reaction mixture, and application of the process.
-
MDPI. (2025, February 7). Enhanced Removal of Organic Compounds Assisted by Activated Carbon/Copper (II) Complex Composite. Retrieved from [Link]
-
PubMed. (2018, January 8). Stability of Residual Oxides in Oxide-Derived Copper Catalysts for Electrochemical CO2 Reduction Investigated with 18 O Labeling. Retrieved from [Link]
-
SciELO SA. (2013). Removal of copper(II) ion from aqueous solution by high-porosity activated carbon. Retrieved from [Link]
-
G-Biosciences. (n.d.). Copper Chelating Resin | Copper Binding Proteins. Retrieved from [Link]
-
RSC Publishing. (n.d.). Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling. Retrieved from [Link]
-
PMC. (2022, August 27). Preparation of Copper-Decorated Activated Carbon Derived from Platamus occidentalis Tree Fiber for Antimicrobial Applications. Retrieved from [Link]
-
Advances in Environmental Technology. (n.d.). Removal of copper (II) from aqueous solutions by adsorption onto granular activated carbon in the presence of competitor ions. Retrieved from [Link]
-
MDPI. (2022, January 12). Modified Activated Carbon for Copper Ion Removal from Aqueous Solution. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. Retrieved from [Link]
-
PMC. (2025, April 30). Guideline for Analysis and Prevention of Contamination Catalysis. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. Retrieved from [Link]
-
NCBI Bookshelf. (2017, January 23). Chelating Agents - LiverTox. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024, May 3). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Copper nitrate: a privileged reagent for organic synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Copper Chelators: Chemical Properties and Bio-medical Applications. Retrieved from [Link]
-
ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Guideline for Analysis and Prevention of Contamination Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid [jmchemsci.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chelating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
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- 13. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
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- 15. Removal of copper(II) ion from aqueous solution by high-porosity activated carbon [scielo.org.za]
- 16. Preparation of Copper-Decorated Activated Carbon Derived from Platamus occidentalis Tree Fiber for Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aet.irost.ir [aet.irost.ir]
- 18. mdpi.com [mdpi.com]
Technical Guide: Controlling Regioselectivity in 1-Bromo-4-(1-fluorovinyl)benzene Functionalization
This is the Technical Support Center for 1-Bromo-4-(1-fluorovinyl)benzene (CAS: 4358-63-8) .
Support Ticket ID: REGIO-F-004 Status: Active Assigned Specialist: Senior Application Scientist, Organofluorine Division
Executive Summary
1-Bromo-4-(1-fluorovinyl)benzene is a bifunctional building block offering two distinct reactive handles: an aryl bromide and an
This guide provides field-proven protocols to decouple these reactivities, preventing common failure modes like defluorination, polymerization, or regioisomeric mixtures.
Module 1: Reactivity Landscape & Decision Logic
Before initiating synthesis, map your target transformation to the correct reactivity vector. The fluorine atom exerts a powerful electronic influence (inductive withdrawal, mesomeric donation) that dictates the regiochemical outcome of additions and couplings.
Reactivity Decision Matrix
Figure 1: Chemoselective divergence points. The Ar-Br bond is kinetically more accessible for Pd(0) insertion and Li-exchange than the vinyl fluoride.
Module 2: Chemoselective Cross-Coupling (The "Ring" First)
User Goal: Functionalize the benzene ring (e.g., Suzuki-Miyaura) while keeping the 1-fluorovinyl group intact.
The Challenge
Standard coupling conditions can inadvertently trigger Heck reactivity at the vinyl group or cause dehydrofluorination .
Optimized Protocol: C–Br Selective Suzuki Coupling
The vinyl fluoride is generally inert to oxidative addition by Pd(0) under mild conditions, allowing exclusive reaction at the C–Br bond.
| Parameter | Recommended Condition | Technical Rationale |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (1–3 mol%) | Bidentate ligands prevent |
| Base | K₃PO₄ (2.0 equiv) | Weaker bases reduce the risk of base-mediated dehydrofluorination of the vinyl group. |
| Solvent | THF/Water (4:1) | Aqueous systems facilitate transmetallation at lower temperatures (60°C). |
| Temperature | 60–70°C | Critical: Do not exceed 80°C. Higher temps activate the C–F bond or induce polymerization. |
Step-by-Step Workflow:
-
Charge flask with 1-Bromo-4-(1-fluorovinyl)benzene (1.0 equiv), Boronic acid (1.2 equiv), and Pd catalyst.
-
Purge with Argon (3 cycles). Oxygen promotes radical polymerization of the fluorostyrene.
-
Add degassed THF and aqueous K₃PO₄.
-
Stir at 60°C for 4–6 hours. Monitor by GC-MS.
-
Workup: Wash with brine. Avoid acidic washes which can hydrolyze the vinyl fluoride to a ketone.
Expert Insight: If you observe "missing fluorine" in NMR (
F signal loss), you likely formed the alkyne via elimination. Switch to anhydrous conditions using CsF as the base.
Module 3: Regiocontrol on the Vinyl Group
User Goal: Functionalize the alkene.
Key Question: Will the incoming group add to the
Mechanism: The Fluorine Director
The regioselectivity is governed by the captodative effect of the fluorine atom.
-
Radical/Electrophilic Attack: Occurs at the
-position .-
Reason: The resulting intermediate (radical or cation) is stabilized at the
-position by fluorine's lone pair resonance (mesomeric donation), despite its inductive withdrawal.
-
Protocol A: Regioselective Radical Addition (e.g., Azidofluorination)
To install functionality at the
-
Reagents: TMS-N₃ (source of N₃ radical), Selectfluor (oxidant/F source).
-
Solvent: CH₃CN (stabilizes polar intermediates).
-
Outcome: The N₃ radical attacks the terminal (
) carbon. The resulting -fluoro benzylic radical is quenched by F-transfer, yielding the -azido- -difluoro product.
Protocol B: Lithiation (Halogen-Lithium Exchange)
Scenario: You want to convert the Ar-Br to a nucleophile (Ar-Li).
Risk: Nucleophilic attack on the vinyl fluoride (Michael-type) or
Safe Protocol:
-
Reagent: n-BuLi (1.05 equiv) or t-BuLi (2.1 equiv).
-
Temperature: -78°C (Strict).
-
Time: < 15 minutes.
-
Quench: Add electrophile immediately.
-
Why: At -78°C, Br-Li exchange is faster than vinylic deprotonation or addition. Warming > -40°C risks polymerization or decomposition of the vinylic moiety [1, 4].
Module 4: Troubleshooting & FAQs
Q1: I am seeing significant polymerization during my Heck reaction. How do I stop this?
Diagnosis:
-
Add a Stabilizer: Add 1% BHT (butylated hydroxytoluene) or hydroquinone to the reaction mixture if the mechanism allows (radical scavengers may inhibit radical pathways, but are fine for standard Pd(0)/Pd(II) cycles).
-
Lower Temperature: Use highly active catalysts (e.g., Pd(P(t-Bu)₃)₂) to run the reaction at <80°C.
Q2: In my hydrofunctionalization, I got the ketone instead of the fluoroalkane. Why?
Diagnosis: Hydrolysis. The intermediate
-
Ensure anhydrous conditions .
-
Buffer the reaction with a mild base (e.g., NaHCO₃) to neutralize any adventitious acid generated (e.g., HBr).
Q3: Can I do a Heck reaction on the vinyl fluoride double bond?
Answer: Yes, but it is challenging. The vinyl fluoride is electron-deficient.
-
As Acceptor: It reacts at the
-position with aryl iodides. -
Regioselectivity: The incoming Aryl group prefers the
-carbon to avoid steric clash with the F and Ar groups at the -position. -
Note: This often requires silver salts (Ag₂CO₃) to abstract iodide and promote the cationic Pd pathway [1].
References
-
Heck Reaction of
-Fluorostyrenes:- Title: Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Source: MDPI (Molecules 2018).
-
URL:[Link]
-
Lithium-Halogen Exchange Kinetics
-
Synthesis via Fluorination
-
Radical Functionalization
For further assistance, contact the Organofluorine Applications Team at .
Sources
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectroscopic Interpretation of 1-Bromo-4-(1-fluorovinyl)benzene
For the modern researcher in materials science and drug development, the precise structural elucidation of novel synthetic compounds is paramount. 1-Bromo-4-(1-fluorovinyl)benzene stands as a key building block, offering versatile reactivity through its bromine and fluorovinyl functionalities. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of its structural verification. This guide provides an in-depth, expert-led interpretation of the 1H NMR spectrum of 1-Bromo-4-(1-fluorovinyl)benzene, moving beyond a simple peak assignment to explain the causal relationships between molecular structure and spectral appearance. This document is designed to be a self-validating reference, grounded in established spectroscopic principles and comparative data from analogous structures.
The Structural Significance and Expected 1H NMR Landscape
1-Bromo-4-(1-fluorovinyl)benzene presents a fascinating case for 1H NMR analysis due to the interplay of its substituents. The molecule consists of a para-disubstituted benzene ring and a fluorinated vinyl group. This arrangement leads to a spectrum characterized by two main regions: the aromatic region, governed by the electronic effects of the bromo and fluorovinyl groups, and the vinylic region, which displays complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings.
Our interpretation will be built upon a systematic comparison with structurally related compounds, namely 4-bromostyrene and 4-bromofluorobenzene, to provide a robust predictive framework.
The Aromatic Region: A Tale of Two Substituents
The benzene ring in 1-Bromo-4-(1-fluorovinyl)benzene has two sets of chemically non-equivalent protons, labeled here as H-2/H-6 and H-3/H-5. Due to the para-substitution, the aromatic region is expected to exhibit a pattern characteristic of an AA'BB' spin system, which often appears as two distinct doublets.[1][2]
-
H-2 and H-6: These protons are ortho to the fluorovinyl group and meta to the bromine atom. The vinyl group is generally considered to be weakly electron-donating through resonance and weakly electron-withdrawing through induction. Bromine is an electronegative atom and thus exerts an electron-withdrawing inductive effect. The chemical shift of these protons will be a balance of these effects.
-
H-3 and H-5: These protons are ortho to the bromine atom and meta to the fluorovinyl group. The strong deshielding effect of the adjacent electronegative bromine will cause these protons to resonate at a lower field (higher ppm) compared to H-2 and H-6.[3]
For a direct comparison, let's consider the 1H NMR data for 4-bromostyrene. In this molecule, the protons ortho to the vinyl group (analogous to H-2/H-6) appear around 7.27 ppm, while the protons ortho to the bromine (analogous to H-3/H-5) are shifted downfield to approximately 7.45 ppm.[4] We anticipate a similar pattern for our target molecule, with the two aromatic signals appearing as doublets due to ortho coupling (³JHH) between adjacent protons, typically in the range of 7-10 Hz.[5][6]
The Vinylic Region: The Defining Influence of Fluorine
The 1-fluorovinyl group gives rise to two geminal vinylic protons, which we will designate as H-A and H-B. These protons are diastereotopic, meaning they are chemically non-equivalent and will have distinct chemical shifts. Their signals will be significantly influenced by coupling to each other and, crucially, to the fluorine atom.
The splitting pattern of these vinylic protons can be predicted by considering the following couplings:
-
Geminal H-H Coupling (²JAB): This coupling between two protons on the same carbon is typically small in alkenes, often around 0-3 Hz.[6]
-
Geminal H-F Coupling (²JHF): This coupling is significantly larger than geminal H-H coupling and is a key feature of the spectrum. Geminal ¹H-¹⁹F coupling constants are typically positive and can be quite large.[7] For vinyl fluoride, the geminal H-F coupling is in the range of 75-85 Hz. We can expect a similarly large coupling in our target molecule.
-
Trans H-F Coupling (³JHF,trans): The coupling between the fluorine and the trans-proton (H-B) is expected to be in the range of 30-50 Hz.
-
Cis H-F Coupling (³JHF,cis): The coupling between the fluorine and the cis-proton (H-A) is typically smaller, in the range of 3-20 Hz.[8]
Given these couplings, each vinylic proton signal will appear as a doublet of doublets. For example, the signal for H-A will be split into a doublet by H-B (with a small ²JAB) and each of these peaks will be further split into a doublet by the fluorine atom (with ³JHF,cis). A similar splitting pattern is expected for H-B, but with a larger ³JHF,trans coupling.
Predicted 1H NMR Data Summary
The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for 1-Bromo-4-(1-fluorovinyl)benzene. These predictions are based on the analysis of related compounds and established NMR principles.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3, H-5 | ~7.5 - 7.6 | Doublet | ³JHH ≈ 8.5 Hz |
| H-2, H-6 | ~7.3 - 7.4 | Doublet | ³JHH ≈ 8.5 Hz |
| H-A (cis to F) | ~5.0 - 5.5 | Doublet of Doublets | ²JAB ≈ 2 Hz, ³JHF,cis ≈ 15 Hz |
| H-B (trans to F) | ~5.5 - 6.0 | Doublet of Doublets | ²JAB ≈ 2 Hz, ³JHF,trans ≈ 40 Hz |
Note: The exact chemical shifts can be influenced by the solvent used for the NMR measurement.
Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum
To obtain a high-quality 1H NMR spectrum for structural elucidation, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-Bromo-4-(1-fluorovinyl)benzene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, especially for resolving the complex multiplets in the vinylic region.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Ensure a relaxation delay of at least 5 seconds to allow for full relaxation of the protons, which is important for accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Visualizing Key Interactions: Coupling Network Diagram
The following diagram, generated using Graphviz, illustrates the key proton-proton and proton-fluorine couplings in 1-Bromo-4-(1-fluorovinyl)benzene.
Caption: Key J-coupling interactions in 1-Bromo-4-(1-fluorovinyl)benzene.
Conclusion
The 1H NMR spectrum of 1-Bromo-4-(1-fluorovinyl)benzene is a rich source of structural information. A thorough interpretation, grounded in the principles of chemical shifts and coupling constants and informed by data from analogous compounds, allows for an unambiguous confirmation of its structure. The characteristic AA'BB' pattern in the aromatic region and the distinctive doublet of doublets for the vinylic protons, arising from significant H-F couplings, serve as key spectroscopic signatures for this important synthetic building block. This guide provides the foundational knowledge for researchers to confidently analyze and interpret the 1H NMR data of this and related fluorinated vinylarene compounds.
References
-
Smith, S. L., & Cox, R. H. (1967). Dipole Orientation Requirements for Solvent Dependence of Coupling Constants. The Journal of Chemical Physics, 47(9), 3323–3328. [Link]
-
Supporting Information for a scientific publication. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]
-
Freire, F., et al. (2013). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry, 78(23), 12152–12159. [Link]
-
University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]
-
Stack Exchange. (2017, October 18). How can multiplets in para-disubstituted benzene rings be described? Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions | Request PDF. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ).... Retrieved from [Link]
Sources
- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 4. rsc.org [rsc.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.aip.org [pubs.aip.org]
IR spectroscopy characteristic peaks of 1-Bromo-4-(1-fluorovinyl)benzene
Executive Summary
1-Bromo-4-(1-fluorovinyl)benzene (also known as p-bromo-
This guide provides a comparative spectral analysis, contrasting the target molecule against its non-fluorinated and non-brominated analogs. By isolating the C–F stretching frequency and the fluorine-induced shift of the vinyl C=C band , researchers can definitively validate the structure of this intermediate.
The Chemistry of the Spectrum
The introduction of a fluorine atom at the
-
The Fluorous Shift: The electronegativity of fluorine induces a hypsochromic shift (higher wavenumber) in the vinyl C=C stretch compared to non-fluorinated styrenes, though this is partially mitigated by conjugation with the benzene ring.
-
The "Money Peak": The C–F stretch in vinyl fluorides is intense and broad, dominating the fingerprint region (1100–1250 cm⁻¹), a feature entirely absent in 4-bromostyrene.
Comparative Spectral Analysis
The following table contrasts the target molecule with 4-Bromostyrene (lacks fluorine) and
Table 1: Diagnostic Peak Comparison
| Spectral Feature | Target: 1-Bromo-4-(1-fluorovinyl)benzene | Analog A: 4-Bromostyrene | Analog B: | Diagnostic Note |
| Vinyl C=C Stretch | 1635 – 1655 cm⁻¹ | 1625 – 1635 cm⁻¹ | 1635 – 1650 cm⁻¹ | F-substitution slightly raises frequency vs. H-substitution due to induction. |
| C–F Stretch | 1150 – 1250 cm⁻¹ (Strong) | Absent | 1150 – 1250 cm⁻¹ (Strong) | Broad, intense band. The primary differentiator from 4-bromostyrene. |
| Aromatic C–H (OOP) | 810 – 840 cm⁻¹ | 810 – 840 cm⁻¹ | 690 – 710 cm⁻¹ & 730 – 770 cm⁻¹ | Para-substitution yields a single strong band. Analog B (monosubstituted) shows two. |
| Vinyl =CH₂ Wag | 900 – 950 cm⁻¹ | 900 – 910 cm⁻¹ & 980 – 990 cm⁻¹ | 900 – 950 cm⁻¹ | Fluorine alters the geminal proton wagging frequencies. |
| Aromatic C–Br | 1000 – 1075 cm⁻¹ | 1000 – 1075 cm⁻¹ | Absent | Often mixed with ring breathing modes; confirms presence of Bromine. |
Key Insight: If your spectrum lacks the strong band at ~1200 cm⁻¹, you likely have 4-bromostyrene. If you see the 1200 cm⁻¹ band but also see peaks at 690/750 cm⁻¹, you likely have unsubstituted
-fluorostyrene (missing the bromine).
Detailed Spectral Assignment Logic
Region 1: The Functional Group Zone (1500 – 4000 cm⁻¹)
-
3000 – 3100 cm⁻¹ (Aromatic/Vinyl C-H): Weak to medium absorption.[1] The vinyl C-H stretch in
-fluorovinyl groups typically appears >3050 cm⁻¹. -
1635 – 1655 cm⁻¹ (Vinyl C=C): This peak is sharper than the carbonyl stretch but less intense. The presence of the
-fluorine atom creates a dipole that enhances the intensity of this mode relative to non-fluorinated styrene [1].
Region 2: The Fingerprint Zone (400 – 1500 cm⁻¹)
-
1150 – 1250 cm⁻¹ (C–F Stretch): This is the most critical region. In vinyl fluorides, this stretch is coupled with C=C skeletal vibrations, resulting in a complex, high-intensity band. It validates the success of fluorination reactions (e.g., from gem-difluoroalkenes) [2].
-
810 – 840 cm⁻¹ (Para-Substitution): The out-of-plane (OOP) C-H bending vibration. A solitary, strong peak here confirms the 1,4-substitution pattern. If the reaction conditions caused bromine migration, this peak would split or shift to 750–800 cm⁻¹ (meta/ortho) [3].
Decision Tree for Spectral Interpretation
The following diagram outlines the logical flow for confirming the identity of 1-Bromo-4-(1-fluorovinyl)benzene using IR data.
Figure 1: Spectral interpretation logic flow. Checks proceed from the most diagnostic element (Fluorine) to regiochemistry (Para-sub) to functional group integrity (Vinyl).
Experimental Protocol: ATR-FTIR Characterization
To ensure reproducible data, follow this validated Attenuated Total Reflectance (ATR) protocol.
Materials & Equipment[2]
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond or ZnSe ATR Crystal (Diamond preferred for durability with brominated compounds).
-
Solvent: Isopropanol (HPLC Grade) for cleaning.
Step-by-Step Workflow
-
System Blanking:
-
Clean crystal with isopropanol; allow to dry completely.
-
Acquire background spectrum (Air) with 16 scans at 4 cm⁻¹ resolution.
-
-
Sample Loading:
-
If Liquid: Place 10 µL of neat sample on the crystal center.
-
If Solid/Low-Melting: Place ~5 mg of solid. Apply pressure using the anvil until the force gauge reads ~80-100 (instrument specific units) to ensure intimate contact.
-
-
Acquisition:
-
Scan Range: 4000 – 600 cm⁻¹.
-
Scans: 32 (to resolve subtle aromatic overtones).
-
Resolution: 2 cm⁻¹ (recommended for distinguishing vinyl splitting).
-
-
Post-Processing:
-
Apply ATR Correction (software algorithm) to adjust for penetration depth differences across the wavenumber range.
-
Baseline correct if necessary (Rubberband method).
-
Figure 2: Standardized ATR-FTIR workflow for halogenated styrene derivatives.
References
-
Locht, R., et al. (2003). "The vacuum UV photoabsorption spectroscopy of vinyl fluoride." Chemical Physics. (Validates C=C and C-F assignments in vinyl fluoride systems).
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Authoritative source for para-disubstituted benzene OOP bending frequencies).
- Anbarasan, P., et al. (2010).
Sources
GC-MS retention times for 4-bromo-alpha-fluorostyrene isomers
Technical Guide: GC-MS Profiling of 4-Bromo- -Fluorostyrene and Isomeric Analogs
Executive Summary & Chemical Definition
4-bromo-
To ensure accurate identification, one must distinguish it from two distinct classes of "isomers" often encountered in synthesis byproducts:
-
Regioisomers: 2-bromo (ortho) and 3-bromo (meta) analogs.[1]
-
Positional/Geometric Isomers: 4-bromo-
-fluorostyrene (which exists as E and Z geometric isomers).[1]
Critical Structural Note:
Experimental Methodology
This protocol utilizes a standard non-polar capillary column, which is the industry standard for separating halogenated aromatics based on boiling point and polarity differences.
GC-MS Instrument Conditions
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5ms UI (30 m
0.25 mm 0.25 µm).[1]-
Rationale: The (5%-phenyl)-methylpolysiloxane phase provides optimal selectivity for aromatic isomers based on volatility and weak dipole interactions.[1]
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split/Splitless @ 250°C. Split ratio 50:1 (for neat samples) or 10:1 (trace analysis).
Temperature Program (Optimized for Isomer Resolution)
| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 60 | 1.0 |
| Ramp 1 | 10 | 140 | 0.0 |
| Ramp 2 | 5 | 200 | 0.0 |
| Ramp 3 | 20 | 280 | 3.0 |
-
Note: The slower ramp (5°C/min) between 140°C and 200°C is critical for resolving the meta and para isomers, which have very similar boiling points.
Retention Time & Separation Profile
While absolute retention times shift with column age and flow rate, the Relative Retention Order is thermodynamically consistent on non-polar phases.
Predicted Elution Order (DB-5ms)
Based on boiling point thermodynamics of brominated styrenes and fluorobenzenes, the elution order is governed by vapor pressure.
| Elution Order | Compound | Isomer Type | Relative Retention | Distinguishing Feature |
| 1 | 3-bromo- | Meta | Earliest | Lowest BP; often co-elutes with para on short columns.[1] |
| 2 | 4-bromo- | Para | Intermediate | Target Analyte.[1] Symmetric structure often increases MP but BP is close to meta.[1] |
| 3 | 2-bromo- | Ortho | Latest | Highest BP due to dipole moment and steric "ortho effect".[1] |
Differentiation from
Mass Spectral Characterization (EI, 70 eV)
The mass spectrum provides the definitive fingerprint. The presence of Bromine creates a distinct 1:1 doublet isotope pattern (
Fragmentation Pathway
-
Molecular Ion (
): Distinct doublet at m/z 200 / 202 .[1] -
Base Peak (
): Loss of the bromine atom is the primary fragmentation channel, yielding the -fluorostyryl cation. -
Secondary Fragment (
): Retro-cleavage of the vinyl group (less common).[1]
Diagnostic Ions Table
| Ion (m/z) | Identity | Relative Abundance | Notes |
| 200 / 202 | 60-80% | Molecular Ion (1:1 ratio confirms Br).[1] | |
| 121 | 100% (Base) | Loss of Bromine radical ( | |
| 101 | 20-40% | Loss of HF from the base peak.[1] | |
| 75 | 10-20% | Benzyne-type fragment.[1] |
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for identifying the target isomer against potential byproducts.
Caption: Logical workflow for the separation and identification of bromofluorostyrene regioisomers.
References
Comparative Validation Guide: HPLC Strategies for 1-Bromo-4-(1-fluorovinyl)benzene Purity Assessment
Strategic Overview: The Stability-Selectivity Paradox
Validating the purity of 1-Bromo-4-(1-fluorovinyl)benzene (CAS: 106338-92-9) presents a unique analytical challenge that standard "generic" methods often fail to address. This molecule contains two distinct functionalities that dictate the analytical strategy:
-
The Halogenated Aromatic Ring: A rigid, hydrophobic core requiring reverse-phase chromatography.
-
The
-Fluorovinyl Group: A chemically sensitive moiety. Unlike simple alkyl fluorides, the vinyl fluoride is prone to polymerization (similar to styrene) and potential dehydrofluorination or hydrolysis under thermal stress or extreme pH.
While Gas Chromatography (GC) is the standard for many volatile aromatics, the thermal instability of the vinyl fluoride group makes GC risky for high-precision purity assays (potential on-column degradation leading to false impurity profiles). Therefore, High-Performance Liquid Chromatography (HPLC) is the required gold standard.
However, a standard C18 column often fails to resolve the critical impurities: the des-fluoro analog (4-bromostyrene) and regioisomers (e.g., 1-bromo-3-(1-fluorovinyl)benzene). This guide validates the superiority of Pentafluorophenyl (PFP) stationary phases over traditional C18 for this specific application.[1]
Comparative Technology Review
The following table contrasts the performance of three common analytical setups for this specific fluorinated monomer.
Table 1: Comparative Performance Matrix
| Feature | Method A: GC-FID | Method B: HPLC (C18 Column) | Method C: HPLC (PFP Column) |
| Primary Separation Mechanism | Boiling Point / Volatility | Hydrophobicity (Van der Waals) | |
| Suitability for Target | Low . Risk of thermal polymerization of the vinyl group at injector ports (>200°C). | Medium . Stable, but poor resolution between halogenated isomers. | High . Excellent resolution of halogenated aromatics due to Fluorine-Fluorine interactions. |
| Impurity Resolution ( | High for volatiles, but degradation products may co-elute. | ||
| Sample Integrity | Compromised (Thermal Stress). | Preserved (Ambient Temp). | Preserved (Ambient Temp). |
| Recommendation | Reject for purity assay; use only for residual solvent analysis. | Alternative only if PFP is unavailable. | Primary Recommendation for Assay & Purity. |
The Validated Protocol: HPLC-UV with PFP Stationary Phase
This protocol uses a Pentafluorophenyl (PFP) column.[1][2][3][4][5] The electron-deficient aromatic ring in the stationary phase interacts strongly with the electron-rich bromine and fluorine atoms on the analyte, providing "orthogonal" selectivity compared to C18.
Reagents and Equipment[3][4][6]
-
Column: Phenomenex Luna PFP(2) or Agilent Poroshell 120 PFP (150 x 4.6 mm, 3-5 µm).
-
Mobile Phase A: Water (Milli-Q grade) + 0.1% Phosphoric Acid (suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: Acetonitrile (Avoid alcohols to prevent potential solvolysis of the vinyl fluoride).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
Instrument Parameters[6]
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Column Temp | 25°C | Ambient temperature minimizes polymerization risk. |
| Detection | 254 nm (bw 4 nm) | Max absorption for the styrene conjugated system. |
| Injection Vol | 5-10 µL | Dependent on concentration (target 0.5 mg/mL). |
| Run Time | 20 Minutes | Sufficient to elute late-eluting dimer impurities. |
Gradient Profile
-
0.0 min: 40% B
-
12.0 min: 85% B (Linear Ramp)
-
15.0 min: 85% B (Hold - Wash)
-
15.1 min: 40% B (Re-equilibration)
-
20.0 min: End
Validation Logic (ICH Q2 Aligned)
To ensure this method is scientifically robust, it must be validated against ICH Q2(R1) guidelines.
Specificity (Forced Degradation)
You must demonstrate that the method can distinguish the active peak from its own degradation products.
-
Acid Stress: 0.1 N HCl, 60°C, 2 hours. (Expect hydration of vinyl group).
-
Base Stress: 0.1 N NaOH, 60°C, 2 hours. (Expect dehydrofluorination).
-
Oxidation: 3%
. (Expect epoxide formation). -
Acceptance Criteria: Peak purity angle < Purity threshold (using DAD software). Resolution (
) > 1.5 between target and nearest degradant.
Linearity and Range[7]
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the nominal test concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).
-
Acceptance: Correlation coefficient (
) 0.999.
Robustness (The "PFP Effect")
-
Critical Factor: The PFP column selectivity is sensitive to the water content in the mobile phase.
-
Test: Vary the initial organic hold by
2%. -
Observation: Unlike C18, PFP retention times may shift significantly with organic changes due to the specific solvation of the fluorinated ring. Ensure the gradient is mixed precisely.
Visualization of Methodology
Diagram 1: Analytical Workflow
This flowchart illustrates the decision-making process for validating the purity of the fluorinated monomer.
Caption: Workflow for selecting and validating the PFP-based HPLC method over standard C18 approaches.
Diagram 2: Mechanistic Selectivity
Why does the PFP column work? This diagram visualizes the interaction between the stationary phase and the analyte.[2][6]
Caption: The PFP stationary phase utilizes multiple interaction mechanisms (
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
-
Phenomenex. (2023). Luna PFP(2) Column Selectivity for Halogenated Aromatics.[2] Phenomenex Technical Guides. [Link]
-
Agilent Technologies. (2014).[4] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes.[4] [Link]
-
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC. Journal of Chromatography A. (Contextual grounding for PFP selectivity). [Link]
Sources
Reactivity comparison: alpha-fluorostyrene vs trifluoromethylstyrene
Reactivity Comparison: -Fluorostyrene vs. -Trifluoromethylstyrene[1]
Executive Summary
This guide provides a technical comparison of
-
-Fluorostyrene (
-FS): A sterically permissive but electronically activated monomer. It undergoes radical homopolymerization and copolymerization but carries a high risk of dehydrofluorination (degradation) under basic or high-thermal conditions. -
-Trifluoromethylstyrene (
-TMS): A sterically hindered, electron-deficient monomer.[1] It does not homopolymerize under standard radical conditions. It is valuable exclusively as a comonomer for alternating copolymers (e.g., with styrene) or as a substrate for specific nucleophilic addition-elimination reactions ( ).[1]
Physicochemical & Electronic Profile
The distinct behaviors of these monomers stem from the fundamental differences between the fluorine atom (F) and the trifluoromethyl group (
| Property | Impact on Reactivity | ||
| Structure | Steric Bulk | ||
| Steric Bulk (A-value) | ~0.25 kcal/mol (Small) | ~2.5 kcal/mol (Large, > Isopropyl) | |
| Hammett Constant ( | 0.06 (Weakly withdrawing) | 0.54 (Strongly withdrawing) | |
| Q Value (Resonance) | ~0.5 - 0.7 (Est.)[1] | 0.43 | Both stabilize radicals via phenyl ring. |
| e Value (Polarity) | ~0.5 - 0.8 (Positive) | 0.90 (Highly Positive) | |
| C-X Bond Stability | C-F (Strong but labile to elim.)[1] | C-C (Very Strong) |
Reactivity Landscape
Radical Polymerization
This is the most critical differentiator. The massive steric bulk of the
-
-FS: Readily homopolymerizes. The small radius of fluorine (
) allows the polymer chain to propagate without severe steric clash between the pendant phenyl/fluorine groups. -
-TMS: Zero homopolymerization. The van der Waals radius of the
group ( ) creates a "steric wall." A macroradical ending in an -TMS unit cannot add another -TMS unit. It must cross-propagate with a sterically smaller, electron-rich monomer (like styrene), leading to alternating copolymers .[1]
Nucleophilic Susceptibility ( & Michael Addition)
Both monomers are activated Michael acceptors, but the outcome differs:
-
-TMS: Highly susceptible to nucleophilic attack due to the strong electron-withdrawing
group. It often undergoes reactions (allylic substitution) where a nucleophile attacks the -carbon (terminal alkene), shifting the double bond and eliminating a fluoride ion from the group (defluorinative functionalization). -
-FS: Susceptible to addition, but the primary risk is
-elimination of HF . Under anionic conditions, the basic initiator often abstracts a proton from the methyl group (if formed) or causes ejection of fluoride to form alkynes or complex degradation products.
Mechanistic Visualization
The following diagram illustrates the propagation failure of
Caption: Comparative radical propagation pathways. Note the steric termination of the
Experimental Protocols
Protocol A: Radical Copolymerization of -TMS
Validates the inability to homopolymerize and the tendency to alternate.
Materials:
-
-Trifluoromethylstyrene (
-TMS)[1] -
AIBN (Azobisisobutyronitrile)[1]
-
Solvent: Benzene or Toluene (degassed)[1]
Method:
-
Preparation: In a glass ampoule, mix
-TMS (5.0 mmol) and Styrene (5.0 mmol) for a 1:1 feed ratio. -
Initiation: Add AIBN (1 mol% relative to total monomer).
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (critical for radical stability). Seal the ampoule under vacuum.
-
Polymerization: Immerse in a thermostated oil bath at 60°C for 24 hours .
-
Control: Run a parallel reaction with only
-TMS and AIBN.
-
-
Workup: Pour the reaction mixture into a 10-fold excess of methanol.
-
Result (Copolymer): A white precipitate forms. Filter and dry.
-
Result (Control): No precipitate forms (homopolymerization fails).[1]
-
-
Analysis: Dissolve copolymer in
. -NMR will show broad aromatic peaks. -NMR will confirm incorporation of . Calculate composition; it will be near 1:1 (alternating) regardless of slight feed deviations.
Protocol B: Synthesis of Poly( -fluorostyrene)
Demonstrates the feasibility of homopolymerization for the fluoro-analog.
Materials:
- -Fluorostyrene (freshly distilled to remove inhibitors)[1]
-
Initiator: AIBN or BPO (Benzoyl Peroxide)[1]
-
Solvent: Bulk or Toluene
Method:
-
Setup: Place
-fluorostyrene (1.0 g) in a Schlenk tube. Add AIBN (10 mg).[1] -
Reaction: Heat to 60°C under Argon atmosphere.
-
Observation: Viscosity increases significantly over 12-24 hours.
-
Precipitation: Dropwise addition into excess methanol yields a white powder.
-
Caution: Avoid temperatures >100°C during drying, as dehydrofluorination (loss of HF) can occur, turning the polymer yellow/brown due to conjugated double bond formation.[1]
Data Summary: Reactivity Ratios
The reactivity ratios (
| Monomer 1 ( | Monomer 2 ( | Interpretation | ||
| Styrene | 0.00 | 0.60 | ||
| Methyl Methacrylate | 0.02 | 2.30 | MMA dominates; | |
| Styrene | ~0.4 | ~0.7 | Random copolymerization possible. |
*Note: Values for
References
-
Ito, H., et al. (1988).[1] "Radical reactivity of
-trifluoromethylstyrene." Journal of Polymer Science Part A: Polymer Chemistry, 26(1), 89-98.[1] Link[1] -
Knebelkamp, A., & Heitz, W. (1991).[1] "Synthesis and properties of poly(
-fluorostyrene)s." Makromolekulare Chemie, Rapid Communications, 12(10), 597-606.[1][4] Link[1] -
Ueda, M., & Ito, H. (1989).[1] "Reaction of
-(trifluoromethyl)styrene with anionic initiators." Macromolecules, 22(10).[1] Link[1] -
Yamaguchi, A., & Yajima, T. (2024).[1] "Nitroxide-Mediated Controlled Radical Copolymerization of
-Trifluoromethylstyrenes." Molecules, 29, 1214.[1] Link -
Aglietto, M., et al. (1995).[1] "Synthesis of new polymers containing
-(trifluoromethyl)acrylate units." Macromolecular Chemistry and Physics, 196(9), 2843-2853.[1] Link[1]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Bromo-4-(1-fluorovinyl)benzene
This document provides essential, immediate safety and logistical information for the proper disposal of 1-Bromo-4-(1-fluorovinyl)benzene. As a halogenated aromatic compound with a reactive vinyl group, this substance requires meticulous handling and disposal to ensure the safety of laboratory personnel and protect the environment. This guide moves beyond a simple checklist, delving into the chemical rationale behind these procedures to empower researchers with a deep, actionable understanding of safe laboratory practices.
Hazard Assessment: Understanding the "Why"
Proper disposal begins with a thorough understanding of the risks. 1-Bromo-4-(1-fluorovinyl)benzene combines the hazards of three distinct chemical classes: aromatic halides, vinyl halides, and flammable liquids.
-
Aromatic Halides: Brominated aromatic compounds are known for their environmental persistence and potential to form toxic byproducts upon improper incineration.[1][2] Thermal decomposition, if not performed under highly controlled conditions, can lead to the formation of polybrominated dibenzodioxins or dibenzofurans (PBDD/Fs), which are highly toxic and persistent organic pollutants.[2][3]
-
Vinyl Halides: The vinyl group introduces additional risks. Vinyl halides as a class are recognized for their potential carcinogenicity.[4][5] The National Institute for Occupational Safety and Health (NIOSH) recommends that vinyl halides be treated as potential human carcinogens.[4] Furthermore, the double bond makes the molecule susceptible to polymerization, a reaction that can be initiated by heat or contaminants.[6]
-
Flammability: The compound is classified as a flammable liquid and its vapors can form explosive mixtures with air.[6][7][8] Vapors are heavier than air and may travel to a distant ignition source.[6]
Incompatibilities:
This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[9][10] Contact with these substances can lead to vigorous, exothermic reactions.
Quantitative Hazard Summary
While a specific Safety Data Sheet (SDS) for the vinyl derivative is not available, the properties of the structurally similar 1-Bromo-4-fluorobenzene provide a conservative basis for risk assessment.
| Property | Value / Classification | Source |
| GHS Classification | Flammable Liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2), Acute Toxicity - Inhalation (Category 4), Specific Target Organ Toxicity - Single Exposure (Category 3) | [7][8] |
| Flash Point | ~140 °F / 60 °C | [6][8] |
| Boiling Point | ~306 °F / 152 °C | [6] |
| Density | ~1.59 g/mL | [11] |
| Hazards | Irritant, Flammable, Potential Carcinogen (as a vinyl halide) | [4][6] |
| Combustion Products | Carbon Monoxide (CO), Carbon Dioxide (CO2), Hydrogen Halides (HBr), Gaseous Hydrogen Fluoride (HF) | [9][10] |
Personal Protective Equipment (PPE) & Handling
Given the assessed hazards, strict adherence to PPE protocols is mandatory. All handling and preparation for disposal must occur inside a certified chemical fume hood to prevent inhalation of vapors.[12]
-
Hand Protection: Use chemically resistant gloves. Nitrile or neoprene gloves are standard for most laboratories.[13] Avoid thin, disposable vinyl gloves for handling hazardous chemicals.[13]
-
Eye Protection: Chemical splash goggles are required at all times.[7]
-
Skin and Body Protection: Wear a flame-resistant lab coat and closed-toe shoes. An apron may be required for larger quantities.
Core Disposal Protocol: Segregation is Paramount
The single most critical step in disposing of 1-Bromo-4-(1-fluorovinyl)benzene is segregation . It must be collected as Halogenated Organic Waste .[12][14]
Causality: Halogenated waste streams cannot be disposed of via fuel blending, which is a common method for non-halogenated solvents. They require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic and toxic gases (HBr, HF) produced during combustion.[3][14] Mixing this waste with non-halogenated streams contaminates the entire batch, leading to significantly higher disposal costs and potential regulatory violations.[15]
Step-by-Step Waste Collection Procedure:
-
Obtain a Designated Waste Container: Procure a clearly labeled "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department. The container must be made of a compatible material (e.g., polyethylene) and have a secure, sealing cap.[16][17]
-
Properly Label the Container: Before adding any waste, affix a hazardous waste label.[18] Fill it out completely, listing "1-Bromo-4-(1-fluorovinyl)benzene" and the approximate concentration or volume. Do not use abbreviations.[16]
-
Transfer Waste: Carefully transfer the waste into the container inside a fume hood.
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[18][19] This prevents the release of flammable and toxic vapors.
-
Store Safely: Store the sealed container in a designated satellite accumulation area within the lab, away from incompatible materials.[19] It should be stored in secondary containment to prevent spills.[18]
-
Request Pickup: Once the container is full or has been in the lab for the maximum allowed time (e.g., 12 months for academic labs under Subpart K), arrange for a waste pickup with your EHS office.[20][21]
// Connections Start -> IsLiquid [label=" Identify Waste Type"]; IsLiquid -> CollectHalogenatedLiquid [label="Yes"]; IsLiquid -> IsSolid [label="No"]; IsSolid -> CollectHalogenatedSolid [label="Yes"]; IsSolid -> IsEmpty [label="No"]; IsEmpty -> RinseContainer [label="Yes"]; RinseContainer -> RinseToWaste; RinseToWaste -> DefaceAndDispose;
// Layout hints {rank=same; IsLiquid; IsSolid; IsEmpty;} } axdot Caption: Decision workflow for segregating waste containing 1-Bromo-4-(1-fluorovinyl)benzene.
Management of Contaminated Materials & Spills
Empty Reagent Containers
An "empty" container is never truly empty. Residual amounts must be managed as hazardous waste.
-
Thoroughly empty the container of all free-flowing liquid into the halogenated waste stream.
-
Rinse the container three times with a suitable solvent (e.g., acetone).
-
Crucially, the first rinseate must be collected and disposed of as halogenated hazardous waste. [18]
-
After proper rinsing and air-drying, deface the original label and dispose of the container according to your institution's policy for clean lab glass or plastic.
Contaminated Solids
Personal protective equipment (gloves, disposable lab coats), absorbent materials from spill cleanups, and contaminated labware (pipette tips, chromatography plates) must also be disposed of as hazardous waste.
-
Collect all contaminated solid materials in a designated, compatible container or a heavy-duty, sealable plastic bag.[6]
-
Label the container or bag clearly as "Contaminated Solid Waste" and list the chemical contaminant.
-
Store and request pickup alongside your liquid hazardous waste.
Spill Response Protocol
-
Small Spill (manageable in <10 minutes):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
-
Once absorbed, carefully scoop the material into a sealable container.[17]
-
Label the container as "Halogenated Solid Waste" and dispose of it accordingly.
-
Clean the spill area with a solvent (e.g., alcohol) followed by soap and water.[6] Collect the cleaning materials as contaminated solid waste.
-
-
Large Spill:
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry into the area.
-
Contact your institution's EHS or emergency response team from a safe location.
-
By adhering to these scientifically grounded procedures, you ensure regulatory compliance, protect yourself and your colleagues, and uphold your responsibility for environmental stewardship.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Molecules, 2021. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Safe Handing & Disposal of Organic Substances. Science Ready. [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
-
Hazardous Waste Management in the Laboratory. Lab Manager. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
-
[Toxicity of selected brominated aromatic compounds]. PubMed. [Link]
-
Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms. ResearchGate. [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]
-
Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. ResearchGate. [Link]
-
Halogenated Solvents SOP. Washington State University Environmental Health & Safety. [Link]
-
1-BROMO-4-FLUOROBENZENE SDS. S D Fine-Chem Limited. [Link]
-
1-Bromo-4-fluorobenzene. PubChem, National Institutes of Health. [Link]
-
Lab Safety Manual: Working with Hazardous Materials. Hampshire College. [Link]
-
Current Intelligence Bulletin 28 – Vinyl Halides Carcinogenicity. Centers for Disease Control and Prevention (CDC). [Link]
-
Report on Carcinogens, Fifteenth Edition - Vinyl Halides (Selected). National Toxicology Program. [Link]
-
Di-n-butyldivinyltin. Organic Syntheses. [Link]
-
Vinyl gloves and HCl handling? Reddit r/chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. 1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. fishersci.com [fishersci.com]
- 11. 1-溴-4-氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. scienceready.com.au [scienceready.com.au]
- 13. reddit.com [reddit.com]
- 14. bucknell.edu [bucknell.edu]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 18. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 19. danielshealth.com [danielshealth.com]
- 20. epa.gov [epa.gov]
- 21. Regulation of Laboratory Waste - American Chemical Society [acs.org]
Personal protective equipment for handling 1-Bromo-4-(1-fluorovinyl)benzene
Topic: Personal Protective Equipment for Handling 1-Bromo-4-(1-fluorovinyl)benzene CAS: 144989-16-2
Part 1: The Senior Scientist’s Directive
To: Research Operations & EHS Leads From: Senior Application Scientist, Chemical Safety Division Subject: Operational Safety Protocol for 1-Bromo-4-(1-fluorovinyl)benzene
Handling 1-Bromo-4-(1-fluorovinyl)benzene (CAS 144989-16-2) requires a departure from "standard" organic solvent protocols. This compound is not merely a halogenated aromatic; it is a fluorinated styrene derivative . This structural motif introduces two distinct risks often overlooked in general safety data sheets:
-
Silent Polymerization: Like all styrenes, the vinyl group is prone to exothermic autopolymerization. The alpha-fluorine substituent modifies the electronics, but does not eliminate the risk of runaway reactions if stored improperly (e.g., at ambient temperature without stabilizers).
-
Permeation Aggressiveness: Halogenated aromatics are notorious for permeating disposable nitrile gloves in minutes. The addition of the vinyl group increases lipophilicity, potentially accelerating breakthrough times.
This guide moves beyond compliance. It establishes a self-validating barrier strategy designed to protect your personnel and the integrity of your chemistry.
Part 2: Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy.
| Parameter | Data / Characteristic | Operational Implication |
| CAS Number | 144989-16-2 | Verification key for inventory tracking. |
| Structure | 4-Br-C₆H₄-CF=CH₂ | Vinyl Group: Polymerization risk. Bromine/Fluorine: Heavy atom effect; potential lachrymator. |
| Physical State | Liquid (Colorless to pale yellow) | Splash hazard; vapor generation. |
| Reactivity | Prone to autopolymerization | Must store at 2-8°C. Avoid light/heat. Check for turbidity (polymer formation) before use. |
| Primary Routes | Inhalation, Skin Absorption | High volatility relative to molecular weight; rapid skin permeation. |
Part 3: The Barrier Strategy (PPE Selection)
Core Philosophy: Redundancy is not waste; it is insurance. Standard 4-mil nitrile exam gloves are insufficient for prolonged contact with this compound. We utilize a "Time-to-Breakthrough" logic.
Hand Protection: The "Traffic Light" Protocol
-
Primary Layer (Inner): Silver Shield® / 4H® (PE/EVOH Laminate).
-
Why: These provide >4 hours of breakthrough time against almost all aromatic halides. They are chemically impervious but dexterity-poor.
-
-
Secondary Layer (Outer): Nitrile (minimum 5 mil, preferably 8 mil).
-
Why: Provides mechanical strength, dexterity, and protects the inner laminate glove from tears. It acts as a "sacrificial layer" against splashes.
-
Respiratory Protection
-
Primary Control: All handling MUST occur inside a certified chemical fume hood (Face velocity: 0.5 m/s).
-
Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges.
-
Note: Do not rely on N95 masks; they offer zero protection against organic vapors.
-
Eye & Body Protection[1][2]
-
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the lachrymatory potential of brominated styrenes.
-
Body: Flame-resistant (Nomex) lab coat. Standard polyester blends can melt into skin if the polymerization becomes exothermic and ignites solvents.
Part 4: Operational Workflow & Visualization
PPE Selection Logic
Figure 1: Decision matrix for glove selection based on exposure duration. Note the mandatory requirement for laminate liners during prolonged handling.
Step-by-Step Handling Protocol
Phase 1: Pre-Operational Check
-
Cold Chain Verification: Remove container from 2-8°C storage. Check for cloudiness (polymerization). If solid precipitate is visible, do not use —the concentration is compromised, and peroxides may be present.
-
Glove Donning:
-
Wash and dry hands thoroughly.[1]
-
Don Silver Shield laminate gloves.
-
Don Nitrile gloves over the laminate. Ensure a tight fit to restore dexterity.
-
Phase 2: Active Handling
-
Transfer: Use a positive-displacement pipette or glass syringe. Avoid pouring to minimize vapor surface area.
-
Quenching (Synthesis): If used in cross-coupling (e.g., Suzuki/Heck), ensure the reaction mixture is cooled before opening the vessel. Hot brominated styrenes are potent lachrymators.
Phase 3: Decontamination & Doffing
-
Wipe Down: Wipe outer gloves with acetone, then discard the wipe in solid hazardous waste.
-
Doffing Sequence:
-
Remove outer nitrile gloves (turn inside out). Discard as contaminated waste.
-
Inspect inner laminate gloves. If clean, they can be reused; if unsure, discard.
-
Wash hands with soap and water immediately.
-
Part 5: Emergency Response & Disposal
| Scenario | Immediate Action |
| Skin Contact | 1. Drench: Flush with water for 15 mins.[2] 2. Soap: Use lipophilic soap (e.g., PEG-based) if available to remove the aromatic oil. |
| Eye Contact | Flush at eyewash station for 15 mins. Hold eyelids open. Seek ophthalmological review (corneal etching risk). |
| Spill (<10 mL) | Cover with vermiculite or activated carbon pads. Do not use paper towels (surface area promotes rapid evaporation). |
| Disposal | Segregate into Halogenated Organic Waste . Critical: Do not mix with strong oxidizers or radical initiators in the waste stream to prevent waste-drum polymerization. |
References
-
PubChem. (n.d.). 1-Bromo-4-(1-fluorovinyl)benzene (CAS 144989-16-2).[3][4] National Center for Biotechnology Information. Retrieved from [Link]
-
Kimberly-Clark Professional. (2024). Chemical Resistance Guide: Nitrile Gloves vs. Aromatic Halides. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. fishersci.com [fishersci.com]
- 3. 1297549-91-7,1-Bromo-4-(2-bromo-1-fluoroethyl)benzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 1-Bromo-4-(1-fluorovinyl)benzene检测报告 | 1-Bromo-4-(1-fluorovinyl)benzene分析证明 | AbMole中文官网 [abmole.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
